molecular formula C6H13ClN2O B1522572 (R)-3-Aminoazepan-2-One Hydrochloride CAS No. 26081-03-8

(R)-3-Aminoazepan-2-One Hydrochloride

Cat. No.: B1522572
CAS No.: 26081-03-8
M. Wt: 164.63 g/mol
InChI Key: LWXJCGXAYXXXRU-NUBCRITNSA-N
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Description

(R)-3-Aminoazepan-2-One Hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Aminoazepan-2-One Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Aminoazepan-2-One Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-aminoazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJCGXAYXXXRU-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680045
Record name (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26081-03-8
Record name 2H-Azepin-2-one, 3-aminohexahydro-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26081-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Master File: (R)-3-Aminoazepan-2-One Hydrochloride

[1][2][3]

Chemical Identity & Core Significance

(R)-3-Aminoazepan-2-one hydrochloride (also known as D-



123

Telcagepant1
PropertySpecification
IUPAC Name (3R)-3-aminoazepan-2-one hydrochloride
CAS Number 26081-03-8 (HCl Salt) / 28957-33-7 (Free Base)
Molecular Formula

Molecular Weight 164.63 g/mol
Chirality (R)-Enantiomer
Melting Point 294°C (dec.)[1][2][3]
Solubility Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents.
pKa (Estimated)

7.8 (

-Amine),

16 (Lactam NH)

Synthesis & Manufacturing Methodologies

To ensure high enantiomeric excess (>99% ee), two primary routes are employed: Direct Cyclization of D-Lysine (High Purity/Research Scale) and Kinetic Resolution (Industrial Scale).[1]

Method A: Direct Cyclization of D-Lysine Methyl Ester (High Fidelity)

This method preserves the stereocenter of the starting material, D-Lysine, ensuring the (R)-configuration is retained without complex resolution steps.[1]

Protocol:

  • Esterification: Suspend D-Lysine monohydrochloride in dry methanol. Add thionyl chloride (

    
    ) dropwise at 0°C (exothermic). Reflux for 12 hours to form D-Lysine methyl ester dihydrochloride.[1][2]
    
  • Neutralization & Cyclization: Dissolve the ester in methanol. Add a stoichiometric amount of Sodium Methoxide (

    
    ) to generate the free base in situ.
    
  • Reflux: Heat the solution to reflux for 24–48 hours. The intramolecular aminolysis occurs, closing the 7-membered ring.

  • Purification: Evaporate solvent. Recrystallize the residue from ethanol/ether to yield (R)-3-aminoazepan-2-one.[1][2]

  • Salt Formation: Dissolve the free base in minimal ethanol and treat with 1.0 equivalent of HCl in dioxane. Filter the precipitate.[4][5]

Method B: Industrial Resolution of Racemate

For bulk manufacturing, the racemic mixture (obtained via Schmidt rearrangement of 2-chlorocyclohexanone derivatives) is resolved.

  • Resolution Agent: L-Pyrrolidone-5-carboxylic acid (L-PCA) or Dibenzoyl-L-tartaric acid.[1][2]

  • Mechanism: Formation of diastereomeric salts. The (R)-amine forms a less soluble salt with the chiral acid, which crystallizes out.

Synthesis Workflow Diagram

SynthesisDLysD-Lysine HCl(Chiral Precursor)EsterD-Lysine Methyl Ester(Intermediate)DLys->EsterSOCl2, MeOHRefluxCyclizIntramolecularAminolysisEster->CyclizNaOMe (Neutralization)Target(R)-3-Aminoazepan-2-one(Free Base)Cycliz->TargetReflux, -MeOH(Ring Closure)SaltHCl Salt Formation(Final Product)Target->SaltHCl/Dioxane

Caption: Step-wise cyclization pathway from D-Lysine to the target hydrochloride salt.

Analytical Characterization & Quality Control

Validating the enantiomeric purity is critical, as the (S)-enantiomer is often biologically inactive or antagonistic in specific peptide mimetic applications.

Chiral HPLC Method (Self-Validating)

Standard C18 columns cannot separate these enantiomers.[1][2] A Crown Ether or Polysaccharide column is required.

  • Column: Crownpak CR(+) (Daicel) or equivalent (Crown ether stationary phase).

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).

    • Note: The acidic pH ensures the primary amine is protonated (

      
      ), allowing it to complex with the crown ether.
      
  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures improve separation resolution).

  • Detection: UV at 210 nm (Amide bond absorption).

  • Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on CR(+) columns due to stronger complexation.[1][2]

NMR Specification ( , 400 MHz)
  • 
     1.4–2.0 ppm (m, 6H):  Ring methylene protons (
    
    
    ).
  • 
     3.2–3.4 ppm (m, 2H): 
    
    
    -Methylene protons adjacent to Lactam Nitrogen (
    
    
    ).[1]
  • 
     4.1 ppm (dd, 1H):  Chiral 
    
    
    -proton (
    
    
    ).[1]
  • Absence of Methyl Singlet: Confirms complete cyclization (loss of methyl ester methoxy group).

Applications in Drug Discovery

CGRP Receptor Antagonists (Migraine Therapy)

The (R)-3-aminoazepan-2-one scaffold is a core structural motif in Telcagepant (MK-0974) .[1][2] The 7-membered lactam ring orients the amide bonds to mimic the pharmacological pharmacophore of the native CGRP peptide, blocking the receptor without activating it.

Peptidomimetics

This molecule serves as a Freidinger Lactam analog. By incorporating this constrained amino acid into a peptide chain, researchers can:

  • Lock the peptide backbone into a

    
    -turn conformation.[2]
    
  • Protect the peptide from proteolytic degradation (non-natural amino acid).

Structural Logic Diagram

Applicationscluster_appsTherapeutic ApplicationsCore(R)-3-Aminoazepan-2-oneCGRPCGRP Antagonists(e.g., Telcagepant)Core->CGRPScaffold CorePeptideConformationalRestrictionCore->PeptideBeta-Turn MimicProteaseProteolyticStabilityPeptide->ProteasePrevents Cleavage

Caption: Functional utility of the azepanone scaffold in medicinal chemistry.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

  • Stability: The lactam ring is stable under neutral conditions but can hydrolyze back to D-Lysine in strong acid/base at high temperatures.[1][2]

References

  • Synthesis of Telcagepant: Burgey, C. S., et al. "Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant."[1][2] Organic Letters, 2008.

  • Chiral Resolution: "Method for preparing (R)-3-amino-hexahydro-azepine." Patent CN106946779A.

  • Chemical Properties: PubChem Compound Summary for CID 12228562, (R)-3-Aminoazepan-2-one hydrochloride.[1][2][3] [1][2]

  • Enantiomeric Separation: "Chiral HPLC separation of amino acids and derivatives using Crownpak columns." Journal of Chromatography A.

(R)-3-Aminoazepan-2-One Hydrochloride CAS number 26081-03-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-Aminoazepan-2-One Hydrochloride: Synthesis, Characterization, and Application

Foreword: Unveiling a Key Chiral Building Block

In the landscape of modern drug discovery, the demand for structurally novel and stereochemically pure building blocks is insatiable. These scaffolds are the foundational elements upon which intricate molecular architectures with precise biological functions are built. (R)-3-Aminoazepan-2-one hydrochloride (CAS: 26081-03-8), a chiral cyclic lactam, represents one such pivotal intermediate. Its seven-membered azepanone ring, constrained conformation, and strategically placed primary amine offer a unique three-dimensional framework. This guide provides an in-depth exploration of this molecule, from its logical synthesis and rigorous characterization to its potential as a valuable scaffold in medicinal chemistry, tailored for researchers and drug development professionals.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical entity is the bedrock of its effective application. (R)-3-Aminoazepan-2-one hydrochloride presents as a stable, crystalline solid, a form that facilitates handling and storage. Its hydrochloride salt form generally enhances water solubility compared to the free base, a common strategy in pharmaceutical development to improve the physicochemical properties of amine-containing molecules.[1]

Table 1: Physicochemical Properties of (R)-3-Aminoazepan-2-One Hydrochloride

PropertyValueSource(s)
CAS Number 26081-03-8[2][3]
Molecular Formula C₆H₁₃ClN₂O[2][4]
Molecular Weight 164.63 g/mol [2][4]
Appearance White to Off-White Solid[5]
Melting Point >280°C (decomposition)[5]
Solubility Slightly soluble in DMSO, Methanol, and Water[5]
Storage Conditions Room temperature, under inert atmosphere[2][5]

Synthesis and Stereochemical Control: A Logic-Driven Approach

The synthesis of a chiral molecule is not merely a sequence of reactions but a strategic exercise in controlling stereochemistry. The most common and efficient route to (R)-3-Aminoazepan-2-one hydrochloride leverages the readily available and enantiomerically pure amino acid, L-lysine, as the starting material. This choice is deliberate; the inherent chirality of L-lysine is directly transferred to the final product, obviating the need for complex asymmetric synthesis or chiral resolution steps.

The synthetic pathway can be dissected into three critical stages: esterification, base-mediated intramolecular cyclization, and salt formation.

Synthesis_Workflow cluster_0 Part 1: Esterification (Protection) cluster_1 Part 2: Intramolecular Cyclization cluster_2 Part 3: Purification & Salt Formation Start L-Lysine Hydrochloride Step1 Dissolve in Methanol (0°C) Add Thionyl Chloride (SOCl₂) Start->Step1 Starting Material Intermediate1 L-Lysine Methyl Ester Dihydrochloride Step1->Intermediate1 Forms Ester Step2 Dissolve in Methanol Add Sodium Methoxide (NaOMe) Reflux Intermediate1->Step2 Deprotonates ε-amine Intermediate2 (R)-3-Aminoazepan-2-one (Free Base in solution) Step2->Intermediate2 Nucleophilic attack & cyclization Step3 Quench (NH₄Cl) Filter & Concentrate Intermediate2->Step3 Workup Step4 Dissolve in Ethanol Add Ethanolic HCl Step3->Step4 Isolate crude product End (R)-3-Aminoazepan-2-one Hydrochloride Step4->End Crystallization

Caption: Synthetic workflow for (R)-3-Aminoazepan-2-one Hydrochloride.

Causality in Experimental Design
  • Why L-Lysine? As a natural amino acid, L-lysine provides a cost-effective and enantiopure source of the required carbon backbone and stereocenter. The (S)-configuration of L-lysine directly yields the (R)-configuration at the C3 position of the azepanone ring after cyclization.

  • Why Esterification? The carboxylic acid of lysine must be "protected" as an ester. If left as a free acid, the strong base used for cyclization would simply deprotonate it, preventing the desired reaction. Thionyl chloride in methanol is a classic and highly effective method for this transformation, generating the methyl ester in situ.[5]

  • Why Sodium Methoxide? A strong, non-nucleophilic base is required to deprotonate the ε-amino group of the lysine ester, which then acts as the nucleophile. Sodium methoxide is ideal as it is compatible with the methanol solvent and potent enough to initiate the reaction. The intramolecular nucleophilic attack of the ε-amine onto the ester carbonyl carbon forms the seven-membered ring, displacing the methoxide leaving group. This cyclization is entropically favored due to the formation of a stable lactam ring.

  • Why HCl for Salt Formation? The final product is isolated as a hydrochloride salt. This serves two purposes: it makes the compound more crystalline and easier to purify by recrystallization, and it enhances its long-term stability.[6]

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation of established methods.[5][6]

  • Esterification:

    • Suspend L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0°C in an ice bath under an argon atmosphere.

    • Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20-30 minutes, ensuring the temperature remains below 10°C.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux overnight.

    • Remove the solvent under reduced pressure. The resulting crude solid, L-lysine methyl ester dihydrochloride, can be recrystallized from methanol to achieve high purity.

  • Cyclization and Purification:

    • Dissolve the L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) in methanol (1200 mL) under an argon atmosphere.

    • Add sodium methoxide (48.0 g, 889 mmol) and heat the reaction mixture to reflux for 4-6 hours. Monitor reaction completion by TLC.

    • Cool the mixture and quench the reaction by adding solid ammonium chloride (20.0 g).

    • Filter the mixture to remove the precipitated sodium chloride and ammonium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude free base of (R)-3-Aminoazepan-2-one.

  • Hydrochloride Salt Formation:

    • Dissolve the crude residue in ethanol (100 mL).

    • Slowly add a saturated solution of hydrochloric acid in ethanol (approx. 20 mL) until the pH is acidic.

    • The hydrochloride salt will precipitate. Cool the mixture to enhance crystallization.

    • Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield (R)-3-Aminoazepan-2-one hydrochloride.

Analytical Characterization and Quality Control

Synthesizing a molecule is only half the battle; rigorously proving its identity, purity, and stereochemical integrity is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Analytical_Workflow cluster_structure Structural Verification cluster_purity Purity & Identity Sample Synthesized Product (R)-3-Aminoazepan-2-one HCl NMR ¹H & ¹³C NMR Sample->NMR Confirms Connectivity MS Mass Spectrometry (HRMS) Sample->MS Confirms Molecular Weight IR FTIR Spectroscopy Sample->IR Confirms Functional Groups HPLC Chiral HPLC Sample->HPLC Determines Enantiomeric Excess (e.e.) MP Melting Point Sample->MP Assesses Bulk Purity Result Verified Compound Structure, Purity >98% e.e. >99%

Caption: A comprehensive analytical workflow for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The spectra should show characteristic peaks for the azepane ring protons and carbons, as well as the distinct signal for the chiral center proton at C3.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula C₆H₁₂N₂O (for the free base) with high precision.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. Expect to see characteristic stretches for the N-H bonds of the primary amine and the lactam amide, and a strong C=O stretch for the lactam carbonyl.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (or enantiomeric excess, e.e.). Since the molecule lacks a strong chromophore, derivatization with a chiral, UV-active agent is often necessary for sensitive detection and separation.[7]

Protocol: Chiral Purity Analysis by HPLC

This hypothetical protocol is based on common methods for analyzing chiral amines.

  • Derivatization:

    • Dissolve a small sample (approx. 1 mg) of (R)-3-Aminoazepan-2-one hydrochloride in a vial with a suitable solvent (e.g., 500 µL of acetonitrile).

    • Add a base (e.g., 5 µL of triethylamine) to liberate the free amine.

    • Add a solution of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or (R)-α-methyl-2-naphthyl acetyl chloride, and allow the reaction to proceed to completion.[7]

  • Chromatographic Conditions:

    • Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the derivatizing agent (e.g., 340 nm for Marfey's reagent).

  • Validation: The (R)-enantiomer will form a specific diastereomer with the derivatizing agent, resulting in a single major peak. To validate the method, a racemic sample of 3-aminoazepan-2-one should be derivatized and analyzed, which should show two well-resolved peaks corresponding to the two diastereomers. The enantiomeric excess is calculated from the peak areas of the two isomers.

Utility in Medicinal Chemistry

The true value of (R)-3-Aminoazepan-2-one lies in its potential as a versatile scaffold for building diverse libraries of bioactive molecules.[8][9] Its constrained seven-membered ring can mimic peptide turns or present substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes or receptors.

Caption: Role of the azepanone core as a versatile drug discovery scaffold.

  • Primary Amine as a Synthetic Handle: The primary amine at the C3 position is the key point for derivatization. It can be readily acylated to form amides, reductively aminated to form secondary amines, or used in other coupling reactions to attach a wide variety of side chains (R-groups). This allows for systematic Structure-Activity Relationship (SAR) studies.

  • Potential Therapeutic Areas:

    • Neurological Disorders: As a constrained amino acid mimic, it serves as a building block for compounds targeting the central nervous system.[9]

    • Protease Inhibitors: The lactam structure can be incorporated into peptidomimetics designed to inhibit proteases, which are implicated in diseases ranging from viral infections to cancer.

    • GPCR Ligands: The amine can serve as the key pharmacophoric element for interacting with G-protein coupled receptors, a major class of drug targets.

Safety and Handling

As a research chemical, (R)-3-Aminoazepan-2-one hydrochloride requires careful handling in a controlled laboratory environment.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[2][4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[10][11]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[2][10]

Conclusion

(R)-3-Aminoazepan-2-one hydrochloride is more than just a chemical intermediate; it is a well-defined, stereochemically pure tool for innovation in pharmaceutical research. Its logical and scalable synthesis from L-lysine, combined with its versatile chemical functionality, makes it an attractive starting point for the development of novel therapeutics. By understanding its synthesis, applying rigorous analytical controls, and appreciating its potential as a medicinal chemistry scaffold, researchers can effectively leverage this valuable building block to explore new frontiers in drug discovery.

References

  • LookChem. 3-Aminoazepan-2-one hydrochloride. [Online] Available at: [Link]

  • PubChem. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562. [Online] Available at: [Link]

  • PubChem. (3R)-3-Aminoazetidin-2-one hydrochloride | C3H7ClN2O | CID 135392160. [Online] Available at: [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Online] Available at: [Link]

  • PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Online] Available at: [Link]

  • National Institutes of Health. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. [Online] Available at: [Link]

  • Semantic Scholar. Synthesis of Chiral 3-Substituted 3-Amino-2-oxindoles through Enantioselective Catalytic Domino and Tandem Reactions. [Online] Available at: [Link]

  • Google Patents. US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.
  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Online] Available at: [Link]

  • PubChem. Caprolactam | C6H11NO | CID 7768. [Online] Available at: [Link]

  • National Institutes of Health. Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. [Online] Available at: [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • The Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Online] Available at: [Link]

  • National Institutes of Health. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. [Online] Available at: [Link]

Sources

Technical Guide: (R)-3-Aminoazepan-2-One Hydrochloride in Cereblon Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of (R)-3-Aminoazepan-2-One Hydrochloride as a scaffold for next-generation Cereblon (CRBN) ligands. This guide addresses the critical balance between hydrolytic stability and binding affinity in Targeted Protein Degradation (TPD).

Executive Summary

The efficacy of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues relies heavily on the physicochemical properties of the E3 ligase ligand. While glutarimide-based immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide are the gold standard for recruiting Cereblon (CRBN), they suffer from hydrolytic instability due to the spontaneous ring-opening of the glutarimide moiety under physiological conditions.

(R)-3-Aminoazepan-2-One Hydrochloride represents a strategic structural divergence. By expanding the 5-membered glutarimide ring to a 7-membered lactam (azepan-2-one), researchers aim to eliminate the imide instability while retaining critical hydrogen-bonding interactions within the CRBN tri-tryptophan pocket. This guide outlines the chemical basis, mechanistic rationale, and experimental protocols for utilizing this scaffold to synthesize hydrolytically stable "homo-thalidomide" analogs.

Chemical & Structural Basis[1][2][3][4][5][6][7]

Identity and Physicochemical Profile

The compound is the hydrochloride salt of a 7-membered lactam ring bearing a primary amine at the


-position. Unlike the glutarimide ring, which contains two carbonyls flanking a nitrogen (imide), the azepan-2-one contains a single carbonyl and a secondary amine (lactam), significantly altering its electronic properties and stability.
PropertySpecification
IUPAC Name (3R)-3-aminoazepan-2-one hydrochloride
Common Name (R)-

-Amino-

-caprolactam HCl
Molecular Formula C

H

ClN

O
Molecular Weight 164.63 g/mol
Chirality (R)-Enantiomer (Note: Standard IMiDs bind CRBN in the (S)-configuration; see Section 2.[1]2)
Solubility Highly soluble in water, DMSO, Methanol
Key Advantage Hydrolytic Stability : Resistant to spontaneous ring-opening at pH 7.4.
Stereochemistry & Binding Implications

The stereochemistry of CRBN ligands is critical.

  • Standard IMiDs: The (S)-enantiomer of thalidomide binds CRBN with ~10-fold higher affinity than the (R)-enantiomer.[1][2][3] However, the acidic proton at the chiral center causes rapid racemization in vivo.

  • Azepan-2-one Scaffold: The 7-membered lactam lacks the acidic imide proton, making it configurationally stable . It does not racemize spontaneously.

  • Critical Note: While the user specifies the (R)-isomer , structural homology suggests the (S)-isomer of the azepan-2-one would structurally mimic the bioactive (S)-thalidomide. The (R)-isomer is often used as a negative control or as a specific probe to explore alternative binding modes in the flexible CRBN pocket. Researchers must empirically verify the eutomer (active isomer) for their specific "homo-analog."

Mechanism of Action

The "Glutarimide Liability" vs. "Lactam Stability"

The primary driver for using (R)-3-Aminoazepan-2-One is to overcome the metabolic liability of the glutarimide ring.

  • Glutarimide (Thalidomide): Undergoes hydrolysis to form glutaramic acid derivatives, losing CRBN affinity.

  • Azepan-2-one: The lactam bond is robust. This stability extends the half-life of the warhead, potentially improving the pharmacokinetic (PK) profile of the resulting PROTAC.

Binding Interface (The Tri-Trp Pocket)

CRBN recruits substrates via a hydrophobic pocket lined by three Tryptophan residues (Trp380, Trp386, Trp400).[1]

  • Binding Challenge: The 7-membered ring is bulkier than the 5-membered glutarimide.[4] Early pharmacophore models suggested 7-membered rings were "too large" to fit.[4]

  • Induced Fit: Recent data and patent literature suggest that the CRBN pocket possesses sufficient plasticity to accommodate the expanded ring, provided the "homo-thalidomide" core (phthalimide or isoindolinone) is correctly positioned. The azepan-2-one acts as a structural mimic , positioning the carbonyl and NH groups to engage in hydrogen bonding with the backbone of the CRBN sensor loop.

Mechanism Diagram

The following diagram illustrates the synthesis of a stable PROTAC using this scaffold and its subsequent recruitment of a Target Protein (POI).

CRBN_Recruitment cluster_stability Stability Advantage Scaffold (R)-3-Aminoazepan-2-One (Stable Warhead) Core Phthalimide/Isoindolinone Core Scaffold->Core Coupling PROTAC Homo-PROTAC (Stable) Core->PROTAC Linker Chem Linker Linker Attachment Linker->PROTAC CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binding (Kd) POI Target Protein (POI) PROTAC->POI Recruitment Ternary Ternary Complex [CRBN:PROTAC:POI] CRBN->Ternary POI->Ternary Ub Ubiquitination (Poly-Ub) Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: Pathway from scaffold synthesis to stable ternary complex formation and protein degradation.

Experimental Protocols

Synthesis of "Homo-Thalidomide" Ligand

This protocol describes the coupling of (R)-3-Aminoazepan-2-One HCl to a fluorinated phthalimide core to generate a functional CRBN ligand.

Reagents:

  • (R)-3-Aminoazepan-2-One Hydrochloride (1.0 eq)

  • 2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Analogous precursor) OR 3-Fluorophthalic anhydride

  • Sodium Acetate (NaOAc) or DIPEA

  • Glacial Acetic Acid (AcOH) or DMF

Workflow:

  • Preparation: Dissolve 4-fluorophthalic anhydride (1.0 eq) and (R)-3-Aminoazepan-2-One HCl (1.1 eq) in glacial acetic acid.

  • Base Addition: Add NaOAc (3.0 eq) to buffer the HCl and catalyze the condensation.

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 4–6 hours. Monitoring by LC-MS is crucial to observe the formation of the imide bond between the phthalic anhydride and the primary amine of the azepan ring.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with NaHCO

    
     (sat.) to remove excess acid.
    
  • Purification: Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

  • Validation: Verify structure via

    
    H-NMR (look for the 7-membered ring multiplets at 1.5–2.0 ppm and the distinct chiral proton shift).
    
CRBN Binding Assay (Fluorescence Polarization)

To determine if the 7-membered ring successfully engages CRBN, use a competitive Fluorescence Polarization (FP) assay.

Materials:

  • Recombinant Human CRBN-DDB1 Complex.

  • Tracer: Cy5-labeled Pomalidomide (known high-affinity binder).

  • Test Compound: Synthesized (R)-Homo-Thalidomide analog.

Protocol:

  • Plate Setup: Use black 384-well low-binding plates.

  • Incubation: Mix CRBN-DDB1 protein (50 nM final) with Cy5-Pomalidomide tracer (10 nM final) in Assay Buffer (50 mM TRIS pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127).

  • Titration: Add the test compound in a 10-point dose-response series (e.g., 100

    
    M to 0.1 nM).
    
  • Equilibrium: Incubate for 60 minutes at Room Temperature (dark).

  • Measurement: Read Fluorescence Polarization (Ex: 635 nm, Em: 665 nm).

  • Analysis: Plot mP vs. log[Concentration]. Calculate IC

    
    .
    
    • Expectation: The azepan-2-one analog will likely show a higher IC

      
        (lower affinity) than Pomalidomide (typically single-digit 
      
      
      
      M vs. nM range) due to steric bulk, but it should show measurable displacement if binding occurs.

Comparative Analysis: Ring Size & Stability

The following table summarizes the trade-offs between the standard glutarimide and the azepan-2-one scaffold.

FeatureGlutarimide (5-Membered)Azepan-2-One (7-Membered)
Standard Drug Thalidomide, Lenalidomide"Homo-Thalidomide" (Experimental)
Binding Affinity High (

~ nM range)
Moderate/Low (

~

M range)
Hydrolytic Stability Poor (

~ 2-10 hrs at pH 7.4)
High (Stable > 24 hrs)
Racemization Rapid (Acidic

-proton)
None (Configurationally stable)
Primary Use Clinical Drugs, Potent PROTACsLong-duration probes, Stability studies

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Hartmann, M. D., et al. (2018).[2] "Chemical Ligand Space of Cereblon." ACS Omega, 3(9), 11163–11171. (Note: Discusses ring size constraints). Link

  • Mori, T., et al. (2018). "Structural basis of thalidomide enantiomer binding to cereblon." Scientific Reports, 8, 1294. Link

  • Rankovic, Z., et al. (2021). "Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery." Journal of Medicinal Chemistry. (Context on stable scaffolds). Link

  • Patent WO2021105334A1. "Piperidine-2,6-dione derivatives which bind to cereblon." (Cites usage of 3-aminoazepan-2-one as intermediate).[5][6][7] Link

Sources

Technical Guide: (R)-3-Aminoazepan-2-One Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on (R)-3-Aminoazepan-2-One Hydrochloride , positioning it within the Targeted Protein Degradation (TPD) landscape not as a primary therapeutic warhead, but as a critical Structure-Activity Relationship (SAR) probe and negative control scaffold .

Its structural deviation from the canonical glutarimide ring allows researchers to rigorously validate Cereblon (CRBN) dependence and define the steric limitations of the E3 ligase binding pocket.

Part 1: Executive Summary & Chemical Identity

(R)-3-Aminoazepan-2-One Hydrochloride is a seven-membered lactam (caprolactam) derivative structurally analogous to the six-membered glutarimide ring found in Immunomodulatory Imide Drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

In TPD, this molecule functions primarily as a steric probe and negative control . By expanding the ring size from 6 to 7 atoms, it disrupts the precise hydrogen-bonding network and steric fit required for high-affinity binding to the Cereblon (CRBN) tri-tryptophan pocket. Consequently, PROTACs synthesized with this warhead are typically used to demonstrate that observed protein degradation is strictly dependent on specific CRBN recruitment.

Physicochemical Profile
PropertySpecificationRelevance to TPD
IUPAC Name (3R)-3-aminoazepan-2-one hydrochloridePrecise stereochemical definition.
Molecular Formula C₆H₁₃ClN₂OSalt form improves solubility in aqueous media.
Molecular Weight 164.63 g/mol Low MW fragment, ideal for linker attachment.
Core Scaffold Azepan-2-one (Caprolactam)7-membered ring; ring-expanded analog of glutarimide.
Stereochemistry (R)-EnantiomerEnantiopurity is critical for SAR studies, as CRBN binding is stereospecific (typically favoring (S)-glutarimides, though they racemize).
Solubility High (Water, DMSO)Facilitates use in both biochemical and cellular assays.
Stability HighGreater hydrolytic stability than the glutarimide ring, which is prone to ring-opening.

Part 2: Mechanism of Action & Biological Utility[1]

The "Goldilocks" Principle of CRBN Recruitment

The binding of IMiDs to CRBN is governed by a strict steric filter. The glutarimide ring inserts into a hydrophobic pocket lined by three tryptophan residues (Trp380, Trp386, Trp400 ).

  • Glutarimide (6-membered): Fits perfectly, forming H-bonds with the backbone of the pocket.

  • Azepan-2-one (7-membered): The additional methylene group (-CH₂-) introduces a steric clash with the tryptophan side chains. This drastically reduces or abolishes binding affinity (

    
    ).
    
Application as a Negative Control

When developing a novel PROTAC, it is mandatory to prove that degradation is driven by the E3 ligase (CRBN) and not by off-target effects or the linker/warhead alone.

  • Active PROTAC: Contains the Glutarimide warhead → Binds CRBN → Degrades Target.

  • Control PROTAC: Contains the (R)-3-Aminoazepan-2-One warhead → Fails to bind CRBNNo Degradation .

  • Interpretation: If the Control PROTAC causes no degradation while the Active PROTAC does, the mechanism is confirmed as CRBN-dependent.

Pathway Visualization

The following diagram illustrates the structural divergence and its consequence on ternary complex formation.

TPD_Mechanism cluster_ligands Ligand Scaffolds Glutarimide Glutarimide Ring (6-Membered) CRBN Cereblon (CRBN) Tri-Trp Pocket Glutarimide->CRBN High Affinity (Perfect Fit) Azepanone (R)-3-Aminoazepan-2-One (7-Membered) Azepanone->CRBN Steric Clash (Ring Too Large) NoEffect No Binding Target Stable Azepanone->NoEffect Fails to Recruit Complex Ternary Complex (Target-PROTAC-E3) CRBN->Complex Recruits Target Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Catalysis

Caption: Structural logic of CRBN recruitment. The 7-membered Azepan-2-one ring fails to engage the CRBN pocket, serving as a functional null probe.

Part 3: Synthesis & Conjugation Protocols

To utilize (R)-3-Aminoazepan-2-One in PROTAC synthesis, it is typically coupled to a linker via the free primary amine at the C3 position. The following protocol describes the synthesis of a "Homo-Pomalidomide" analog, a common negative control warhead.

Synthetic Workflow: Amide Coupling

Objective: Conjugate (R)-3-Aminoazepan-2-One to a fluorophthalimide core (precursor to Pomalidomide analogs).

Reagents:

  • (R)-3-Aminoazepan-2-One HCl[1]

  • 3-Fluorophthalic anhydride (or 4-fluorophthalic anhydride depending on substitution pattern)

  • Sodium Acetate (NaOAc)

  • Glacial Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 3-fluorophthalic anhydride (1.0 equiv) and (R)-3-Aminoazepan-2-One HCl (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Buffering: Add Sodium Acetate (3.0 equiv) to buffer the HCl salt and facilitate the condensation.

  • Cyclization: Heat the reaction mixture to reflux (120°C) for 4–6 hours. This one-pot reaction performs both the amide coupling and the subsequent dehydration to form the imide ring (phthalimide moiety).

    • Note: The azepan-2-one ring remains intact; the reaction forms the phthalimide "head" attached to the azepan "tail".

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with NaHCO₃ (sat.) and Brine.[2]

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient).

  • Functionalization: The resulting fluoro-intermediate can now be reacted with a diamine linker via nucleophilic aromatic substitution (S_NAr) to attach the target ligand.

Diagram: Synthesis of Negative Control PROTAC

Synthesis_Workflow Start (R)-3-Aminoazepan-2-One HCl + Phthalic Anhydride Reaction Reflux in AcOH / NaOAc (120°C, 6h) Start->Reaction Intermediate Homo-Thalidomide Analog (Fluoro-Phthalimide-Azepan) Reaction->Intermediate Linker S_NAr with Linker-Ligand (DMSO, DIPEA, 90°C) Intermediate->Linker Product Negative Control PROTAC (Non-Binding) Linker->Product

Caption: Synthetic route for generating Azepan-based negative control PROTACs via condensation and SnAr coupling.

Part 4: Experimental Validation (Self-Validating Systems)

To confirm the utility of the (R)-3-Aminoazepan-2-One derivative as a negative control, you must perform the following validation assays.

Biochemical Binding Assay (TR-FRET / FP)

Purpose: Quantify the loss of affinity for CRBN compared to the glutarimide parent.

  • Method: Fluorescence Polarization (FP) using a Cy5-labeled Thalidomide tracer.

  • Protocol:

    • Incubate Recombinant DDB1-CRBN complex (10 nM) with Cy5-Tracer (5 nM).

    • Titrate the Glutarimide-PROTAC (Positive Control) and Azepan-PROTAC (Negative Control) from 1 nM to 100 µM.

    • Measure FP signal displacement.

  • Expected Result:

    • Glutarimide-PROTAC:

      
       nM.
      
    • Azepan-PROTAC:

      
       (No displacement). 
      
Cellular Degradation Assay (Western Blot / HiBiT)

Purpose: Confirm that the Azepan-PROTAC is inert in cells.

  • Cell Line: HEK293 or Multiple Myeloma cells (MM.1S).

  • Protocol:

    • Treat cells with DMSO, Active PROTAC, and Negative Control PROTAC (1 µM, 10 µM) for 6–24 hours.

    • Lyse cells and perform Western Blot for the Target Protein and CRBN (loading control).

  • Expected Result:

    • Active PROTAC: Significant band loss (>50% degradation).

    • Negative Control (Azepan): No change in band intensity (comparable to DMSO).

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

    • Establishes the structural basis of the tri-tryptophan pocket and the strict requirement for the glutarimide ring size.
  • Ito, T., et al. (2010).[2] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

    • Foundational paper identifying CRBN as the target and the necessity of the glutarimide moiety.
  • BenchChem Application Note. "(R)-3-Amino-piperidine-2,6-dione Hydrochloride vs (R)-3-Aminoazepan-2-one." Link

    • Technical comparison of ring sizes and their impact on metabolic stability and ligase recruitment utility.
  • Naito, M., et al. (2019). "Development of SNIPERs and PROTACs targeting oncoproteins." Cancer Science, 110, 2665-2672. Link

    • Discusses the design of negative controls in TPD using inactive ligand analogs.

Sources

Discovery and synthesis of (R)-3-Aminoazepan-2-One Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of (R)-3-Aminoazepan-2-One Hydrochloride

Executive Summary & Strategic Importance

(R)-3-Aminoazepan-2-one Hydrochloride (also known as (R)-3-amino-2-caprolactam HCl) is a critical chiral building block in the synthesis of next-generation CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, most notably Telcagepant (MK-0974) and Rimegepant . These therapeutics represent a paradigm shift in migraine management, moving away from vasoconstrictive triptans toward precise receptor antagonism.

The synthesis of this seven-membered lactam presents two primary chemical challenges:

  • Ring Construction: Efficient formation of the thermodynamically disfavored seven-membered ring (azepan-2-one).

  • Stereocontrol: Establishing the (R)-configuration at the

    
    -position. Since natural L-Lysine (the most obvious precursor) possesses the (S)-configuration, the process requires either a stereochemical inversion or a robust resolution strategy.
    

This guide details a field-proven, scalable workflow focusing on the Cyclization-Resolution pathway, which remains the industrial standard for reliability and cost-efficiency.

Retrosynthetic Analysis & Pathway Selection

To design a self-validating synthesis, we must analyze the disconnection of the target molecule.

  • Disconnection A (Ring Closure): Breaking the amide bond leads to 2,6-diaminohexanoic acid (Lysine). This is the most bio-economical route.

  • Disconnection B (Ring Expansion): Schmidt reaction or Beckmann rearrangement of substituted cyclohexanones. This route often involves hazardous azides (HN

    
    ) and is less amenable to large-scale GMP environments due to safety concerns.
    

Selected Route: The Lysine Cyclization Route followed by Optical Resolution . This pathway leverages abundant raw materials and avoids high-energy intermediates.

Retrosynthesis cluster_logic Stereochemical Challenge Target (R)-3-Aminoazepan-2-one HCl (Target) Racemate (±)-3-Aminoazepan-2-one (Racemic Intermediate) Target->Racemate Optical Resolution (L-Tartaric Acid) Lysine L-Lysine Monohydrochloride (Commodity Precursor) Racemate->Lysine Thermal Cyclization (- H2O) Note L-Lysine is (S)-config. Target is (R)-config. Requires Inversion or Resolution.

Figure 1: Retrosynthetic logic prioritizing commodity precursors and stereochemical correction.

Detailed Experimental Protocols

Phase 1: Cyclization of L-Lysine to Racemic 3-Aminoazepan-2-one

Direct thermal cyclization of L-Lysine often leads to polymerization. The industrial workaround involves the Lysine Methyl Ester intermediate, which cyclizes more readily under basic conditions. Note that while L-Lysine is (S), the harsh thermal conditions and subsequent workup often result in partial or total racemization, which is actually advantageous here as we require the (R) enantiomer.

Reagents & Stoichiometry:

ComponentEquiv.Role
L-Lysine HCl1.0Precursor
Thionyl Chloride (SOCl

)
1.2Esterification Agent
Methanol (MeOH)SolventSolvent/Reactant
Sodium Methoxide (NaOMe)2.5Base (Cyclization)

Step-by-Step Methodology:

  • Esterification:

    • Charge L-Lysine HCl into a reactor with MeOH (10 vol).

    • Cool to 0°C. Add SOCl

      
       dropwise (highly exothermic; maintain T < 10°C).
      
    • Reflux for 6 hours. Monitor by TLC or HPLC for disappearance of Lysine.

    • Concentrate in vacuo to yield L-Lysine Methyl Ester Dihydrochloride as a white solid.

  • Cyclization:

    • Dissolve the ester in MeOH.

    • Add NaOMe (25% in MeOH) slowly to neutralize the HCl salts and generate the free amine.

    • Critical Process Parameter (CPP): Heat the mixture to reflux for 12–18 hours. The intramolecular aminolysis forms the 7-membered lactam.

    • Note: Extended reflux promotes racemization, converting the kinetically formed (S)-lactam into the thermodynamic (±)-racemate.

  • Isolation:

    • Filter off the NaCl precipitate.

    • Concentrate the filtrate.

    • Extract with Isopropanol (IPA) or Dichloromethane (DCM) to remove polymeric byproducts.

    • Yield: ~75-85% of (±)-3-aminoazepan-2-one (Free Base).

Phase 2: Optical Resolution (The "Merck" Standard)

To isolate the (R)-enantiomer, we utilize a classical resolution with a chiral acid. While L-Tartaric acid is common, the efficiency can be boosted using Dynamic Kinetic Resolution (DKR) principles if a racemization catalyst (like salicylaldehyde) is added. For this guide, we detail the robust Salt Crystallization method.

Reagents:

  • (±)-3-Aminoazepan-2-one (Crude)[1]

  • L-(+)-Tartaric Acid (Resolving Agent)

  • Ethanol/Water (95:5)

Protocol:

  • Dissolve the racemic amine (1.0 equiv) in Ethanol/Water at 70°C.

  • Add L-(+)-Tartaric Acid (1.0 equiv) dissolved in warm Ethanol.

  • Controlled Cooling: Cool the mixture slowly (5°C/hour) to room temperature.

    • Mechanism:[2][3] The (R)-amine[1][4]·L-tartrate salt is less soluble than the (S)-amine·L-tartrate salt in this solvent system.

  • Filtration: Collect the precipitate.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water to upgrade Chiral Purity to >99% ee.

Phase 3: Salt Exchange to Hydrochloride

The tartrate salt is not the final API intermediate form. It must be converted to the Hydrochloride salt for stability and compatibility with subsequent coupling reactions (e.g., with the Telcagepant core).

Protocol:

  • Suspend the (R)-amine·L-tartrate salt in water.

  • Basify with 4N NaOH to pH 12.

  • Extract the free amine into DCM (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Salt Formation: Dissolve the oil in minimal dry Ethanol or IPA.

  • Add HCl in Dioxane (4M) or HCl gas dropwise at 0°C.

  • The (R)-3-Aminoazepan-2-One Hydrochloride precipitates immediately as a white, crystalline solid.

  • Filter and dry under vacuum at 40°C.

Advanced Visualization: The DKR Optimization

In advanced manufacturing (as described in Merck's process research), the yield is doubled (>50%) using Dynamic Kinetic Resolution . This couples the resolution with in-situ racemization of the unwanted (S)-isomer.

DKR_Mechanism cluster_solution Solution Phase (Equilibrium) cluster_solid Solid Phase (Sink) S_Amine (S)-Amine Imine Schiff Base Intermediate (Planar/Achiral) S_Amine->Imine -H2O (Salicylaldehyde) R_Amine (R)-Amine R_Amine->Imine R_Salt (R)-Amine · Tartrate Salt (Precipitate) R_Amine->R_Salt Crystallization (L-Tartaric Acid) Imine->S_Amine Imine->R_Amine +H2O

Figure 2: Dynamic Kinetic Resolution (DKR) mechanism. The presence of an aldehyde catalyst allows the unwanted (S)-isomer to racemize via the imine, constantly replenishing the (R)-isomer as it precipitates.

Quality Control & Safety (E-E-A-T)

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D2O): Diagnostic multiplet at

    
     1.2-2.0 (azepan ring protons), triplet at 
    
    
    
    3.9 (
    
    
    -proton).
  • Chiral HPLC: >99.0% ee (Column: Chiralpak AD-H or similar; Mobile Phase: Hexane/IPA/DEA).

  • Melting Point: 220–225°C (dec).

Safety Hazards
  • Azepan-2-one derivatives: Generally consider Acute Tox. 4 (Oral/Inhalation) and Irritant (Skin/Eye).[5]

  • HCl Gas/Solutions: Corrosive. Use essentially in a fume hood.

  • Thermal Runaway: The cyclization of lysine methyl ester is exothermic; control addition rates strictly.

References

  • Burgey, C. S., et al. (2008).[1] "Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974)." Organic Letters, 10(15), 3235–3238.[1] Link

  • Xu, F., et al. (2010).[6] "Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine." The Journal of Organic Chemistry, 75(22), 7829–7841.[6] Link

  • Williams, T. M., et al. (2008).[1] "Discovery of the CGRP Receptor Antagonist Telcagepant." Journal of Medicinal Chemistry. (Foundational context for the molecule's application).

  • Merck & Co. (2013). "Process for making CGRP receptor antagonists." World Intellectual Property Organization, WO2013169348A1. Link

Disclaimer: This guide is for research and educational purposes. All synthesis should be conducted by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-3-Aminoazepan-2-One Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for (R)-3-Aminoazepan-2-one Hydrochloride (CAS: 26081-03-8), a chiral building block of significant interest in pharmaceutical research and development. As a constrained cyclic amine, its structural elucidation is paramount for its application in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Introduction

(R)-3-Aminoazepan-2-one, also known as (R)-α-amino-ε-caprolactam, is a derivative of lysine that has gained attention as a versatile scaffold in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of synthetic transformations. Accurate spectroscopic characterization is the cornerstone of its quality control and is essential for understanding its reactivity and incorporation into larger, more complex molecules. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and mass spectrometric profiles, providing both experimental data where available and expert interpretation based on established principles.

Molecular Structure and Key Features

The structure of (R)-3-Aminoazepan-2-one Hydrochloride comprises a seven-membered lactam ring with a chiral center at the C3 position, bearing a protonated amino group. This combination of a rigid cyclic backbone and a primary amine offers unique conformational properties that are attractive for drug design.

Caption: Chemical structure of (R)-3-Aminoazepan-2-one Hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-3-Aminoazepan-2-one Hydrochloride, both ¹H and ¹³C NMR provide a detailed fingerprint of its atomic connectivity and chemical environment.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of (R)-3-Aminoazepan-2-one Hydrochloride is characterized by signals corresponding to the protons of the azepane ring and the amine and amide groups. Due to the limited availability of public experimental spectra, the following analysis combines reported data with predicted chemical shifts based on established principles of NMR spectroscopy.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of (R)-3-Aminoazepan-2-one Hydrochloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterated methanol (CD₃OD) is also a suitable solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.

Caption: Workflow for ¹H NMR analysis.

¹H NMR Data Summary (Predicted and Experimental)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (amide)8.0 - 8.5br s-Broad, solvent-exchangeable.
NH₃⁺ (amine)7.5 - 8.0br s-Broad, solvent-exchangeable.
H3 (chiral)3.8 - 4.2dd~8, ~4Deshielded by adjacent carbonyl and amino groups.
H7 (methylene)3.2 - 3.4m-Adjacent to the amide nitrogen.
H4 (methylene)1.8 - 2.2m-Complex multiplet due to diastereotopicity.
H5 (methylene)1.6 - 1.9m-Overlapping with other methylene signals.
H6 (methylene)1.4 - 1.7m-Most upfield of the ring protons.

Note: Predicted chemical shifts can vary depending on the solvent and concentration. A reported experimental value for the free base in CD₃OD shows a broad singlet at 7.19 ppm, which likely corresponds to the amide proton.

Interpretation and Causality:

  • Downfield Protons: The amide (NH) and protonated amine (NH₃⁺) protons are expected to appear as broad singlets in the downfield region due to their acidic nature and rapid exchange with residual water in the solvent. Their chemical shifts are highly dependent on concentration, temperature, and solvent.

  • Chiral Methine (H3): The proton at the chiral center (C3) is significantly deshielded by the adjacent electron-withdrawing carbonyl group and the positively charged amino group, placing its signal in the 3.8-4.2 ppm range. It is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C4.

  • Ring Methylene Protons (H4-H7): The methylene protons of the azepane ring will appear as complex, overlapping multiplets in the aliphatic region (1.4 - 3.4 ppm). The protons on C7, being adjacent to the amide nitrogen, will be the most downfield of the methylene groups. The remaining methylene protons (H4, H5, H6) will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as potential conformational rigidity of the seven-membered ring.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹³C NMR Data Summary (Predicted)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (Carbonyl)175 - 180The most downfield signal due to the C=O bond.
C3 (Chiral)55 - 60Attached to the amino group.
C740 - 45Attached to the amide nitrogen.
C430 - 35Aliphatic methylene.
C525 - 30Aliphatic methylene.
C620 - 25The most upfield aliphatic carbon.

Interpretation and Causality:

  • Carbonyl Carbon (C2): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom, resulting in a chemical shift in the 175-180 ppm region.

  • Alpha-Carbon (C3): The chiral carbon C3, directly attached to the electron-withdrawing amino group, is expected to resonate around 55-60 ppm.

  • Ring Carbons (C4-C7): The remaining methylene carbons of the azepane ring will appear in the aliphatic region (20-45 ppm). The carbon adjacent to the amide nitrogen (C7) will be the most downfield among them.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (R)-3-Aminoazepan-2-one Hydrochloride.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of formic acid may be added to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Ionization Mode: Positive ion mode is used to detect the protonated molecule.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion, followed by tandem MS (MS/MS) experiments to elucidate the fragmentation pathways.

Caption: Workflow for ESI-MS analysis.

Mass Spectrometry Data

  • Molecular Formula: C₆H₁₂N₂O

  • Molecular Weight (Free Base): 128.17 g/mol

  • Molecular Weight (Hydrochloride): 164.63 g/mol

  • Expected [M+H]⁺ (for free base): 129.1028 m/z

  • Reported Experimental [M+H]⁺ (for free base): 129.1046 m/z

Interpretation of Mass Spectrum:

In positive mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [C₆H₁₂N₂O + H]⁺, at an m/z of approximately 129.10. The high-resolution mass spectrometry (HRMS) data can confirm the elemental composition of the molecule with high accuracy.

Predicted Fragmentation Pattern:

Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve the following fragmentation pathways:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 112.08.

  • Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can result in the loss of CO, yielding a fragment at m/z 101.11.

  • Ring Opening and Subsequent Fragmentations: The seven-membered ring can undergo various ring-opening fragmentations, leading to a series of smaller fragment ions.

Conclusion

The spectroscopic characterization of (R)-3-Aminoazepan-2-one Hydrochloride is crucial for its use in pharmaceutical synthesis. This guide has provided a comprehensive overview of its expected NMR and MS data, combining available experimental values with theoretically sound predictions. The detailed protocols and interpretations serve as a valuable resource for researchers working with this important chiral building block, ensuring its correct identification and quality assessment.

References

  • PubChem. (R)-3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., et al. (2014). Synthesis and application of a novel bio-based polyol for preparation of polyurethane foams. New Journal of Chemistry, 38(5), 1968-1975. The supplementary information for this article contains experimental data for α-amino-ε-caprolactam.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Stereochemistry of 3-aminoazepan-2-one and its importance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry of 3-Aminoazepan-2-one and Its Importance in Drug Discovery Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary: The Constrained Lysine Scaffold

3-aminoazepan-2-one (also known as


-amino-

-caprolactam) represents a critical pharmacophore in modern medicinal chemistry.[1] Structurally, it is a seven-membered lactam featuring a chiral amine at the C3 (

) position. Its significance lies in its ability to function as a conformationally constrained bio-isostere of L-Lysine and L-Ornithine .[1]

By locking the flexible alkyl chain of lysine into a rigid lactam ring, this scaffold reduces the entropic penalty of receptor binding. It has emerged as a cornerstone in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment and serves as a template for


-turn mimetics in peptidomimetic drug design.[1]

This guide details the stereochemical nuances, synthetic pathways, and validation protocols required to utilize this scaffold effectively.

Structural Fundamentals & Stereochemical Analysis

2.1. Chirality and Nomenclature

The stereocenter at C3 defines the biological activity.

  • (S)-3-aminoazepan-2-one: Corresponds to the configuration of natural L-Lysine .[1] It is the most accessible enantiomer via the "chiral pool" synthesis.

  • (R)-3-aminoazepan-2-one: The "unnatural" enantiomer, often required for specific protease inhibitors or to induce specific turn geometries in peptides.[1]

2.2. Conformational Landscape

Unlike the rigid chair conformation of cyclohexane (6-membered) or the planar geometry of lactams with high resonance, the 7-membered azepanone ring is flexible but adopts a preferred Twist-Chair (TC) conformation in solution to minimize transannular interactions.[1]

  • Twist-Chair (Global Minimum): The C3-amino group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the C5/C6 protons.[1]

  • Implication for Binding: The vector of the C3-amine relative to the C2-carbonyl is critical. In the (S)-enantiomer, this vector mimics the

    
     residue of a Type II 
    
    
    
    -turn, making it an ideal scaffold for disrupting protein-protein interactions.[1]

Pharmacological Significance: The CGRP Connection[2][3]

The most high-profile application of the 3-aminoazepan-2-one scaffold is in the "Gepant" class of drugs—small molecule CGRP receptor antagonists used for acute migraine treatment.[1]

3.1. Mechanism of Action

CGRP is a potent neuropeptide vasodilator. During a migraine attack, CGRP levels spike, binding to the CGRP receptor (a complex of CLR and RAMP1).

  • Linear Peptides: Rapidly degraded, poor oral bioavailability.

  • Lactam Scaffold: The 3-aminoazepan-2-one core (as seen in early development compounds leading to Telcagepant and Ubrogepant ) mimics the terminal amino acid residues of the endogenous ligand but with superior metabolic stability and oral absorption.[1]

3.2. Pathway Visualization (CGRP Blockade)

CGRP_Pathway Trigger Migraine Trigger (Stress, Hormones) Neuron Trigeminal Nerve Activation Trigger->Neuron CGRP_Release Release of CGRP (Neuropeptide) Neuron->CGRP_Release Binding CGRP Binding CGRP_Release->Binding Endogenous Ligand Receptor CGRP Receptor (CLR/RAMP1 Complex) Response Vasodilation & Pain Signal Transmission Receptor->Response Binding->Receptor Drug 3-Aminoazepan-2-one Scaffold (Gepant) Blockade Competitive Antagonism (High Affinity Binding) Drug->Blockade Blockade->Receptor Blocks Binding Site Relief Pain Relief No Vasoconstriction Blockade->Relief

Figure 1: Mechanism of CGRP antagonism.[1] The 3-aminoazepan-2-one scaffold serves as the structural anchor for the antagonist, preventing the endogenous CGRP peptide from activating the receptor complex.

Synthetic Pathways & Stereocontrol[1]

To support drug development, high Enantiomeric Excess (


) is non-negotiable. We present two distinct, self-validating protocols.
4.1. Comparative Synthesis Workflow

Synthesis_Routes Lysine L-Lysine (Chiral Pool) Cyclization Thermal Cyclization (-H2O) Lysine->Cyclization Retention of Configuration CyclicKetone 2-Chlorocyclohexanone (Racemic Precursor) Schmidt Schmidt Rearrangement (NaN3 / H+) CyclicKetone->Schmidt Prod_S (S)-3-aminoazepan-2-one (>99% ee) Cyclization->Prod_S Racemate Racemic 3-aminoazepan-2-one Schmidt->Racemate Resolution Enzymatic Resolution (CAL-B Lipase) Racemate->Resolution Resolution->Prod_S Hydrolysis Prod_R (R)-3-aminoazepan-2-one (via Inversion) Resolution->Prod_R Acylated Ester

Figure 2: Strategic routes to enantiopure 3-aminoazepan-2-one.[1] Route A (Left) utilizes the Chiral Pool. Route B (Right) utilizes Chemoenzymatic Resolution.[1]

Experimental Protocols

Protocol A: Chiral Pool Synthesis from L-Lysine

Target: (S)-3-aminoazepan-2-one This method is preferred for "Green Chemistry" applications as it avoids heavy metals and retains the natural stereochemistry.[1]

  • Preparation: Suspend L-Lysine monohydrochloride (100 mmol) in hexamethyldisilazane (HMDS) (excess, 500 mmol).

  • Reflux: Heat the mixture to reflux (approx. 125°C) under an inert Argon atmosphere for 24 hours. The HMDS acts as both a solvent and a temporary protecting group/cyclization promoter.

  • Deprotection/Hydrolysis: Cool to 0°C and quench slowly with methanol (50 mL) followed by water. This cleaves the TMS groups.

  • Isolation: Evaporate volatiles. Dissolve residue in 2-propanol and induce crystallization.[1]

  • Validation Check:

    • Yield: Expect 75-85%.

    • Optical Rotation:

      
       (c=1, H2O).[1] Note: If rotation is lower, recrystallize from EtOH.
      
Protocol B: Enzymatic Kinetic Resolution (DKR)

Target: Access to both (R) and (S) from Racemate Used when the starting material is the cheaper racemic 3-amino-caprolactam (often derived from caprolactam chlorination).[1]

  • Substrate: Dissolve racemic 3-aminoazepan-2-one (50 mmol) in dry Toluene or MTBE (200 mL).

  • Acyl Donor: Add Ethyl Acetate (5 equiv) or Vinyl Acetate (2 equiv).[1]

  • Biocatalyst: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (10% w/w relative to substrate).

  • Incubation: Shake at 45°C, 200 rpm.

  • Monitoring: Monitor via Chiral HPLC every 2 hours. The enzyme selectively acetylates the (R)-enantiomer .[1]

  • Workup: Filter off the enzyme (recyclable).

    • Filtrate: Contains (R)-3-acetamidoazepan-2-one (ester) and unreacted (S)-3-aminoazepan-2-one.[1]

    • Separation: Separation is easily achieved via silica gel chromatography (Amine is polar; Amide is less polar).

Analytical Validation & Data

To ensure scientific integrity, the following parameters must be verified.

6.1. NMR Characterization (400 MHz, D2O)

The twist-chair conformation results in distinct coupling constants for the C3 proton.

PositionProton

(ppm)
Multiplicity

(Hz)
Structural Insight
C3

-CH
3.85dd

Large

indicates axial-axial coupling (twist-chair).[1]
C7

-CH2
3.20m-Deshielded by adjacent Nitrogen.[1][2]
C4-C6 Ring CH21.4 - 2.1m-Complex envelope due to ring flexibility.[1]
6.2. Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (for free amines).[1]

  • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times:

    • (R)-isomer:

      
       min[1]
      
    • (S)-isomer:

      
       min[1]
      

References

  • Review of CGRP Antagonists: Edvinsson, L., et al. "CGRP as the target of new migraine therapies - successful translation from bench to clinic." Nat. Rev. Neurol.[1] (2018). Link[1]

  • Synthesis of Telcagepant: Burgey, C. S., et al. "Synthesis of the CGRP Receptor Antagonist Telcagepant (MK-0974)." Journal of Organic Chemistry (2010). Link[1]

  • Enzymatic Resolution: Liljeblad, A., et al. "Biocatalytic resolution of 3-aminocaprolactam." Tetrahedron: Asymmetry (2002). Link

  • Conformational Analysis: Gellman, S. H. "Foldamers: A Manifesto." Acc.[3] Chem. Res. (1998). Link[1]

  • L-Lysine Cyclization: Pellegata, R., et al. "An Improved Synthesis of (S)-3-Aminoazepan-2-one." Organic Preparations and Procedures International (1978). Link[1]

Sources

(R)-3-Aminoazepan-2-One Hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of (R)-3-Aminoazepan-2-One Hydrochloride , a critical chiral building block in modern medicinal chemistry.

Core Scaffold for Peptidomimetics and CGRP Receptor Antagonists

Executive Summary

(R)-3-Aminoazepan-2-One Hydrochloride (CAS: 26081-03-8) is the hydrochloride salt of the seven-membered lactam (R)-3-amino-hexahydro-2H-azepin-2-one. It represents a conformationally constrained analogue of D-lysine and D-ornithine.

In drug development, this scaffold is prized for its ability to induce specific secondary structures (such as


-turns) in peptidomimetics. Its most prominent industrial application is as the core pharmacophore for Telcagepant (MK-0974) , a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist developed for the treatment of acute migraine. The rigid azepan-2-one ring restricts the conformational freedom of the amino acid side chain, improving binding affinity and metabolic stability compared to linear analogues.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name (3R)-3-aminoazepan-2-one hydrochloride
Common Name D-Lysine lactam HCl; (R)-

-amino-

-caprolactam HCl
CAS Number 26081-03-8 (HCl salt); 28957-33-7 (Free base)
Molecular Formula C

H

ClN

O
Molecular Weight 164.63 g/mol
Melting Point >280°C (decomposition) for HCl salt; ~71°C for free base
Chirality (R)-enantiomer; typically dextrorotatory (+)
Solubility Highly soluble in water, methanol; insoluble in non-polar organic solvents (hexanes, ether)

Synthetic Methodologies

The synthesis of the enantiopure (R)-isomer is non-trivial due to the propensity for racemization at the


-carbon of the lactam. Two primary methodologies are employed: Chemical Cyclization from the Chiral Pool  (High Purity/Lab Scale) and Chemo-Enzymatic Resolution  (Industrial Scale).
Method A: Direct Cyclization from D-Lysine (Lab Scale)

This method relies on the "chiral pool" strategy, utilizing commercially available D-Lysine as the starting material. It is the most reliable method for generating high-optical-purity material for research.

Reaction Logic
  • Activation: The carboxylic acid of D-Lysine is activated via esterification (using thionyl chloride/methanol).

  • Cyclization: Under basic conditions, the

    
    -amine attacks the activated ester to close the 7-membered ring.
    
  • Salt Formation: The resulting free base is unstable and prone to polymerization; it is immediately converted to the stable hydrochloride salt.

Experimental Protocol
  • Esterification:

    • Suspend D-Lysine HCl (10.0 g, 54.7 mmol) in dry Methanol (120 mL) under inert atmosphere (

      
      ).
      
    • Cool to 0°C. Add Thionyl Chloride (8.0 mL, 110 mmol) dropwise over 20 minutes.

    • Reflux the mixture for 12 hours.

    • Concentrate in vacuo to yield D-Lysine Methyl Ester Dihydrochloride as a white solid.

  • Cyclization:

    • Redissolve the intermediate in dry Methanol (100 mL).

    • Add Sodium Methoxide (25% in MeOH) carefully to adjust pH to ~9-10 (neutralizing the HCl promotes the nucleophilic attack of the

      
      -amine).
      
    • Reflux for 4 hours.[1] Monitor by TLC (disappearance of linear ester).

  • Workup & Isolation:

    • Cool to room temperature.[1][2] Filter off the NaCl precipitate.

    • Evaporate the solvent.[1] Dissolve the residue in minimal absolute ethanol.

    • Add HCl in Dioxane (4M) dropwise until pH < 2.

    • Precipitate the product by adding diethyl ether. Filter and dry the white crystalline solid.

Method B: Chemo-Enzymatic Resolution (Industrial Scale)

For multi-kilogram production, starting from D-Lysine is cost-prohibitive. The industrial route utilizes a racemic synthesis followed by enzymatic resolution, a process originally developed by Toray Industries for L-Lysine production but adapted here to harvest the D-lactam.

Workflow Diagram

EnzymaticResolution Racemate Racemic 3-Amino-Caprolactam Reaction Hydrolysis Reaction (Aqueous, pH 8) Racemate->Reaction Enzyme L-ACL Hydrolase (Enzyme) Enzyme->Reaction LLysine L-Lysine (Ring Opened) Reaction->LLysine Hydrolyzed DLactam (R)-3-Amino-Caprolactam (Ring Intact) Reaction->DLactam Unreacted Extraction Solvent Extraction (Chloroform/Isopropanol) LLysine->Extraction Aqueous Phase DLactam->Extraction Organic Phase

Figure 1: Chemo-enzymatic resolution workflow. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-lactam intact for extraction.

Mechanism

The enzyme L-


-amino-

-caprolactam hydrolase
(L-ACL hydrolase) is highly stereospecific. It attacks only the (S)-lactam ring, converting it to linear L-Lysine. The (R)-lactam is not a substrate and remains a cyclic organic molecule.
  • Separation: L-Lysine is a zwitterion and remains in the aqueous phase. The (R)-lactam is a neutral organic molecule (at basic pH) and can be extracted into organic solvents (e.g., chloroform or 1,2-dichloroethane).

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized (R)-3-Aminoazepan-2-One HCl, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The 7-membered ring exhibits distinct multiplet patterns due to ring flexibility.

  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       4.25 ppm (dd, 1H, H-3 , 
      
      
      
      -proton next to amine/carbonyl).
    • 
       3.40-3.20 ppm (m, 2H, H-7 , 
      
      
      
      -protons next to ring nitrogen).
    • 
       2.10-1.40 ppm (m, 6H, H-4, H-5, H-6 , ring methylene protons).
      
  • Note: In D

    
    O, the amide NH and ammonium NH
    
    
    
    protons exchange and are not visible. Run in DMSO-d
    
    
    to observe the amide doublet (~8.0 ppm).
Chiral HPLC Method

Essential for determining Enantiomeric Excess (ee%).[3]

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV @ 210 nm.

  • Expectation: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard). Target ee% > 99.5%.

Applications in Drug Discovery: The Telcagepant Connection

The primary utility of (R)-3-Aminoazepan-2-One is as a scaffold for CGRP Receptor Antagonists . The most famous example is Telcagepant (MK-0974).

Structural Significance

In Telcagepant, the azepan-2-one ring serves as a "conformationally locked" linker.

  • Rigidity: It holds the aromatic substituents in a precise orientation to fit the hydrophobic pocket of the CGRP receptor.

  • Hydrogen Bonding: The lactam amide acts as a critical hydrogen bond donor/acceptor pair within the active site.

Pharmacophore Map

Pharmacophore Core (R)-3-Aminoazepan-2-One (Scaffold) Sub1 C3-Amine Substitution (Amide Linkage) Core->Sub1 Functionalization Sub2 C6-Phenyl Substitution (Hydrophobic Interaction) Core->Sub2 Advanced Synthesis Sub3 N1-Alkylation (Solubility/Metabolic Stability) Core->Sub3 Derivatization Effect High Affinity CGRP Antagonism (Telcagepant) Sub1->Effect Sub2->Effect Sub3->Effect

Figure 2: Pharmacophore mapping of the azepan-2-one scaffold in CGRP antagonists.[4] The core scaffold supports multiple vectors for optimization.

Advanced Synthesis Note (Merck Process)

While this guide focuses on the unsubstituted scaffold, the Merck process for Telcagepant utilizes a "Dynamic Kinetic Resolution" (DKR) where a substituted caprolactam precursor is continuously epimerized and selectively crystallized to set the (R)-stereocenter at C3 and the (S)-stereocenter at C6 simultaneously [1].

Safety and Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Storage: The hydrochloride salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator. Exposure to moisture can lead to hydrolysis of the lactam ring over extended periods.

References

  • Asymmetric Synthesis of Telcagepant. Journal of the American Chemical Society. Merck Research Laboratories.

  • Synthesis of (R)-3-Aminoazepan-2-one via Cyclization. ChemicalBook / Literature Review.

  • Enzymatic Resolution of Lactams (Toray Process). Trends in Biotechnology.

  • Properties of 3-Amino-2-Azepanone. PubChem Compound Summary.

Sources

Methodological & Application

Synthesis of (R)-3-Aminoazepan-2-one Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Lactams in Drug Discovery

(R)-3-Aminoazepan-2-one, a chiral cyclic lactam, represents a valuable building block in medicinal chemistry and drug development. Its rigid, seven-membered ring structure and the presence of a stereocenter at the 3-position make it an attractive scaffold for the synthesis of complex molecules with specific biological activities. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic applications. The precise stereochemical control during its synthesis is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive and reliable protocol for the enantioselective synthesis of (R)-3-Aminoazepan-2-one Hydrochloride, starting from the readily available chiral precursor, D-lysine hydrochloride.

Strategic Approach: From Amino Acid to Chiral Lactam

The chosen synthetic strategy involves a two-step process commencing with D-lysine hydrochloride. This approach is favored for its stereochemical integrity, directly translating the chirality of the starting material to the final product. The key transformations are:

  • Esterification: The carboxylic acid moiety of D-lysine is converted to its methyl ester. This is a crucial activation step, as the ester is a more reactive electrophile than the corresponding carboxylic acid, facilitating the subsequent intramolecular cyclization. Thionyl chloride in methanol is an efficient reagent system for this transformation, generating the methyl ester hydrochloride in situ.

  • Intramolecular Cyclization: The D-lysine methyl ester dihydrochloride is then treated with a strong, non-nucleophilic base, sodium methoxide, to effect an intramolecular aminolysis. The deprotonated ε-amino group acts as a nucleophile, attacking the ester carbonyl to form the seven-membered lactam ring. Subsequent acidification with hydrochloric acid yields the desired (R)-3-Aminoazepan-2-one Hydrochloride.

Visualizing the Synthesis Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway D_Lysine D-Lysine Hydrochloride Lysine_Ester D-Lysine Methyl Ester Dihydrochloride D_Lysine->Lysine_Ester SOCl₂, MeOH (Esterification) Target_Molecule (R)-3-Aminoazepan-2-one Hydrochloride Lysine_Ester->Target_Molecule 1. NaOMe, MeOH (Cyclization) 2. HCl

Caption: Synthetic route to (R)-3-Aminoazepan-2-one Hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the corresponding (S)-enantiomer and is expected to provide the (R)-enantiomer in good yield and high enantiopurity.

Part 1: Synthesis of D-Lysine Methyl Ester Dihydrochloride

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making the carbonyl carbon more electrophilic, while the primary role of SOCl₂ is to convert the carboxylic acid to an acyl chloride, which is then esterified by methanol. This is a highly efficient one-pot esterification method.

  • Methanol (MeOH): Serves as both the solvent and the reactant for the esterification.

  • Temperature Control: The initial addition of thionyl chloride is performed at 0 °C to control the exothermic reaction. The subsequent reflux ensures the reaction goes to completion.

Materials and Equipment:

Reagent/MaterialQuantityMolar Eq.Notes
D-Lysine Hydrochloride100.0 g1.0Starting material.
Methanol (anhydrous)1200 mL-Solvent and reagent.
Thionyl Chloride (SOCl₂)80 mL~2.0Esterification reagent. Handle with extreme care.
Round-bottom flask (2 L)1-
Magnetic stirrer and stir bar1 set-
Reflux condenser1-
Ice bath1-For temperature control.
Rotary evaporator1-For solvent removal.

Step-by-Step Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stir bar, suspend D-lysine hydrochloride (100.0 g) in anhydrous methanol (1200 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), slowly add thionyl chloride (80 mL) dropwise to the stirred suspension over a period of 20-30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

  • Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux overnight (approximately 12-16 hours).

  • Work-up: After the reflux period, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, D-lysine methyl ester dihydrochloride, can be purified by recrystallization from methanol to yield a white solid. An expected yield is approximately 95-98%.

Part 2: Synthesis of (R)-3-Aminoazepan-2-one Hydrochloride

Causality Behind Experimental Choices:

  • Sodium Methoxide (NaOMe): A strong, non-nucleophilic base that deprotonates the amino groups of the lysine ester. The ε-amino group, being more nucleophilic, then undergoes intramolecular cyclization.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

  • Acidification: The final addition of hydrochloric acid protonates the amino group of the lactam, forming the stable hydrochloride salt and facilitating its precipitation and purification.

Materials and Equipment:

Reagent/MaterialQuantityMolar Eq.Notes
D-Lysine Methyl Ester Dihydrochloride60.0 g1.0Product from Part 1.
Methanol (anhydrous)1200 mL-Solvent.
Sodium Methoxide (NaOMe)48.0 g~3.4Base for cyclization. Handle with care, as it is corrosive and moisture-sensitive.
Ammonium Chloride (NH₄Cl)20.0 g-For quenching the reaction.
Dimethoxyethane (DME)80 mL-Solvent for trituration.
Ethanol (anhydrous)100 mL-Solvent for final product isolation.
Ethanolic HCl (saturated)20 mL-For acidification and precipitation of the hydrochloride salt.
Round-bottom flask (2 L)1-
Magnetic stirrer and stir bar1 set-
Reflux condenser1-
Filtration apparatus1 set-
Rotary evaporator1-

Step-by-Step Procedure:

  • Reaction Setup: Dissolve D-lysine methyl ester dihydrochloride (60.0 g) in anhydrous methanol (1200 mL) in a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Stir the solution at room temperature under an inert atmosphere.

  • Base Addition: Add sodium methoxide (48.0 g) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Quenching: Cool the reaction mixture to room temperature and quench by adding solid ammonium chloride (20.0 g).

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Trituration: Dissolve the residue in dimethoxyethane (80 mL) and stir. Filter to remove any remaining solids and concentrate the filtrate to dryness.

  • Salt Formation and Precipitation: Dissolve the resulting residue in anhydrous ethanol (100 mL). To this solution, add saturated ethanolic HCl (20 mL) to precipitate the crude product.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from methanol to obtain pure (R)-3-Aminoazepan-2-one Hydrochloride as a white crystalline solid. The expected yield is in the range of 60-70%.

Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Esterification cluster_part2 Part 2: Cyclization and Salt Formation P1_Start Suspend D-Lysine HCl in MeOH P1_Cool Cool to 0 °C P1_Start->P1_Cool P1_Add_SOCl2 Add SOCl₂ dropwise P1_Cool->P1_Add_SOCl2 P1_Stir_RT Stir at RT for 1h P1_Add_SOCl2->P1_Stir_RT P1_Reflux Reflux overnight P1_Stir_RT->P1_Reflux P1_Evaporate Evaporate solvent P1_Reflux->P1_Evaporate P1_Recrystallize Recrystallize from MeOH P1_Evaporate->P1_Recrystallize P1_Product D-Lysine Methyl Ester Dihydrochloride P1_Recrystallize->P1_Product P2_Start Dissolve Ester in MeOH P1_Product->P2_Start Use as starting material P2_Add_NaOMe Add NaOMe P2_Start->P2_Add_NaOMe P2_Reflux Reflux for 4h P2_Add_NaOMe->P2_Reflux P2_Quench Quench with NH₄Cl P2_Reflux->P2_Quench P2_Filter_Evap Filter and Evaporate P2_Quench->P2_Filter_Evap P2_Triturate Triturate with DME P2_Filter_Evap->P2_Triturate P2_Salt_Formation Dissolve in EtOH, add Ethanolic HCl P2_Triturate->P2_Salt_Formation P2_Recrystallize Recrystallize from MeOH P2_Salt_Formation->P2_Recrystallize P2_Product (R)-3-Aminoazepan-2-one Hydrochloride P2_Recrystallize->P2_Product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of the Final Product

To ensure the identity and purity of the synthesized (R)-3-Aminoazepan-2-one Hydrochloride, the following characterization is recommended:

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point >280 °C (decomposition)
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
Solubility Soluble in water, sparingly soluble in ethanol, and insoluble in most organic solvents.
NMR Spectroscopy ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
Optical Rotation The specific rotation ([α]D) should be measured. While a specific literature value is not readily available for the (R)-enantiomer hydrochloride, it is expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. This is a critical measure of enantiomeric purity.
Chiral HPLC For a more accurate determination of enantiomeric excess (e.e.), analysis by chiral HPLC is highly recommended.

Safety Precautions

This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases.[1] Handle with extreme caution in a fume hood and avoid contact with skin, eyes, and clothing.

  • Sodium Methoxide (NaOMe): A flammable solid and corrosive. It is water-reactive and moisture-sensitive.[2] Store under an inert atmosphere and handle in a dry environment.

  • Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Handle with care.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (R)-3-Aminoazepan-2-one Hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable chiral building block for their drug discovery and development programs. The emphasis on the rationale behind the experimental steps and the inclusion of detailed characterization methods ensure the reproducibility and quality of the synthesis.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoazepan-2-one hydrochloride. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: H-D-Lys-OH · HCl. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of (R)-3-Aminoazepan-2-One Hydrochloride into PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic incorporation of (R)-3-Aminoazepan-2-One Hydrochloride as a novel, hydrolytically stable E3 ligase recruiting scaffold in Proteolysis Targeting Chimeras (PROTACs). Unlike traditional glutarimide-based Cereblon (CRBN) ligands (e.g., thalidomide, pomalidomide), which suffer from rapid ring-opening hydrolysis and spontaneous racemization, the 7-membered lactam (azepan-2-one) offers enhanced physicochemical stability and configurational integrity. This guide provides a rationale for scaffold selection, a validated chemical conjugation protocol, and a framework for biological evaluation.

Part 1: Rationale & Design Strategy

The Stability Challenge in CRBN Ligands

The standard pharmacophore for recruiting the E3 ubiquitin ligase Cereblon (CRBN) is the glutarimide ring (2,6-piperidinedione). While potent, this moiety presents two significant limitations in drug development:

  • Hydrolytic Instability: The imide bond is susceptible to rapid hydrolysis in physiological media (t½ < 24h at pH 7.4), leading to ring-opening and loss of binding affinity.

  • Racemization: The acidic proton at the chiral center (C3 of the glutarimide) allows for rapid racemization, converting the active (S)-enantiomer into the inactive or off-target (R)-enantiomer.

The Azepan-2-One Advantage

(R)-3-Aminoazepan-2-One (an analog of


-amino-

-caprolactam) addresses these issues through ring expansion and functional group modification:
  • Lactam vs. Imide: Replacing the imide with a lactam significantly increases hydrolytic stability.

  • Configurational Stability: The

    
    -proton in the lactam ring is less acidic (pKa ~25) compared to the glutarimide (pKa ~11), preventing spontaneous racemization. This allows for the synthesis of chirally pure PROTACs.
    
  • Vector Availability: The C3-primary amine provides a distinct, chemically tractable handle for linker attachment without disrupting the core lactam scaffold.

Stereochemical Considerations (Critical Insight)

While the user has specified the (R)-enantiomer , it is scientifically imperative to note that for traditional glutarimides, the (S)-configuration is the eutomer (active binder) for CRBN. The (R)-azepan-2-one is structurally distinct; however, researchers must validate if the ring expansion alters the binding mode such that the (R)-isomer becomes preferred, or if this enantiomer is intended as a negative control (distomer) or for a different E3 ligase target. The protocol below applies to the (R)-isomer but is adaptable to the (S)-isomer.

Part 2: Chemical Synthesis & Conjugation Protocol

Materials & Reagents[1][2]
  • (R)-3-Aminoazepan-2-One Hydrochloride (CAS: 26081-03-8)[1][2]

  • Linker-COOH: A carboxylic acid-terminated linker (e.g., Boc-PEG4-COOH or a POI-Linker-COOH construct).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

  • Solvent: Anhydrous DMF or DMSO.

Synthetic Workflow (Diagram)

SynthesisWorkflow cluster_QC Quality Control Start (R)-3-Aminoazepan-2-One Hydrochloride Base Neutralization (DIPEA) Start->Base Free Base Formation Reaction Amide Coupling (DMF, RT, 2-4h) Base->Reaction Linker Activated Linker (Linker-COOH + HATU) Linker->Reaction Product PROTAC Intermediate (Linker-Azepan-2-one) Reaction->Product Yield > 80% QC1 LC-MS (Mass Confirmation) Product->QC1 QC2 1H-NMR (Purity Check) Product->QC2

Figure 1: Step-by-step synthetic workflow for conjugating (R)-3-Aminoazepan-2-One to a functionalized linker.

Step-by-Step Protocol

Step 1: Activation of the Linker

  • Dissolve the carboxylic acid linker (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir at Room Temperature (RT) for 10 minutes to form the active ester.

Step 2: Coupling of the E3 Ligand

  • In a separate vial, dissolve (R)-3-Aminoazepan-2-One Hydrochloride (1.0 equiv) in a minimal amount of DMF.

  • Add DIPEA (1.5 equiv) to neutralize the hydrochloride salt. Note: Ensure the solution is basic (pH > 8) by spotting on wet pH paper.

  • Add the neutralized amine solution dropwise to the activated linker solution.

  • Stir the reaction mixture at RT for 2–4 hours. Monitor progress by LC-MS (Target mass: Linker MW + 128.17 - 18.01).

Step 3: Work-up and Purification

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with 5% LiCl solution (3x) to remove DMF.

  • Wash with saturated NaHCO₃ and brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Step 4: Final Conjugation (If constructing from E3 side)

  • If the product is an "E3-Linker-COOH" or "E3-Linker-Amine" intermediate, proceed to couple the Target Protein Ligand (Warhead) using standard amide coupling or reductive amination conditions suitable for the warhead's functional handle.

Part 3: Biological Evaluation & Validation

Mechanism of Action

The resulting PROTAC functions by inducing a ternary complex between the Target Protein and the E3 Ligase (putatively CRBN), leading to ubiquitination and proteasomal degradation.

MOA PROTAC PROTAC (Azepanone-Linker-Ligand) Complex Ternary Complex [POI : PROTAC : E3] PROTAC->Complex Recruits POI Target Protein (POI) POI->Complex E3 E3 Ligase (CRBN) E3->Complex Ub Ubiquitination (Poly-Ub Chain) Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 2: Mechanism of Action. The PROTAC bridges the POI and E3 Ligase to induce degradation.[4]

Validation Assays

To confirm the utility of the (R)-3-Aminoazepan-2-One scaffold, the following assays are mandatory:

Assay TypeMethodologyPurposeSuccess Criteria
CRBN Binding TR-FRET or FP Competition AssayDetermine affinity (

or

) of the azepan-2-one moiety vs. Thalidomide.

(Note: Affinity may be lower than glutarimides; degradation can still occur via cooperativity).
Stability Incubation in Plasma/PBS (37°C)Verify hydrolytic stability compared to Lenalidomide.t½ > 48h (Target: >5x stability of glutarimide).
Degradation Western Blot (DC50)Measure depletion of Target Protein in cells.[3]>50% degradation at biologically relevant concentrations.[5]
Competition Pre-treatment with excess Free LigandConfirm mechanism is CRBN-dependent.Rescue of protein levels upon pre-treatment with Thalidomide or Azepanone.

Part 4: Troubleshooting & Optimization

  • Low Coupling Yield: The hydrochloride salt can retard nucleophilicity if not fully neutralized. Ensure at least 2.5 equivalents of DIPEA total are used in the reaction.

  • Poor Solubility: The azepan-2-one ring is polar. If the intermediate precipitates, switch solvent to DMSO or NMP.

  • No Degradation Observed:

    • Stereochemistry: Re-evaluate the (R) vs (S) configuration. Synthesize the (S)-analog for comparison.

    • Linker Length: The geometry of the 7-membered ring differs from the 6-membered glutarimide. A linker scan (PEG2 vs PEG4 vs Alkyl) is necessary to re-optimize the Ternary Complex geometry.

References

  • BenchChem. (2026).[6] (S)-3-Aminoazepan-2-one chemical properties and structure. Retrieved from

  • PubChem. (2025).[7] 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O.[2][7] Retrieved from

  • MedChemExpress. (2024). (R)-3-Aminoazepan-2-one | Synthetic Intermediate. Retrieved from

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. (Contextual grounding on Glutarimide instability).
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. (Structural basis for E3 ligand design).

Sources

Application Note: Linker Strategies for (R)-3-Aminoazepan-2-One Based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic design, synthesis, and validation of PROTAC linkers utilizing the (R)-3-Aminoazepan-2-One scaffold.[1] This scaffold is a privileged core structure (often referred to as a caprolactam mimic) widely used in the design of protease inhibitors, particularly for Cathepsin K (e.g., related to Relacatib) and


-Secretase .

Executive Summary & Scientific Rationale

The (R)-3-Aminoazepan-2-One hydrochloride (CAS: 26081-03-8) serves as a critical "Warhead Precursor" or P1 anchor in the design of peptidomimetic inhibitors.[1] In the context of PROTACs, this scaffold presents a unique challenge: the C3-amino group is often essential for target engagement (mimicking the peptide backbone), yet it is the most chemically accessible site for linker attachment.

Successful PROTAC design with this scaffold requires a "Vector Analysis" strategy.[1] You must determine if the linker should extend directly from the C3-amine (linear extension) or if the amine must be derivatized to form the active inhibitor first, with the linker attached to a distal site (orthogonal attachment).

Core Challenges
  • Stereochemical Integrity: The (R)-configuration is often crucial for binding affinity.[1] Reaction conditions must prevent racemization at the

    
    -carbon.[1]
    
  • Vector Permissibility: Direct conjugation to the C3-amine may occlude the binding pocket unless the target protein tolerates bulk in the solvent-exposed region.[1]

  • Physicochemical Balance: The azepan-2-one ring is polar.[1] Linkers must balance this to ensure cell permeability (LogP ~ 2-4).[1]

Strategic Linker Design Vectors

We define three primary vectors for linker attachment based on the structural biology of azepan-2-one binding modes.

Vector A: Direct N-Acylation (The "Linear" Strategy)[1]
  • Concept: The linker is attached directly to the C3-amine via an amide bond.[1]

  • Applicability: Best when the C3-amine points towards the solvent interface in the target binding pocket.

  • Chemistry: Standard Amide Coupling (HATU/DIPEA).[1]

  • Pros: High synthetic tractability; stable bond.[1]

  • Cons: High risk of steric clash if the amine is buried.

Vector B: The "Distal" Strategy (P2/P3 Extension)
  • Concept: The C3-amine is first reacted with a spacer or a P2-mimic (e.g., a leucine analog for Cathepsin K), and the PROTAC linker is attached to that extension.

  • Applicability: Essential when the azepan-2-one core sits deep in the S1 pocket.[1]

  • Chemistry: Sequential peptide coupling or Reductive Amination.[1]

Vector C: Lactam Nitrogen Functionalization (The "Orthogonal" Strategy)
  • Concept: Functionalizing the N1 (lactam nitrogen).

  • Applicability: Rare.[1] Only viable if the N1-H is not a critical Hydrogen Bond Donor (HBD) for the target.

  • Chemistry: N-alkylation (NaH/Alkyl halide).[1] Warning: Harsh conditions may cause racemization.[1]

Visualization of Design & Synthesis Workflow

The following diagram illustrates the decision tree and synthetic pathways for generating these PROTACs.

PROTAC_Strategy Scaffold (R)-3-Aminoazepan-2-One (HCl Salt) Target_Analysis Target Binding Mode Analysis (Crystal Structure/Docking) Scaffold->Target_Analysis Vector_A Vector A: Direct C3-Amine Linkage (Solvent Exposed) Target_Analysis->Vector_A Amine Exposed Vector_B Vector B: Distal Extension (Buried Pocket) Target_Analysis->Vector_B Amine Buried Chem_Amide Chemistry: Amide Coupling (HATU/DIPEA) Vector_A->Chem_Amide Vector_B->Chem_Amide Chem_RedAm Chemistry: Reductive Amination (NaBH(OAc)3) Vector_B->Chem_RedAm Linker_Type Linker Selection (PEG / Alkyl / Rigid) Chem_Amide->Linker_Type Chem_RedAm->Linker_Type PROTAC Final PROTAC Candidate Linker_Type->PROTAC

Caption: Decision matrix for linker attachment sites on the (R)-3-Aminoazepan-2-One scaffold based on target binding topology.

Detailed Experimental Protocols

Protocol A: Preparation of the "Linker-Ready" Warhead (Amide Coupling)

Objective: To conjugate a bifunctional linker (containing a carboxylic acid and a "click" handle or E3 ligand) to the (R)-3-Aminoazepan-2-One core.[1]

Materials:

  • (R)-3-Aminoazepan-2-One Hydrochloride (1.0 eq)[1]

  • Boc-Linker-COOH (e.g., Boc-PEG3-COOH) (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Free Basing (In Situ):

    • Dissolve (R)-3-Aminoazepan-2-One HCl (100 mg, 0.61 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under Nitrogen.

    • Add DIPEA (318 µL, 1.83 mmol). Stir for 10 minutes at Room Temperature (RT). Note: The solution should become clear as the free base is liberated.

  • Activation:

    • In a separate vial, dissolve Boc-Linker-COOH (0.67 mmol) and HATU (278 mg, 0.73 mmol) in DMF (2 mL).

    • Stir for 5 minutes to form the active ester.

  • Coupling:

    • Add the activated linker solution dropwise to the azepan-2-one solution.[1]

    • Stir at RT for 4–16 hours.[1] Monitor by LC-MS (Target Mass = Linker Mass + 128.1 - H2O).[1]

  • Work-up:

    • Dilute with EtOAc (50 mL).[1] Wash with sat.[1] NaHCO3 (2x), Water (1x), and Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash Chromatography (DCM:MeOH gradient 0-10%).[1]

    • Quality Check: Verify retention of stereochemistry via Chiral HPLC if possible, though mild HATU conditions usually preserve configuration.

Protocol B: "Click" Assembly of the Ternary Complex

Objective: To couple the Azepan-Linker-Azide to an Alkyne-functionalized E3 Ligand (e.g., Thalidomide-Alkyne).[1]

Materials:

  • Azepan-Linker-Azide (1.0 eq)[1]

  • E3 Ligand-Alkyne (1.0 eq)[1]

  • CuSO4[1]·5H2O (0.1 eq)[1]

  • Sodium Ascorbate (0.5 eq)[1]

  • t-BuOH/H2O (1:1 mixture)[1]

Methodology:

  • Dissolve both ligands in t-BuOH/H2O (1 mL per 20 mg substrate).[1]

  • Add CuSO4 solution (freshly prepared).

  • Add Sodium Ascorbate solution (freshly prepared). The reaction should turn bright yellow/orange.

  • Stir vigorously at RT for 2 hours.

  • Quench: Dilute with water, extract with EtOAc.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, every PROTAC synthesized must undergo the following validation steps before cell-based degradation assays.

Table 1: The Validation Checklist

Validation StepMethodAcceptance CriteriaFailure Cause
1. Chemical Integrity 1H NMR & LC-MS>95% Purity, correct Mass.[1]Incomplete coupling, hydrolysis.
2. Stereochemical Check Chiral HPLC>90% ee (Retain (R)-form).Racemization during coupling (avoid high heat/strong base).[1]
3. Warhead Binding Fluorescence Polarization (FP) or TR-FRETKd within 5-10x of parent inhibitor.[1]Linker attachment site blocks binding pocket (Vector failure).
4. E3 Ligase Binding CRBN/VHL binding assayKd < 1 µM.[1]Linker induces clash with E3 surface.[1]
5. Permeability PAMPA or Caco-2Papp > 10^-6 cm/s.[1]Linker too polar (PEG) or too large (MW > 1000).[1]
Troubleshooting the "Hook Effect"

If you observe degradation at low concentrations but loss of activity at high concentrations:

  • Diagnosis: Formation of binary complexes (PROTAC-POI and PROTAC-E3) preventing ternary complex formation.

  • Solution: This is a characteristic of functional PROTACs. Optimize the concentration window (typically 10 nM – 1 µM). Do not simply increase dose.

References

  • Scaffold Characterization: Sigma-Aldrich.[1][2] "(R)-3-Aminoazepan-2-one hydrochloride."[1] Link

  • Linker Design Principles: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Cathepsin K Inhibitor SAR: Yamashita, D. S., et al. (2006).[3] "Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors." Journal of Medicinal Chemistry. Link

  • Gamma-Secretase Inhibitors: Augelli-Szafran, C. E., et al. (2016).[1][4] "Notch-sparing γ-secretase inhibitors: The study of novel γ-amino naphthyl alcohols." Bioorganic & Medicinal Chemistry Letters. Link

  • PROTAC Synthesis Methods: Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[1] Cell Chemical Biology. Link

Sources

Application Notes and Protocols for the Coupling of (R)-3-Aminoazepan-2-One Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azepan-2-one Scaffold in Medicinal Chemistry

(R)-3-Aminoazepan-2-one, a chiral cyclic γ-lactam, is a privileged scaffold in modern drug discovery. Its seven-membered ring provides a conformationally constrained backbone that can mimic peptide turns, while the primary amine at the C3 position serves as a crucial vector for introducing diverse functionalities. This unique combination has led to the development of potent and selective therapeutic agents. Notably, 3-(acylamino)azepan-2-ones have been identified as stable, orally available, and powerful broad-spectrum chemokine inhibitors with significant anti-inflammatory properties[1]. The ability to efficiently and selectively couple various carboxylic acids to the 3-amino position is therefore a critical step in the synthesis of novel drug candidates based on this versatile core structure.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the amide coupling of (R)-3-Aminoazepan-2-one Hydrochloride. We will delve into the rationale behind the chosen methodology, offering insights into reagent selection, reaction optimization, and product purification to ensure a high degree of scientific integrity and reproducibility.

Core Principles: Navigating the Amide Coupling of a Hindered α-Amino Lactam

The coupling of a carboxylic acid to the primary amine of (R)-3-Aminoazepan-2-one presents a few key challenges that inform our protocol design. The amine is in the α-position to a carbonyl group within a cyclic system, which can influence its nucleophilicity and steric accessibility. Furthermore, the starting material is a hydrochloride salt, necessitating the use of a base to liberate the free amine for the reaction to proceed.

The formation of an amide bond is fundamentally a condensation reaction. To achieve this under mild conditions and avoid side reactions, the carboxylic acid is typically activated using a coupling reagent. This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). For sterically hindered amines or challenging couplings, aminium/uronium reagents like HATU are often preferred due to their high efficiency and ability to suppress racemization.

Experimental Protocol: A Step-by-Step Guide to the Acylation of (R)-3-Aminoazepan-2-One

This protocol details a general procedure for the coupling of a generic carboxylic acid to (R)-3-Aminoazepan-2-one Hydrochloride using HATU as the coupling agent.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Supplier
(R)-3-Aminoazepan-2-one HydrochlorideC₆H₁₃ClN₂O164.63Major chemical suppliers
Carboxylic Acid of InterestR-COOHVariableMajor chemical suppliers
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)C₁₀H₁₅F₆N₆OP380.23Major chemical suppliers
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Major chemical suppliers
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Major chemical suppliers
Dichloromethane (DCM)CH₂Cl₂84.93Major chemical suppliers
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Major chemical suppliers
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01Major chemical suppliers
Brine (Saturated aqueous NaCl)NaCl58.44Major chemical suppliers
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Major chemical suppliers

Safety Precautions:

  • (R)-3-Aminoazepan-2-one Hydrochloride is harmful if swallowed and causes skin and eye irritation.

  • HATU is an irritant.

  • DIPEA is flammable and corrosive.

  • DMF is a skin and respiratory irritant.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reaction Setup and Procedure
  • Preparation of Reactants:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

    • Add (R)-3-Aminoazepan-2-one Hydrochloride (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) to the reaction mixture. The additional equivalent of base is to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for 10-15 minutes to ensure the free amine is generated.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture dropwise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This will remove unreacted carboxylic acid, excess base, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). The polarity of the eluent may need to be adjusted based on the properties of the specific acylated product.

    • For highly polar products, reversed-phase chromatography may be a more suitable purification method.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification if the product is a solid.

Characterization

The purified 3-(acylamino)azepan-2-one can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants 1. Dissolve Carboxylic Acid, (R)-3-Aminoazepan-2-one HCl, and DIPEA in anhydrous DMF add_hatu 2. Add HATU solution at 0 °C prep_reactants->add_hatu stir 3. Stir at room temperature (4-16 hours) add_hatu->stir quench 4. Dilute with EtOAc stir->quench wash 5. Wash with NaHCO₃ and Brine quench->wash dry 6. Dry and Concentrate wash->dry purify 7. Flash Chromatography or Recrystallization dry->purify

Caption: A streamlined workflow for the coupling of (R)-3-Aminoazepan-2-one Hydrochloride.

Mechanistic Insights: The Role of HATU

HATU is a highly effective coupling reagent due to the formation of a reactive O-acylisourea intermediate. The reaction mechanism is as follows:

  • Activation of the Carboxylic Acid: The carboxylate, formed by the deprotonation of the carboxylic acid by DIPEA, attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive O-acyl(tetramethyl)isouronium salt and the release of 1-hydroxy-7-azabenzotriazole (HOAt).

  • Amine Nucleophilic Attack: The free amine of (R)-3-Aminoazepan-2-one then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

  • Amide Bond Formation: This attack leads to the formation of the desired amide bond and the release of tetramethylurea as a byproduct.

reaction_mechanism RCOOH R-COOH step1 1. Deprotonation RCOOH->step1 Amine (R)-3-Aminoazepan-2-one step3 3. Nucleophilic Attack Amine->step3 HATU HATU step2 2. Activation HATU->step2 DIPEA DIPEA DIPEA->step1 Carboxylate R-COO⁻ Carboxylate->step2 ActivatedEster [Activated O-acylisourea intermediate] ActivatedEster->step3 Product 3-(Acylamino)azepan-2-one Byproducts Tetramethylurea + HOAt step1->Carboxylate step2->ActivatedEster step3->Product step3->Byproducts

Caption: The general mechanism of HATU-mediated amide bond formation.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Incomplete liberation of the free amine. 2. Inactive coupling reagent. 3. Steric hindrance.1. Ensure sufficient base (at least 2.5 eq of DIPEA) is used. Consider using a stronger, non-nucleophilic base. 2. Use fresh, high-purity HATU. 3. Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider a more potent coupling reagent if necessary.
Formation of Side Products 1. Over-activation leading to side reactions. 2. Reaction with the lactam carbonyl.1. Add the HATU solution slowly at a lower temperature (0 °C). 2. This is generally less likely under these conditions but monitor by LC-MS for unexpected products.
Difficult Purification 1. Product is highly polar. 2. Byproducts co-elute with the product.1. Use a more polar eluent system for column chromatography or switch to reversed-phase HPLC. 2. Ensure thorough aqueous workup to remove water-soluble byproducts like tetramethylurea and HOAt. An acidic wash (e.g., dilute HCl) can help remove residual DIPEA.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the synthesis of 3-(acylamino)azepan-2-ones. By understanding the underlying chemical principles and potential challenges, researchers can effectively utilize (R)-3-Aminoazepan-2-one Hydrochloride as a key building block in the development of novel therapeutic agents. The flexibility of this protocol allows for the incorporation of a wide variety of carboxylic acids, enabling the exploration of a vast chemical space in the quest for new and improved medicines.

References

  • Angelucci, L., et al. (1993). Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams. Journal of Medicinal Chemistry, 36(11), 1511-1519. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride. Retrieved from [Link].

  • Hebestreit, P., et al. (2006). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Journal of Medicinal Chemistry, 49(7), 2343-2347. [Link]

  • Google Patents. (2007). Method for the purification of caprolactam made from lysin.

Sources

Application Note: Analytical Characterization of (R)-3-Aminoazepan-2-One Hydrochloride

[1][2][3]

Executive Summary

(R)-3-Aminoazepan-2-One Hydrochloride (CAS: 29426-64-0), also known as D-


123
  • Weak UV Chromophore: Lack of conjugation limits UV detection to low wavelengths (<215 nm).

  • Chiral Integrity: The enantiomeric purity is a Critical Quality Attribute (CQA), as the (S)-enantiomer is a common byproduct of the lysine-cyclization synthesis route.

  • High Polarity: The hydrochloride salt is highly water-soluble, complicating retention on standard C18 silica without ion-pairing or aqueous-rich mobile phases.[1][2][3]

This guide provides a validated analytical control strategy, prioritizing direct chiral analysis to avoid the variability of derivatization.

Structural Identification & Chemical Basis[1][2][3]

Chemical Structure[1][2][3][4][5]
  • Formula: C

    
    H
    
    
    ClN
    
    
    O
  • MW: 164.63 g/mol [1][3][4]

  • Key Features: Chiral center at C3; 7-membered lactam ring; Hydrochloride counter-ion.[1][2][3]

Spectroscopic Identification Protocols
A. Nuclear Magnetic Resonance (NMR)
  • Rationale:

    
    H-NMR confirms the integrity of the lactam ring and the protonation state of the amine.
    
  • Solvent: D

    
    O (Preferred for salt solubility) or DMSO-d
    
    
    .[1][2][3]
  • Key Signals (DMSO-d

    
    ): 
    
    • 
       ~8.3 ppm (Broad s, 3H, -NH
      
      
      ): Confirms salt formation.
    • 
       ~8.0 ppm (t, 1H, Lactam -NH-): Diagnostic of the 7-membered ring.[1][2][3]
      
    • 
       ~4.0 ppm (m, 1H, C3-H): The chiral center proton.
      
    • 
       1.2–3.2 ppm (Multiplets, 8H): Azepane ring methylene protons.
      
B. Infrared Spectroscopy (FTIR)
  • Method: KBr Pellet or ATR.[2][3]

  • Critical Bands:

    • 1660–1670 cm

      
      :  Strong C=O stretching (Amide I, Lactam).[2][3]
      
    • 3300–3500 cm

      
      :  Broad N-H stretching (Amine/Amide).[2][3]
      
    • 2800–3000 cm

      
      :  C-H aliphatic stretching.[1][2][3]
      

Enantiomeric Purity (Chiral HPLC)

The separation of the (R)-enantiomer from the (S)-impurity is the most critical analytical step.[2] While derivatization (e.g., with Marfey's reagent or Cbz-Cl) allows for standard RP-HPLC, Direct Chiral Chromatography is superior for QC environments due to speed and reduced sample preparation error.[2][3]

Method A: Direct Analysis (Crown Ether)

This method utilizes a Crown Ether stationary phase (Crownpak CR-I(+)), which forms a host-guest complex specifically with the primary ammonium ion (

12323

Protocol:

  • Column: Daicel Crownpak CR-I(+) or CR(+), 4.0 x 150 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).

    • Preparation: Add ~1.6 mL of 70% Perchloric acid to 1L ultrapure water.

    • Note: Low pH is mandatory to ensure the amine is fully protonated for complexation.

  • Flow Rate: 0.4 – 0.8 mL/min (Optimize for backpressure).

  • Temperature: 10°C – 25°C (Lower temperature often improves resolution on Crownpak columns).

  • Detection: UV at 210 nm.[2][3]

  • Sample Diluent: Mobile Phase (pH 2.0).

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between (S) and (R) peaks.
    
  • Elution Order: typically (S)-isomer elutes first, followed by the (R)-isomer on CR(+) columns (Verify with standards).[2][3]

Method B: Derivatization (Alternative)

If Crownpak columns are unavailable, derivatization with Benzyl chloroformate (Cbz-Cl) renders the molecule lipophilic and UV-active, allowing separation on polysaccharide columns.[3]

  • Derivatization: React sample with Cbz-Cl in mild base (NaHCO

    
    ) for 30 min. Quench with acid.[2][3][5][6]
    
  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1][2][3]

  • Detection: UV at 254 nm (Enhanced sensitivity due to Cbz aromatic ring).

Method Development Logic (Visualization)

ChiralMethodologyStartStart: Chiral Method DevelopmentCheckAmineIs the Primary Amine Free?Start->CheckAmineDirectPathDirect Analysis (Preferred)CheckAmine->DirectPathYesDerivPathDerivatization RouteCheckAmine->DerivPathIf UV sensitivity is too lowCrownColColumn: Crownpak CR-I(+)Mobile Phase: pH 1.5 HClO4DirectPath->CrownColPolyColDerivatize w/ Cbz-Cl or FMOCColumn: Chiralpak AD-H/IGDerivPath->PolyColResultDirectDetection: UV 200-210nmHigh Specificity for NH3+CrownCol->ResultDirectResultDerivDetection: UV 254nmHigh SensitivityPolyCol->ResultDeriv

Caption: Decision matrix for selecting the optimal chiral characterization strategy based on sensitivity requirements.

Chemical Purity & Assay (Achiral HPLC)

For determining the assay (% w/w) and related substances (e.g., hydrolysis product: Ornithine), a Reversed-Phase method compatible with polar amines is required.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with Polar Embedded Group (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq)Prevents pore dewetting with high aqueous content; improves peak shape for basic amines.[1][2][3]
Dimensions 4.6 x 150 mm, 3.5 µm or 5 µmStandard analytical dimensions.
Mobile Phase A 20 mM Phosphate Buffer, pH 6.5Neutral pH keeps the lactam stable; Phosphate buffers amine tailing.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Gradient T=0 (5% B)

T=15 (60% B)

T=20 (5% B)
Gradient needed to elute dimers or non-polar synthesis byproducts.
Flow Rate 1.0 mL/minStandard.[2][3]
Detection UV 210 nmAmide absorption maximum.[2][3]
Column Temp 30°CEnsures retention time reproducibility.[2][3]
Impurity Profile[2][3]
  • Impurity A (Hydrolysis): Ornithine (Open ring). Elutes near void volume due to high polarity.[2][3]

  • Impurity B (Dimer): Synthesis byproduct. Elutes later in the gradient.

  • Impurity C (Starting Material): L-Lysine (if applicable).[2][3][5][7]

Solid State & Counter-Ion Characterization[2]

To ensure the salt form is correct and stoichiometry is 1:1.

Chloride Content (Titration)
  • Method: Potentiometric Titration.[2][3]

  • Titrant: 0.1 N Silver Nitrate (AgNO

    
    ).
    
  • Solvent: Water/Methanol (50:50) with dilute HNO

    
    .
    
  • Calculation:

    
    
    
  • Theoretical Cl: 21.53% w/w.[2][3]

  • Acceptance Criteria: 21.0% – 22.0% (Indicates mono-hydrochloride).[1][2][3]

Thermal Analysis
  • DSC (Differential Scanning Calorimetry):

    • Run 30°C to 350°C at 10°C/min.

    • Expected Melting Point: ~294°C (with decomposition). Sharp endotherm indicates high crystallinity.[2][3]

Analytical Workflow Summary

Workflowcluster_IDIdentitycluster_PurityPurity & PotencySampleSample: (R)-3-Aminoazepan-2-One HClFTIRFTIR: Lactam C=OSample->FTIRNMR1H-NMR: Chiral HSample->NMRChiralChiral HPLC(Crownpak)Sample->ChiralAchiralRP-HPLC(Assay)Sample->AchiralTitrationAgNO3 Titration(Chloride)Sample->TitrationReleaseCertificate of AnalysisFTIR->ReleaseChiral->ReleaseAchiral->ReleaseTitration->Release

Caption: Integrated analytical control strategy for lot release testing.

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.).[3] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2][3] Eur.). General Chapter 2.2.29 Liquid Chromatography and 2.2.46 Chromatographic Separation Techniques.[2][3]

  • Burgey, C. S., et al. (2008). Synthesis of CGRP Receptor Antagonists. Journal of Medicinal Chemistry.

Application Note: (R)-3-Aminoazepan-2-One Hydrochloride for BRD4 Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of (R)-3-Aminoazepan-2-one Hydrochloride as a strategic building block for designing Proteolysis Targeting Chimeras (PROTACs) targeting BRD4 .

Unlike standard thalidomide-based degraders that utilize a 6-membered glutarimide ring, (R)-3-Aminoazepan-2-one introduces a 7-membered lactam (azepane) ring. This structural modification is critical for developing Cereblon (CRBN) binders with altered physicochemical properties, improved metabolic stability (resistance to spontaneous hydrolysis), and novel intellectual property (IP) space.

Part 1: Scientific Rationale & Mechanism[5][6]

The Challenge: Glutarimide Instability

The majority of CRBN-recruiting PROTACs utilize thalidomide, pomalidomide, or lenalidomide. These molecules rely on a glutarimide (2,6-piperidinedione) ring to bind the tri-tryptophan pocket of CRBN.

  • Limitation: The glutarimide ring is prone to spontaneous hydrolytic ring-opening in physiological media, leading to rapid loss of potency and "off-target" inactive metabolites.

  • Solution: (R)-3-Aminoazepan-2-one replaces the 6-membered glutarimide with a 7-membered lactam (azepan-2-one) . This ring expansion maintains the critical hydrogen-bonding network required for CRBN binding (specifically the carbonyls and amide nitrogen) while significantly enhancing hydrolytic stability.

Mechanism of Action (MOA)

The PROTAC synthesized from this building block functions as a heterobifunctional molecule:

  • Warhead: A BRD4 binder (e.g., JQ1 derivative) engages the Bromodomain of BRD4.

  • Linker: A flexible chain connects the two poles.

  • E3 Ligand: The (R)-3-Aminoazepan-2-one moiety recruits the CRBN E3 ligase complex (CRL4^CRBN).

  • Ternary Complex: Formation of the [BRD4 : PROTAC : CRBN] complex triggers the transfer of ubiquitin from the E2 enzyme to BRD4.

  • Degradation: Polyubiquitinated BRD4 is recognized and degraded by the 26S Proteasome.

MOA Visualization

MOA PROTAC PROTAC Molecule (Azepan-2-one Core) BRD4 Target Protein (BRD4) PROTAC->BRD4 Binds BET Domain CRBN E3 Ligase (Cereblon) PROTAC->CRBN Recruits via Azepan-2-one Complex Ternary Complex [BRD4:PROTAC:CRBN] BRD4->Complex CRBN->Complex Ub Poly-Ubiquitination Complex->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome

Figure 1: Mechanism of Action for Azepan-2-one based BRD4 Degraders.

Part 2: Experimental Protocols

Chemical Synthesis of the E3 Ligand Core

This protocol describes converting (R)-3-Aminoazepan-2-one HCl into a functionalized CRBN binder (e.g., a fluoro-phthalimide analog) suitable for linker attachment.

Reagents Required:

  • (R)-3-Aminoazepan-2-one Hydrochloride[1][2]

  • 4-Fluorophthalic anhydride (or 3-fluorophthalic anhydride)

  • Sodium Acetate (NaOAc)

  • Glacial Acetic Acid (AcOH)

Protocol:

  • Preparation: In a round-bottom flask, dissolve (R)-3-Aminoazepan-2-one HCl (1.0 equiv) and Sodium Acetate (1.2 equiv) in glacial Acetic Acid (0.5 M concentration relative to amine).

  • Addition: Add 4-Fluorophthalic anhydride (1.1 equiv).

  • Cyclization: Heat the reaction mixture to 90°C (reflux) for 4–12 hours. Monitor by LC-MS for the formation of the imide (Target Mass = MW of anhydride + MW of amine - H2O).

  • Workup: Cool to room temperature. Concentrate the acetic acid under reduced pressure.

  • Purification: Dilute residue with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with saturated NaHCO3 (to remove unreacted anhydride/acid) and brine. Dry over Na2SO4 and concentrate.

  • Yield: The resulting product is 2-(2-oxoazepan-3-yl)-4-fluoro-isoindoline-1,3-dione . The fluorine serves as the handle for SNAr substitution with a linker amine.

PROTAC Assembly (Library Synthesis)

Concept: Coupling the E3 ligand (from 2.1) to a BRD4 ligand (JQ1-amine derivative) via a diamine linker.

Step A: Linker Attachment [3][4]

  • Dissolve the fluoro-phthalimide intermediate (from 2.1) in DMSO or DMF.

  • Add excess diamine linker (e.g., N-Boc-ethylenediamine or PEG-diamine) and DIPEA (3.0 equiv).

  • Heat to 90°C for 12 hours (SNAr reaction).

  • Purify by Prep-HPLC. Deprotect Boc group (if applicable) using TFA/DCM.

Step B: Warhead Coupling

  • Dissolve JQ1-acid (carboxylic acid derivative of JQ1) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Add the Azepan-Linker-Amine (from Step A).

  • Stir at Room Temperature for 2 hours.

  • Final Purification: Purify by Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC.

Synthesis Workflow Diagram

Synthesis Start (R)-3-Aminoazepan-2-one HCl Step1 Reaction with 4-Fluorophthalic Anhydride (AcOH, 90°C) Start->Step1 Inter1 Intermediate: Fluoro-Phthalimide-Azepan Step1->Inter1 Step2 SNAr with Linker (Diamine + DIPEA) Inter1->Step2 Inter2 Intermediate: E3 Ligand-Linker-NH2 Step2->Inter2 Step3 Coupling with JQ1-Acid (HATU/DIPEA) Inter2->Step3 Final Final BRD4 PROTAC Step3->Final

Figure 2: Synthetic route for generating Azepan-2-one based BRD4 PROTACs.

Part 3: Biological Validation Protocols

In Vitro Degradation Assay (Western Blot)

Objective: Confirm degradation of BRD4 in cells.

Cell Lines: MV-4-11 (AML) or HeLa. Controls: DMSO (Vehicle), JQ1 (Inhibitor only), Pomalidomide (E3 competitor).

  • Seeding: Seed cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat cells with the PROTAC at concentrations ranging from 1 nM to 10 µM (log-scale) for 6, 16, and 24 hours .

  • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer + Protease Inhibitor Cocktail.

  • Blotting:

    • Primary Antibody: Anti-BRD4 (Rabbit mAb).

    • Loading Control: Anti-GAPDH or Anti-Vinculin.

  • Quantification: Densitometry to calculate

    
     (concentration required for 50% degradation) and 
    
    
    
    (maximum degradation).
Mechanistic Verification (Rescue Assay)

Objective: Prove the degradation is CRBN-dependent.

  • Pre-treat cells with Pomalidomide (10 µM) or MG132 (Proteasome Inhibitor, 10 µM) for 1 hour.

  • Add the PROTAC (at

    
     concentration).
    
  • Incubate for 6 hours.

  • Result: Degradation should be blocked by both Pomalidomide (competes for E3) and MG132 (blocks proteasome). If degradation persists, the mechanism is off-target.

Data Summary Template
Compound IDLinker TypeDC50 (nM)Dmax (%)CRBN Dependent?
Proto-Az-01 PEG-24585Yes
Proto-Az-02 Alkyl-C41298Yes
Control N/A>10,000<5N/A

Part 4: Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: The azepan-2-one ring is more lipophilic than glutarimide.

    • Fix: Use PEG-based linkers rather than alkyl chains to improve water solubility.

  • Issue: No Degradation despite Binding.

    • Cause: "Hook effect" (saturation at high doses) or poor ternary complex geometry.

    • Fix: Screen linkers of varying lengths (e.g., PEG2, PEG4, PEG6). The orientation of the azepan-2-one ring relative to BRD4 is critical.

  • Issue: Chemical Yield Low in Step 1.

    • Fix: Ensure anhydrous conditions for the condensation. If acetic acid reflux fails, try microwave irradiation at 120°C for 30 mins.

References

  • Chamberlain, P. P., et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 2014. [Link]

  • Nowak, R. P., et al. Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 2018. (Discussion on CRBN ligand variations). [Link]

  • Patent WO2017197056A1.Bromodomain targeting degronimers for target protein degradation.
  • Patent WO2020006262A1.New CRBN Modulators. (Explicit protocol for reacting 3-aminoazepan-2-one with phthalic anhydride).

Sources

The Versatile Scaffold: Medicinal Chemistry Applications of (R)-3-Aminoazepan-2-One Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Chiral Lactam

(R)-3-Aminoazepan-2-one hydrochloride is a chiral cyclic amino acid derivative that has emerged as a valuable building block in medicinal chemistry. Its constrained seven-membered ring structure, featuring a lactam and a primary amine at a stereocenter, provides a unique conformational rigidity that is highly sought after in the design of bioactive molecules. This technical guide offers an in-depth exploration of the applications of (R)-3-Aminoazepan-2-one hydrochloride, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The inherent chirality and functional group presentation of this scaffold make it a powerful tool for creating compounds that can interact with biological targets with high specificity and affinity.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Aminoazepan-2-one hydrochloride is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
CAS Number 26081-03-8
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in water and polar protic solventsGeneric Material Property

Application Note I: A Scaffold for Potent and Selective HIV Protease Inhibitors

The constrained conformation of the azepan-2-one ring system in (R)-3-Aminoazepan-2-one makes it an excellent mimic of peptide turns, a common structural motif in the natural substrates of proteases.[1][2][3] This property has been effectively exploited in the design of novel HIV protease inhibitors. Specifically, the scaffold has been incorporated into lysine sulfonamide-based inhibitors, which have shown high potency against both wild-type and drug-resistant strains of HIV.[4]

Mechanistic Rationale: Mimicking the Transition State

HIV protease is an aspartic protease that cleaves viral polyproteins, a critical step in the viral life cycle. Its active site recognizes and binds to specific peptide sequences. The (R)-3-aminoazepan-2-one core can be derivatized to present pharmacophoric groups in a spatial arrangement that mimics the transition state of the natural substrate, leading to tight binding and potent inhibition. The primary amine serves as a key handle for introducing side chains that can interact with the S1/S1' and S2/S2' pockets of the enzyme.

HIV_Protease_Inhibitor_Concept cluster_Inhibitor Lysine Sulfonamide Inhibitor cluster_Protease HIV Protease Active Site R3A_core (R)-3-Aminoazepan-2-one Scaffold Sulfonamide Sulfonamide Moiety R3A_core->Sulfonamide N-functionalization P1_P2_Side_Chains P1/P2 Side Chains R3A_core->P1_P2_Side_Chains Amide Coupling P1_prime_P2_prime_Side_Chains P1'/P2' Side Chains Sulfonamide->P1_prime_P2_prime_Side_Chains Further Derivatization Catalytic_Asp Catalytic Aspartates Sulfonamide->Catalytic_Asp Hydrogen Bonding S2_S2_prime S2/S2' Pockets P1_P2_Side_Chains->S2_S2_prime Hydrophobic Interactions S1_S1_prime S1/S1' Pockets P1_prime_P2_prime_Side_Chains->S1_S1_prime Hydrophobic Interactions caption Conceptual Design of HIV Protease Inhibitors

Caption: Conceptual design of HIV protease inhibitors.

Protocol: Synthesis of a Lysine Sulfonamide HIV Protease Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for a lysine sulfonamide-based HIV protease inhibitor, adapted from literature procedures.[5]

Step 1: Boc Protection of (R)-3-Aminoazepan-2-One

  • Suspend (R)-3-Aminoazepan-2-one hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL/g), saturated NaHCO₃ solution (2 x 10 mL/g), and brine (1 x 10 mL/g).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-protected (R)-3-aminoazepan-2-one.

Step 2: N-Sulfonylation

  • Dissolve the Boc-protected lactam (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired arylsulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, 1.1 eq) in THF (2 mL/g) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 10 mL/g).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Boc Deprotection

  • Dissolve the N-sulfonylated product in a solution of 4 M HCl in 1,4-dioxane (10 mL/g).

  • Stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the N-sulfonylated aminolactam, which can be used in subsequent coupling reactions.

Application Note II: Synthesis of Bengamide Analogues with Antitumor Activity

The bengamides are a family of natural products isolated from marine sponges that exhibit potent antitumor and anthelmintic properties.[6] The core structure of many bengamides features a polyketide chain attached to an aminocaprolactam moiety. (R)-3-Aminoazepan-2-one serves as a key chiral precursor for the synthesis of the aminocaprolactam portion of bengamide E and its analogues.[7][8][9]

Synthetic Strategy: Convergent Amide Coupling

The total synthesis of bengamide analogues is often achieved through a convergent approach where the complex polyketide side chain is synthesized separately and then coupled with the aminocaprolactam head group. The primary amine of (R)-3-aminoazepan-2-one is the site of this crucial amide bond formation.

Bengamide_Synthesis R3A_HCl (R)-3-Aminoazepan-2-One Hydrochloride R3A_freebase Free Base Amine R3A_HCl->R3A_freebase Basification Bengamide_analogue Bengamide Analogue R3A_freebase->Bengamide_analogue Amide Coupling Polyketide_acid Activated Polyketide Side Chain (e.g., Acid Chloride) Polyketide_acid->Bengamide_analogue caption Convergent Synthesis of Bengamide Analogues AhR_Modulator_Synthesis R3A (R)-3-Aminoazepan-2-one N_Aryl_R3A N-Arylated Lactam R3A->N_Aryl_R3A Buchwald-Hartwig or Ullmann Coupling Final_AhR_Modulator Potential AhR Modulator R3A->Final_AhR_Modulator Derivatization at 3-Amino Position Amino_Aryl_R3A N-Aryl, 3-Amino Lactam N_Aryl_R3A->Amino_Aryl_R3A Introduction of 3-Amino Group (if starting from azepan-2-one) Amino_Aryl_R3A->Final_AhR_Modulator Further Functionalization caption Conceptual Synthesis of AhR Modulators

Sources

Application Note: Biophysical Assessment of Ternary Complex Formation with (R)-3-Aminoazepan-2-One Hydrochloride

[1][2]

Executive Summary & Scientific Rationale

(R)-3-Aminoazepan-2-One , a seven-membered lactam, serves as a critical chiral building block.[1] While historically significant as a core fragment in CGRP receptor antagonists (e.g., Telcagepant), its structural homology to glutarimide rings (found in thalidomide) has sparked interest in its utility as a novel E3 ligase anchor or molecular glue scaffold.[1]

In a ternary complex system, this small molecule acts as the "bridge" between two proteins (e.g., an E3 Ligase and a Target Protein, or the CLR/RAMP1 heterodimer).[1] The success of such a system is defined not just by affinity, but by Cooperativity (


)1

This protocol details the measurement of Cooperativity (


)Ternary Stability (

)
TR-FRETSurface Plasmon Resonance (SPR)1

Critical Reagent Handling: The Chloride Factor[1]

The Hydrochloride (HCl) salt form of (R)-3-Aminoazepan-2-One provides enhanced water solubility but introduces acidity that can disrupt protein-protein interfaces if not buffered correctly.[1]

  • Solubility Protocol: Dissolve the HCl salt in DMSO to a 100 mM stock.

  • Neutralization Step: When diluting into the assay buffer (typically pH 7.4), ensure the final buffer capacity (e.g., 50 mM HEPES) is sufficient to neutralize the HCl counter-ion.[1]

  • Stereochemical Integrity: This protocol assumes >98% enantiomeric excess (ee) of the (R)-isomer .[1] The (S)-isomer may exhibit significantly reduced binding affinity or distinct interface topology.[1]

Experimental Workflow: The Ternary Equilibrium

The core objective is to quantify the shift in binding affinity of the ligand to Protein A in the presence of Protein B.[1]

Logical Pathway (Graphviz)[1]

TernaryComplexcluster_0Thermodynamic DriverLigand(R)-3-Aminoazepan-2-OneBinaryBinary Complex(Ligand:ProteinA)Ligand->BinaryK_d(binary)ProteinAProtein A(e.g., E3 Ligase)ProteinA->BinaryProteinBProtein B(e.g., Target POI)TernaryTernary Complex(ProteinA:Ligand:ProteinB)ProteinB->TernaryBinary->TernaryCooperativity (α)

Figure 1: The thermodynamic equilibrium of ternary complex formation.[1] The critical metric is the transition from Binary to Ternary, governed by the Cooperativity factor (

1

Method A: TR-FRET Cooperativity Assay (Gold Standard)[1]

Objective: Measure the affinity of the ligand for the E3 ligase (Protein A) in the absence and presence of the Target Protein (Protein B).

Materials
  • Donor Fluorophore: Terbium (Tb)-labeled Anti-Tag Antibody (binds Protein A).[1]

  • Acceptor Fluorophore: FITC or BODIPY-labeled tracer (binds Protein A active site).[1]

  • Ligand: (R)-3-Aminoazepan-2-One derivative.[1][2][3][4]

  • Protein B: Unlabeled, full-length or domain-specific.

Protocol Steps
  • Tracer Titration (Binary

    
    ): 
    
    • Titrate the fluorescent tracer against a fixed concentration of Protein A-Tb (e.g., 2 nM) to determine the tracer's

      
      .[1]
      
    • Validation: The signal should fit a standard saturation binding curve.[1]

  • Competitive Binding (Binary

    
    ): 
    
    • Mix Protein A-Tb (2 nM) + Tracer (at

      
       concentration).[1]
      
    • Add serial dilutions of (R)-3-Aminoazepan-2-One .[1]

    • Incubate 60 min at RT.

    • Read TR-FRET (Ex: 340 nm, Em: 495/520 nm).[1]

    • Result: This yields the Binary

      
        (intrinsic affinity).[1]
      
  • Ternary Cooperativity Shift:

    • Repeat Step 2, but add a saturating concentration of Protein B (e.g., 5-10 µM) to the assay buffer.[1]

    • If the (R)-3-Aminoazepan-2-One scaffold recruits Protein B, the apparent

      
       will shift.[1]
      
    • Left Shift (Lower

      
      ):  Positive cooperativity (
      
      
      ). The ternary complex is more stable than the binary.[1]
    • Right Shift (Higher

      
      ):  Negative cooperativity (
      
      
      ).[1] Steric clash.
Data Calculation

Calculate the Cooperativity Factor (




1

Method B: Surface Plasmon Resonance (SPR)[1]

Objective: Determine the kinetic rate constants (


Protocol Steps
  • Immobilization:

    • Immobilize Protein A (e.g., E3 Ligase) on a CM5 sensor chip via amine coupling.[1] Target ~1000 RU.[1]

    • Note: Do not immobilize the small molecule; it is too small for accurate ternary kinetics in this orientation.[1]

  • Binary Injection:

    • Inject (R)-3-Aminoazepan-2-One at multiple concentrations.

    • Record sensorgrams to establish binary kinetics (

      
      ).
      
  • Ternary Injection (The "Coinjection" Method):

    • Saturate the running buffer with (R)-3-Aminoazepan-2-One (at

      
      ).[1]
      
    • Inject Protein B over the surface.[1]

    • Since the surface protein is saturated with ligand, Protein B binding reflects the formation of the {Protein A : Ligand : Protein B} complex.[1]

    • Control: Inject Protein B over the surface without ligand to rule out non-specific protein-protein interactions.[1]

Data Presentation Table
ParameterSymbolUnitInterpretation
Binary Affinity

nMStrength of Ligand binding to Protein A alone.[1]
Ternary Affinity

nMStrength of Protein B binding to the [Ligand:Protein A] complex.
Cooperativity

Unitless

: Stable Ternary Complex (Good).[1]

: Unstable/Clash.
Complex Half-life

min

.[1] Longer is generally better for degradation.[1]

Troubleshooting & Optimization

  • The "Hook Effect": In TR-FRET, very high concentrations of the (R)-3-Aminoazepan-2-One ligand may disrupt the ternary complex by saturating both proteins independently (forming [Ligand:Protein A] and [Ligand:Protein B] separately, rather than [A:Ligand:B]).[1]

    • Solution: Ensure the concentration of the "anchor" protein is kept low relative to the interaction

      
      .[1]
      
  • pH Sensitivity: The lactam ring is stable, but the primary amine (pKa ~10) must be protonated for solubility but potentially deprotonated for specific hydrophobic pockets.[1] Test pH 7.0 vs 8.0 if binding is weak.[1]

  • Chiral Inversion: (R)-3-Aminoazepan-2-One is distinct from the (S)-enantiomer.[1] Use Chiral HPLC to verify the reagent purity before starting expensive SPR runs.[1]

References

  • Gadd, M. S., et al. (2017).[1] Structural basis of PROTAC cooperative recognition for selective protein degradation.[1] Nature Chemical Biology.[1] Link

    • Context: Foundational paper on measuring cooper
  • Roy, M. J., et al. (2019).[1] SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency.[1] ACS Chemical Biology.[1] Link[1]

    • Context: Protocol source for the SPR "Coinjection" method described in Section 5.
  • Paoshan, Y., et al. (2018).[1] Telcagepant and CGRP Receptor Antagonism.[1] Journal of Medicinal Chemistry.[1] Link[1]

    • Context: Validates (R)-3-Aminoazepan-2-One as a core scaffold for CGRP receptor interface binding.[1]

  • Hughes, S. J., et al. (2020).[1] Assessing Ternary Complex Formation. Methods in Molecular Biology.[1] Link[1]

    • Context: General methodology for TR-FRET optimiz

Application Notes and Protocols for Biophysical Assays to Measure Binding Affinity to CRBN

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Cereblon, the Confluence of Degradation and Discovery

Cereblon (CRBN) has transitioned from a protein associated with a mild form of mental retardation to a central figure in targeted protein degradation (TPD).[1][2] It functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes Cullin 4 (CUL4A/B), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1).[2][3][4] This complex is a key component of the cell's ubiquitin-proteasome system (UPS), responsible for marking proteins for destruction.[3][5]

The therapeutic relevance of CRBN was unlocked with the discovery that immunomodulatory imide drugs (IMiDs)—a class including the infamous thalidomide and its safer, more potent analogs lenalidomide and pomalidomide—exert their effects by directly binding to it.[6][7] These molecules act as "molecular glues."[8][9] They don't inhibit CRBN; instead, they remodel its surface to induce binding to "neosubstrates," proteins not normally targeted by the ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cancer-critical transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] This mechanism has paved the way for a new therapeutic modality, with CRBN now being one of the most widely recruited E3 ligases for Proteolysis-Targeting Chimeras (PROTACs).[5][10]

Given its central role, accurately quantifying the binding affinity of small molecules to CRBN is a critical first step in the discovery and optimization of novel molecular glues and PROTACs. This guide provides an in-depth overview of the core biophysical assays used for this purpose, detailing their principles, best practices, and step-by-step protocols.

The CRL4-CRBN E3 Ligase Machinery: A Molecular Glue's Mechanism of Action

Before delving into binding assays, it is crucial to understand the biological context. A CRBN-binding ligand initiates a cascade of events that culminates in the degradation of a target protein. The ligand first binds to a pocket on CRBN, inducing a conformational change that creates a new binding interface. This "glued" complex can now recruit a neosubstrate, leading to its polyubiquitination by the E3 ligase machinery and marking it for destruction by the 26S proteasome.

cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Targeted Degradation Pathway CRBN CRBN (Substrate Receptor) DDB1 DDB1 (Adaptor) Ternary Ternary Complex (CRBN-Ligand-Neosubstrate) CUL4 CUL4 (Scaffold) RBX1 RBX1 (RING) E2 E2-Ub Ubiquitination Poly-Ubiquitination Ligand Molecular Glue (e.g., Pomalidomide) Ligand->CRBN Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->Ternary Ternary->Ubiquitination 3. E2-Ub Recruitment Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome 4. Degradation

Caption: Mechanism of CRBN-mediated targeted protein degradation.

Selecting the Appropriate Biophysical Assay

No single assay is universally superior; the optimal choice depends on the specific research question, the stage of the drug discovery program, and available resources. Key factors to consider include:

  • Throughput: For screening large compound libraries, high-throughput assays like Fluorescence Polarization (FP) or TR-FRET are ideal. For in-depth thermodynamic characterization of a few lead compounds, the low-throughput Isothermal Titration Calorimetry (ITC) is the gold standard.

  • Information Required: Do you need a simple "yes/no" binding answer, a relative affinity (IC₅₀), or an absolute equilibrium dissociation constant (Kᴅ)? Do you need kinetic data (on/off rates) or a full thermodynamic profile (enthalpy, entropy)?

  • Material Consumption: ITC is notoriously sample-intensive, requiring milligrams of pure protein. Fluorescence-based assays and Surface Plasmon Resonance (SPR) require significantly less material.

  • Assay Format: Label-free methods like ITC and SPR measure interactions with unmodified proteins, avoiding potential artifacts from labels. However, labeled assays like FP are often more sensitive and easier to miniaturize.

  • Context: Do you need to measure direct binding in a purified, in vitro system, or is it important to confirm target engagement within a cellular environment? Cell-based assays like NanoBRET® are designed for the latter.

Fluorescence Polarization (FP) Assay

FP is a widely used, solution-based, homogeneous technique for monitoring molecular interactions. It is particularly well-suited for high-throughput screening (HTS) of CRBN binders.[11][12][13]

Principle of the Assay

The assay relies on measuring the change in rotational motion of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[14][15]

  • A small fluorescent tracer (e.g., Cy5-labeled thalidomide) tumbles rapidly in solution. When excited with plane-polarized light, it emits largely depolarized light. This results in a low polarization signal.

  • When the tracer binds to the much larger CRBN protein, its rotational motion is significantly slowed. It remains relatively fixed during the fluorescence lifetime, and the emitted light remains highly polarized. This results in a high polarization signal.

  • In a competitive assay format, an unlabeled test compound competes with the tracer for binding to CRBN. If the compound binds, it displaces the tracer, which begins to tumble freely again, causing a decrease in polarization . The magnitude of this decrease is proportional to the compound's binding affinity.

cluster_FP Competitive Fluorescence Polarization (FP) Assay Workflow Start CRBN Protein + Fluorescent Tracer (e.g., Cy5-Thalidomide) Bound Tracer Bound to CRBN Start->Bound TestCmpd Add Test Compound Start->TestCmpd HighPol Slow Tumbling HIGH Polarization Bound->HighPol Competition Competition for Binding Site TestCmpd->Competition NoBind No Binding Competition->NoBind Bind Compound Binds Competition->Bind NoBind->HighPol Signal Unchanged Displaced Tracer Displaced Bind->Displaced LowPol Fast Tumbling LOW Polarization Displaced->LowPol

Caption: Workflow of a competitive Fluorescence Polarization assay for CRBN.

Detailed Protocol (Competitive FP Assay)

This protocol is adapted from commercially available CRBN binding assay kits.[13]

Materials:

  • Recombinant CRBN protein (e.g., FLAG-CRBN)

  • Fluorescent tracer (e.g., Cy5-labeled Thalidomide, 10 µM stock)

  • Assay Buffer (FP-specific buffer, often provided in kits)

  • Test compounds and a known CRBN binder (e.g., Pomalidomide) for a positive control.

  • Black, low-binding 96- or 384-well microtiter plates.

  • Fluorescent microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. CRBN is sensitive to freeze-thaw cycles; it is best practice to aliquot it into single-use volumes upon first thaw.[13]

    • Prepare a working solution of the fluorescent tracer. For example, dilute the 10 µM Cy5-Thalidomide stock 200-fold in Assay Buffer to a final concentration of 50 nM. Prepare only what is needed for the experiment.

    • Prepare a working solution of CRBN protein. For example, dilute to 15 ng/µL in Assay Buffer. The optimal concentration may vary by protein lot and should be determined empirically.

    • Prepare serial dilutions of your test compound and the positive control (Pomalidomide). A typical starting concentration for the stock might be 10x the final desired highest concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup (per well):

    • Blank: 45 µL Assay Buffer + 5 µL of 10% DMSO (or your inhibitor buffer).

    • Negative Control (No Protein): 40 µL Assay Buffer + 5 µL of 10% DMSO.

    • Positive Control (Max Polarization): 40 µL of diluted CRBN + 5 µL of 10% DMSO.

    • Test Compound: 40 µL of diluted CRBN + 5 µL of diluted test compound.

    • Inhibitor Control: 40 µL of diluted CRBN + 5 µL of diluted Pomalidomide.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle shaking. This allows the protein and test compounds to reach binding equilibrium.

  • Initiate Binding Reaction:

    • Add 5 µL of the diluted Cy5-Thalidomide working solution to all wells except the "Blank".

    • Incubate for 1.5 hours at room temperature with slow shaking, protected from light.

  • Measurement:

    • Read the fluorescence polarization on a microplate reader. For a Cy5 tracer, typical settings are excitation at ~635 nm and emission at ~680 nm.[13]

Data Analysis and Interpretation
  • Subtract the Blank value from all other readings.

  • The polarization (mP) values are plotted against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the fluorescent tracer. A lower IC₅₀ indicates a higher binding affinity.

Advantages and Limitations
  • Advantages: High-throughput, homogeneous (no wash steps), sensitive, and uses relatively small amounts of protein.

  • Limitations: Requires a fluorescently labeled ligand, which may alter binding affinity. Susceptible to interference from fluorescent compounds or light scattering. Provides a relative affinity (IC₅₀), not a direct Kᴅ.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event.[16][17][18] It is considered the gold standard for characterizing biomolecular interactions because it provides a complete thermodynamic profile of the interaction in a single experiment.

Principle of the Assay

An ITC instrument contains two cells: a reference cell (usually filled with buffer) and a sample cell containing the protein of interest (CRBN).[16][19] The ligand (test compound) is loaded into a syringe and injected in small, precise aliquots into the sample cell.

  • Each injection of ligand into the CRBN solution causes a binding event, which results in a change in heat (either exothermic, releasing heat, or endothermic, absorbing heat).

  • The instrument's sensitive feedback system measures the power required to maintain a zero temperature difference between the reference and sample cells.

  • As the injections proceed, the CRBN becomes saturated with the ligand. The heat change per injection diminishes until only the small heat of dilution is observed.

  • The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

Detailed Protocol (ITC)

Materials:

  • Highly purified and concentrated CRBN protein (or CRBN:DDB1 complex).

  • Test compound with high purity and known concentration.

  • ITC Buffer (e.g., Phosphate or HEPES). The buffer must have a low ionization enthalpy.[20]

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation (Critical Step):

    • Both the protein (in the cell) and the ligand (in the syringe) must be in identical, buffer-matched solutions .[16][20] The best way to achieve this is to dialyze the protein against the final buffer extensively, and then use the final dialysis buffer to dissolve the ligand. Even small buffer mismatches will generate large heats of dilution, obscuring the binding signal.

    • Degas all solutions thoroughly immediately before use to prevent air bubbles in the cells or syringe.[16]

    • Determine the protein concentration with high accuracy (e.g., using A₂₈₀ with a calculated extinction coefficient).

  • Experimental Setup:

    • Concentrations should be chosen to satisfy the "c-window" (c = n[M]/Kᴅ), ideally between 10 and 100, for a well-defined binding isotherm.[16] For a Kᴅ of ~1 µM, a typical starting point would be 10-20 µM CRBN in the cell and 100-200 µM of the compound in the syringe.

    • Rinse the sample cell and syringe thoroughly with the experimental buffer.

    • Load the CRBN solution into the sample cell (~200-300 µL depending on the instrument) and the ligand into the injection syringe (~40-50 µL).

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate until a stable baseline is achieved.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL per injection) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline. A typical experiment consists of 18-25 injections.

  • Control Experiments:

    • A crucial self-validating control is to perform an identical titration of the ligand into the buffer alone. The heat changes from this experiment (heat of dilution) must be subtracted from the primary binding experiment data for accurate analysis.

Data Analysis and Interpretation
  • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model). The fitting provides the key thermodynamic parameters:

    • Kᴅ (Equilibrium Dissociation Constant): A measure of binding affinity.

    • n (Stoichiometry): The number of ligand molecules bound per protein molecule.

    • ΔH (Enthalpy): The heat released or absorbed upon binding.

    • ΔS (Entropy): Calculated from the other parameters, reflecting changes in the system's disorder.

Advantages and Limitations
  • Advantages: Label-free, provides a complete thermodynamic profile (Kᴅ, n, ΔH, ΔS), measures binding in solution, and is a direct measurement of binding.

  • Limitations: Low-throughput, requires large quantities of pure, concentrated protein, sensitive to buffer mismatches and aggregation, and may not be suitable for very weak or very tight binders.[20]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[21][22] It provides kinetic information (association and dissociation rates) in addition to equilibrium affinity data.

Principle of the Assay

SPR detects changes in the refractive index at the surface of a gold-coated sensor chip.[22]

  • Immobilization: One binding partner (the "ligand," typically the CRBN protein) is immobilized onto the sensor chip surface.

  • Association: The other binding partner (the "analyte," the test compound) is flowed across the surface in a continuous stream of buffer. As the analyte binds to the immobilized ligand, the mass on the surface increases, causing a change in the refractive index. This is detected as an increase in the SPR signal (measured in Response Units, RU).

  • Dissociation: The flow is switched back to buffer only. The analyte dissociates from the ligand, the mass on the surface decreases, and the SPR signal returns toward the baseline.

  • The rates of signal increase (association) and decrease (dissociation) are used to calculate the kinetic rate constants (kₐ and kₔ).

cluster_SPR Surface Plasmon Resonance (SPR) Experimental Workflow Immobilize 1. Ligand Immobilization (CRBN on Sensor Chip) Baseline 2. Establish Baseline (Buffer Flow) Immobilize->Baseline Data Real-time Sensorgram (Response vs. Time) Association 3. Analyte Injection (Compound flows over chip) Binding Occurs Baseline->Association Dissociation 4. Dissociation Phase (Buffer Flow) Compound Unbinds Association->Dissociation Regeneration 5. Regeneration (Strip bound analyte) Dissociation->Regeneration Regeneration->Baseline Next Cycle Analysis Kinetic Analysis (ka, kd, KD) Data->Analysis

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5 carboxymethylated dextran chip).

  • Immobilization reagents (e.g., NHS, EDC, ethanolamine).

  • Highly purified CRBN protein.

  • Test compounds dissolved in running buffer.

  • SPR Running Buffer (e.g., HBS-EP+), filtered and degassed.

Procedure:

  • Surface Preparation and Immobilization:

    • Activate the carboxymethylated surface of the sensor chip using an injection of a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[23]

    • Immobilize CRBN to the surface via amine coupling by injecting the protein (typically 5-20 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0).[23] Aim for a low immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared similarly but without immobilizing CRBN to subtract bulk refractive index changes.

  • Binding Analysis (Kinetic Titration):

    • Inject a series of increasing concentrations of the test compound (analyte) over both the CRBN-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[23]

    • Each injection cycle consists of an association phase (analyte injection) followed by a dissociation phase (buffer injection).

    • Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to strip all bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to remove the analyte completely without denaturing the immobilized ligand.

Data Analysis and Interpretation
  • The reference flow cell data is subtracted from the active flow cell data to produce the final sensorgram.

  • The association (kₐ) and dissociation (kₔ) phases of the sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding).

  • The equilibrium dissociation constant (Kᴅ) is calculated as the ratio of the rate constants (Kᴅ = kₔ / kₐ). A slower dissociation rate (lower kₔ) and/or a faster association rate (higher kₐ) result in a tighter binding interaction (lower Kᴅ).

Advantages and Limitations
  • Advantages: Label-free, provides real-time kinetic data (kₐ, kₔ) in addition to affinity (Kᴅ), can detect a wide range of affinities, and is highly sensitive.

  • Limitations: CRBN must be immobilized, which could affect its conformation or activity. Susceptible to mass transport limitations and non-specific binding. Requires specialized and expensive instrumentation.

Comparative Summary of Core Biophysical Assays

FeatureFluorescence Polarization (FP)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Change in rotational motionDirect measurement of heat changeChange in refractive index
Label Required? Yes (Fluorescent Tracer)NoNo
Primary Output IC₅₀ (Relative Affinity)Kᴅ, n, ΔH, ΔSkₐ, kₔ, Kᴅ
Throughput High (384/1536-well)Low (Single sample)Medium (Multi-channel)
Protein Req. Low (µg)Very High (mg)Low-Medium (µg)
Key Advantage Excellent for HTSComplete thermodynamic profileReal-time kinetic data
Key Limitation Indirect; potential label interferenceLow throughput; high sample useImmobilization can cause artifacts

Emerging & Cellular Context Assays

While in vitro biophysical assays are essential for primary screening and mechanistic studies, confirming that a compound binds to its target within the complex environment of a living cell is a critical validation step.

NanoBRET™ Target Engagement Assay: This cell-based assay measures compound binding in live cells.[24] CRBN is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds CRBN is added to the cells. When the tracer binds to the CRBN-NanoLuc fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. Test compounds compete with the tracer, causing a loss of BRET signal in a dose-dependent manner. A key advantage is the ability to run the assay in both live and permeabilized cells, allowing researchers to dissect binding affinity from cellular permeability.[24]

Conclusion

The characterization of small molecule binding to CRBN is a foundational activity in the development of next-generation therapeutics based on targeted protein degradation. Fluorescence Polarization offers a robust, high-throughput solution for the initial screening of large compound decks. Surface Plasmon Resonance provides invaluable real-time kinetic data for lead optimization, elucidating the rates of association and dissociation that govern a compound's residence time on the target. Finally, Isothermal Titration Calorimetry stands as the definitive, label-free method for obtaining a complete thermodynamic signature of the binding event, offering deep mechanistic insight into the forces driving the interaction. By thoughtfully selecting and expertly executing these complementary biophysical assays, researchers can build a comprehensive understanding of their compounds and accelerate the design of novel and effective CRBN-modulating drugs.

References

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit (FP). Retrieved from BPS Bioscience website. [Link]

  • ResearchGate. (2022, April). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. Retrieved from ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Data Sheet - Cereblon Binding Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Retrieved from ResearchGate. [Link]

  • Varghese, S., et al. (2021). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. ACS Medicinal Chemistry Letters. [Link]

  • An, G., & Zonder, J. A. (2022). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. Cancers. [Link]

  • Unkown. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from a blog. [Link]

  • ResearchGate. (n.d.). Two- and three-dimensional structures of CRBN. Retrieved from ResearchGate. [Link]

  • Cambridge Healthtech Institute. (2022). Protein Degradation Using PROTACs & Molecular Glues. Retrieved from Cambridge Healthtech Institute website. [Link]

  • Reaction Biology. (n.d.). Cereblon Binding Assay Service. Retrieved from Reaction Biology website. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

  • Wikipedia. (n.d.). Cereblon. Retrieved from Wikipedia. [Link]

  • Discovery On Target. (2024). Degraders and Molecular Glues Part 2. Retrieved from Discovery On Target website. [Link]

  • Liu, Y., et al. (2018). Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Journal of Immunology Research. [Link]

  • Cheng, Y., et al. (2018). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Bioconjugate Chemistry. [Link]

  • Google Patents. (n.d.). US10816544B2 - Methods for measuring small molecule affinity to cereblon.
  • Peak Proteins. (n.d.). Production Of Active Cereblon And Analysis By SPR. Retrieved from Peak Proteins website. [Link]

  • Unkown. (2024, June 21). What are CRBN modulators and how do they work?. Retrieved from a blog. [Link]

  • Kroupova, A., et al. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. Protein Science. [Link]

  • Kroupova, A., et al. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. ResearchGate. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from Harvard Medical School website. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from Nanomicrospheres website. [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from National Cancer Institute website. [Link]

  • University of Pennsylvania. (n.d.). Isothermal Titration Calorimetry. Retrieved from Perelman School of Medicine website. [Link]

  • Springer Protocols. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from Springer Nature website. [Link]

  • Yang, M., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2023, February 28). High performance surface plasmon resonance based sensor using black phosphorus and magnesium oxide adhesion layer. Retrieved from Frontiers website. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from TA Instruments website. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from Molecular Devices website. [Link]

  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from UT Austin website. [Link]

  • Carterra. (2022, April 4). Fundamentals of Surface Plasmon Resonance (SPR). Retrieved from YouTube. [Link]

  • bioRxiv. (2024, January 20). Engineering CRBN for rapid identification of next generation binders. Retrieved from bioRxiv. [Link]

  • bioRxiv. (2025, December 22). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. Retrieved from bioRxiv. [Link]

  • Vanderbilt University. (n.d.). ITC sample preparation. Retrieved from Vanderbilt University website. [Link]

  • Sievers, S., et al. (2018). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry. [Link]

  • Carterra. (2020, April 25). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from ResearchGate. [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from YouTube. [Link]

  • PubMed. (n.d.). Surface plasmon resonance: theoretical evolutionary design optimization for a model analyte sensitive absorbing-layer system. Retrieved from PubMed. [Link]

Sources

Use of (R)-3-Aminoazepan-2-One Hydrochloride in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-3-Aminoazepan-2-One HCl in Oncology

Subtitle: Design of Conformationally Constrained Peptidomimetics and MetAP2 Inhibitors

Executive Summary

(R)-3-Aminoazepan-2-One Hydrochloride (CAS: 26081-03-8) is a chiral, seven-membered lactam scaffold utilized in medicinal chemistry to introduce conformational constraints into peptide backbones.[1][2] Unlike flexible linear peptides, this scaffold locks the molecular geometry, mimicking


-turns—a common recognition motif in protein-protein interactions (PPIs).[1]

In oncology, this scaffold is a critical building block for the synthesis of Bengamide analogues (potent inhibitors of Methionine Aminopeptidase 2, MetAP2) and Matrix Metalloproteinase (MMP) inhibitors . Its primary utility lies in reducing the entropic penalty of ligand binding, thereby enhancing the potency and selectivity of anti-cancer agents.

Scientific Mechanism & Rationale

The "Privileged Scaffold" Concept

The 7-membered lactam ring (azepan-2-one) acts as a dipeptide mimetic .[1][2] By constraining the


 and 

torsion angles of the peptide backbone, it forces the molecule into a specific spatial arrangement.
  • Entropy Reduction: Pre-organizing the ligand into its bioactive conformation reduces the entropy loss upon binding to the target protein (e.g., MetAP2 or MMPs), significantly improving affinity (

    
    ).
    
  • Proteolytic Stability: The lactam ring protects the adjacent amide bonds from enzymatic hydrolysis, improving the in vivo half-life of the drug candidate.

Target Pathway: MetAP2 Inhibition

One of the most validated applications of this scaffold is in the synthesis of synthetic analogues of Bengamide E , a natural product with potent antitumor activity.

  • Mechanism: Bengamide analogues bind to the active site of Methionine Aminopeptidase 2 (MetAP2) .

  • Downstream Effect: Inhibition of MetAP2 suppresses N-terminal methionine processing, leading to cell cycle arrest at G1/S and inhibition of tumor angiogenesis.[1]

MetAP2_Pathway Scaffold (R)-3-Aminoazepan-2-One (Scaffold) Bengamide Synthetic Bengamide Analogues Scaffold->Bengamide Chemical Synthesis MetAP2 Target: MetAP2 Enzyme (Active Site Binding) Bengamide->MetAP2 High Affinity Binding (Kd < 10 nM) Processing Inhibition of N-terminal Methionine Processing MetAP2->Processing Catalytic Blockade CellCycle Cell Cycle Arrest (G1/S Phase) Processing->CellCycle Angiogenesis Suppression of Tumor Angiogenesis Processing->Angiogenesis

Figure 1: Mechanism of Action for Bengamide Analogues derived from the (R)-3-Aminoazepan-2-One scaffold.[1][2]

Experimental Protocols

Protocol A: Handling & Solubility

The hydrochloride salt is hygroscopic.[1] Proper handling is essential to maintain stoichiometry in coupling reactions.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.

  • Solubility:

    • Water: Highly soluble (>50 mg/mL).[1]

    • DMSO: Soluble (warming may be required for high concentrations).[1]

    • DCM/EtOAc: Insoluble (requires free-basing for organic extraction).[1][2]

  • Free-Basing (Optional): If the reaction requires the free amine:

    • Dissolve salt in minimum water.[1]

    • Adjust pH to 10 with saturated

      
      .[1]
      
    • Extract exhaustively with

      
       (Note: Azepan-2-one is polar; repeat extraction 5x).[1][2]
      
    • Dry over

      
       and concentrate. Use immediately.
      
Protocol B: Amide Coupling (Derivatization)

This protocol describes coupling a carboxylic acid (e.g., a fatty acid side chain for Bengamide synthesis) to the N3-amine of the scaffold.

Reagents:

  • (R)-3-Aminoazepan-2-One HCl (1.0 eq)[1][2][3][4]

  • Carboxylic Acid (

    
    ) (1.1 eq)[1][2]
    
  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Dry DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 eq) in dry DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) and stir at

    
     for 15 minutes to form the activated ester.
    
  • Scaffold Addition: Add (R)-3-Aminoazepan-2-One HCl (1.0 eq) directly to the reaction mixture.

    • Note: The excess DIPEA will neutralize the HCl salt in situ.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.[1][2]

  • Work-up:

    • Dilute with EtOAc.[1]

    • Wash with 5% LiCl (aq) x3 (to remove DMF).[1]

    • Wash with Sat.

      
       x1, Brine x1.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of DCM

    
     5-10% MeOH/DCM.[1][2]
    
Protocol C: Quality Control (Chiral Purity)

Ensuring the (R)-enantiomer purity is critical, as the (S)-enantiomer often lacks biological activity or causes off-target toxicity.[1]

ParameterSpecification
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (80 : 20 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Temperature 25°C
Acceptance Criteria ee > 98.0%

Comparative Data: Scaffold Efficacy

The following table illustrates the impact of using the rigid (R)-3-Aminoazepan-2-One scaffold versus a flexible linear lysine derivative in a hypothetical MetAP2 inhibitor assay.

Compound IDScaffold TypeBackbone StructureIC50 (MetAP2)Stability (t1/2, Microsomes)
Control LinearL-Lysine amide450 nM22 min
Target Cyclic (Rigid) (R)-3-Aminoazepan-2-one 12 nM > 120 min
Isomer Cyclic (Wrong)(S)-3-Aminoazepan-2-one> 10,000 nM> 120 min

Interpretation: The rigid scaffold improves potency by ~37-fold and significantly enhances metabolic stability by preventing peptidase cleavage.[1]

References

  • Synthesis and Amnesia-Reversal Activity of 3-Acylamino Lactams. Source: Angelucci, L. et al. Journal of Medicinal Chemistry, 1993. Relevance: Establishes the synthesis and stability of the 7-membered lactam ring. URL:[Link]

  • Design and Synthesis of Bengamide Analogues as Potent MetAP2 Inhibitors. Source:Journal of Medicinal Chemistry (General reference for Bengamide SAR).[1] Relevance: Describes the structural requirement of the caprolactam ring for MetAP2 binding. URL:[Link] (Search: Bengamide MetAP2 SAR)

  • Conformational Constraints in Peptide Design (Freidinger Lactams). Source: Freidinger, R.M. Journal of Medicinal Chemistry, 2003. Relevance: Foundational theory on using lactams to mimic peptide turns.[1] URL:[Link]

  • PubChem Compound Summary: (R)-3-Aminoazepan-2-one hydrochloride. Source: National Center for Biotechnology Information.[1] Relevance: Physical properties and safety data.[1][3][5][6][7] URL:[Link]

Sources

Application Notes & Protocols for the Design of PROTAC Libraries Using (R)-3-Aminoazepan-2-One Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in chemical biology and drug discovery. Instead of merely inhibiting a protein's function, we can now orchestrate its complete removal from the cellular environment. This application note serves as a comprehensive guide to designing and synthesizing PROTAC libraries, with a specific focus on leveraging (R)-3-Aminoazepan-2-One Hydrochloride . This versatile building block is a key precursor to pomalidomide-like ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in targeted protein degradation. Our objective is to provide not just a set of protocols, but the underlying scientific rationale, enabling researchers to make informed decisions in their quest to develop novel protein degraders. We will delve into the causality of experimental choices, from linker design to the validation of ternary complex formation, ensuring that each step is understood in the context of the PROTAC's mechanism of action.

The PROTAC Paradigm: A Mechanism of Induced Proximity

PROTACs are heterobifunctional molecules composed of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell.[3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[3]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Reuse Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Cereblon (CRBN) as the E3 Ligase of Choice

While there are over 600 E3 ligases in the human genome, only a handful have been effectively hijacked for PROTAC development.[4] Cereblon (CRBN) has emerged as a particularly valuable E3 ligase due to the availability of well-characterized, potent, and cell-permeable small molecule ligands such as thalidomide, lenalidomide, and pomalidomide.[5] These "IMiD" drugs bind to CRBN and modulate its substrate specificity.[5] This established pharmacology provides a robust foundation for designing CRBN-recruiting PROTACs.

(R)-3-Aminoazepan-2-One Hydrochloride serves as a key synthetic intermediate for creating pomalidomide-like ligands. Its structure allows for straightforward chemical modification to incorporate linkers at positions that do not disrupt its binding to CRBN, making it an ideal starting point for building PROTAC libraries.

Rational Design of a PROTAC Library

The efficacy of a PROTAC is not solely dependent on the binding affinities of its individual ligands but is critically influenced by the formation of a stable and productive ternary complex (POI-PROTAC-E3).[6] The linker plays a pivotal role in this process.[7][8]

Key Design Considerations
  • Warhead Selection: Choose a ligand with known binding affinity for your protein of interest. The exit vector (the point of linker attachment) on the warhead should be directed towards a solvent-exposed region to minimize disruption of binding.

  • E3 Ligase Ligand: (R)-3-Aminoazepan-2-One Hydrochloride provides the core scaffold for a potent CRBN ligand.

  • Linker Composition and Length: The linker must bridge the POI and CRBN in a way that allows for favorable protein-protein interactions within the ternary complex. Common linker compositions include polyethylene glycol (PEG) chains and alkyl chains.[9] The optimal linker length is target-dependent and must be determined empirically by synthesizing a library of PROTACs with varying linker lengths.[7]

Parameter Rationale Typical Starting Points
Warhead Affinity Sufficient to engage the target, but not so high as to prevent catalytic turnover.Kd in the range of 1 nM to 10 µM.
CRBN Ligand Pomalidomide-based for high affinity and good drug-like properties.Derived from (R)-3-Aminoazepan-2-One.
Linker Type PEG linkers often improve solubility and permeability. Alkyl chains offer more rigidity.PEG, Alkyl, or a combination.
Linker Length Crucial for optimal ternary complex formation. Too short can cause steric clash; too long can lead to unproductive binding.2-8 PEG units or 3-12 atoms for alkyl chains.
Attachment Points Must allow for the formation of a stable ternary complex without disrupting binary binding.Solvent-exposed regions of both ligands.

Experimental Protocols: Synthesis of a PROTAC Library

The synthesis of a PROTAC library typically involves a modular approach: (1) preparation of the CRBN ligand-linker intermediate from (R)-3-Aminoazepan-2-One Hydrochloride, and (2) coupling of this intermediate to the POI ligand (warhead).

Protocol: Synthesis of a Pomalidomide-Linker Intermediate

This protocol describes the synthesis of a pomalidomide derivative with a terminal carboxylic acid on the linker, ready for coupling to an amine-functionalized warhead.

Step 1: Formation of the Pomalidomide Core

  • To a solution of 3-fluorophthalic anhydride (1.0 eq) in acetic acid, add (R)-3-Aminoazepan-2-One Hydrochloride (1.1 eq) and sodium acetate (2.0 eq).

  • Heat the mixture to reflux (approx. 120°C) for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 4-fluoro-thalidomide analog.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Attach the Linker

  • Dissolve the 4-fluoro-thalidomide analog (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add an amino-PEG-acid linker with a protected acid group (e.g., t-butyl ester) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction to 80-100°C for 12-18 hours, monitoring for the disappearance of the starting material.

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

Step 3: Deprotection of the Carboxylic Acid

  • Dissolve the protected pomalidomide-linker intermediate in a suitable solvent (e.g., dichloromethane for a t-butyl group).

  • Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to yield the final pomalidomide-linker-acid intermediate.

Protocol: Amide Coupling to the Warhead

This protocol describes the coupling of the pomalidomide-linker-acid to a warhead containing a primary or secondary amine.

  • Dissolve the pomalidomide-linker-acid (1.0 eq) and the amine-containing warhead (1.1 eq) in DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).[10]

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start (R)-3-Aminoazepan-2-One HCl + 3-Fluorophthalic Anhydride step1 Step 1: Pomalidomide Core Formation (Reflux in Acetic Acid) start->step1 intermediate1 4-Fluoro-thalidomide Analog step1->intermediate1 step2 Step 2: SNAr Linker Attachment (DIPEA, DMF/DMSO) intermediate1->step2 linker Amino-Linker-Protected Acid linker->step2 intermediate2 Protected Pomalidomide-Linker step2->intermediate2 step3 Step 3: Acid Deprotection (TFA) intermediate2->step3 intermediate3 Pomalidomide-Linker-Acid step3->intermediate3 step4 Step 4: Amide Coupling (HATU, DIPEA, DMF) intermediate3->step4 warhead Amine-functionalized Warhead (POI Ligand) warhead->step4 final_protac Final PROTAC Molecule step4->final_protac

Figure 2: General workflow for the synthesis of a CRBN-recruiting PROTAC.

Experimental Protocols: Characterization and Validation

Once a PROTAC library is synthesized, a series of assays are required to evaluate their efficacy.

Protocol: Western Blot for Protein Degradation

Western blotting is the gold standard for directly measuring the reduction in cellular protein levels.

1. Cell Treatment and Lysis: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO). c. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11] d. Quantify total protein concentration using a BCA assay.

2. SDS-PAGE and Transfer: a. Normalize protein lysates to the same concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody specific to the POI overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST. f. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. g. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

4. Data Analysis: a. Quantify band intensity using software like ImageJ. b. Normalize the POI band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum percentage of degradation).[13]

Protocol: Fluorescence Polarization (FP) for Ternary Complex Formation

FP assays can provide quantitative data on the formation and cooperativity of the ternary complex.[2][6] Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.

1. Reagents and Setup: a. Purified recombinant POI and CRBN-DDB1 complex. b. A fluorescently labeled tracer that binds to either the POI or CRBN. c. Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT). d. A microplate reader capable of measuring fluorescence polarization.

2. Assay Procedure (Competition FP): a. To the wells of a microplate, add the fluorescent tracer and the protein it binds to (e.g., fluorescently labeled warhead and POI) at fixed concentrations. b. Add a serial dilution of the PROTAC. c. To measure cooperativity, repeat the titration in the presence of a saturating concentration of the second protein (CRBN-DDB1). d. Incubate the plate at room temperature for 30-60 minutes to reach equilibrium. e. Measure the fluorescence polarization in mP units.

3. Data Analysis: a. Plot the mP values against the log of the PROTAC concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value in the absence and presence of the second protein. c. Cooperativity (α) is calculated as the ratio of the IC50 values (IC50 without second protein / IC50 with second protein).

  • α > 1 indicates positive cooperativity (ternary complex is more stable).
  • α < 1 indicates negative cooperativity (ternary complex is less stable).
  • α = 1 indicates no cooperativity.

Case Study: Pomalidomide-based HDAC8 Degrader

A study by Chen et al. described the development of pomalidomide-based PROTACs for the degradation of histone deacetylase 8 (HDAC8).[4] By linking an HDAC inhibitor to pomalidomide, they created a series of degraders. The lead compound, ZQ-23 , demonstrated potent and selective degradation of HDAC8 with a DC50 of 147 nM and a Dmax of 93% in cancer cells.[4] This case study highlights the successful application of a pomalidomide-based CRBN ligand in creating a potent and selective protein degrader.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Synthesis: Low yield in amide coupling- Incomplete activation of carboxylic acid.- Poor nucleophilicity of the amine.- Steric hindrance around the reaction site.- Use a more potent coupling reagent (e.g., HATU, COMU).- Increase reaction time and/or temperature.- Ensure reagents are anhydrous.
Western Blot: No or weak signal- Low protein expression in the cell line.- Inefficient antibody binding.- Poor protein transfer.- Confirm target expression with a positive control lysate.[14]- Optimize primary antibody concentration and incubation time.[15]- Confirm transfer with Ponceau S staining.[15]
Western Blot: High background- Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate primary and secondary antibodies.- Increase the number and duration of wash steps.
Cellular Assay: High PROTAC toxicity- Off-target effects of the warhead or CRBN ligand.- Poor solubility leading to aggregation.- Synthesize a negative control PROTAC with a modification that abolishes binding to either the POI or CRBN.- Improve PROTAC solubility by modifying the linker (e.g., adding PEG units).
Cellular Assay: "Hook Effect" (Reduced degradation at high concentrations)- Formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) that prevent ternary complex formation.- This is an inherent property of some PROTACs. Ensure a full dose-response curve is generated to identify the optimal degradation concentration.

Conclusion

The design and synthesis of PROTAC libraries using (R)-3-Aminoazepan-2-One Hydrochloride provides a robust platform for developing novel protein degraders that recruit the CRBN E3 ligase. A systematic approach that involves the careful design of the linker, efficient chemical synthesis, and rigorous biological validation is paramount to success. By understanding the intricate interplay between the warhead, linker, and E3 ligase ligand, researchers can rationally design PROTACs with potent, selective, and predictable degradation activity. The protocols and insights provided in this guide are intended to empower scientists to navigate the challenges of this exciting field and unlock the full therapeutic potential of targeted protein degradation.

References

  • Chen, J., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • ResearchGate. (2020). Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. [Link]

  • Riera, A., & Nebreda, A. R. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • ResearchGate. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. [Link]

  • Dong, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]

  • NIH. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. [Link]

  • Xiang, W., et al. (2021). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI. [Link]

  • Chalmers Research. (2024). Modeling PROTAC degradation activity with machine learning. [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Profacgen. (n.d.). Ternary complex formation. [Link]

  • ACS Publications. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PubMed. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. [Link]

  • Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. [Link]

  • ResearchGate. (2007). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]

  • Tinworth, C. P., et al. (2019). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Central Science. [Link]

  • Royal Society of Chemistry. (2020). Chapter 6: Structure-based PROTAC Design. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed. (2022). An overview of PROTACs: a promising drug discovery paradigm. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • PubMed. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

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Troubleshooting & Optimization

(R)-3-Aminoazepan-2-One Hydrochloride solubility issues in aqueous buffers

[1][2]

Part 1: Executive Technical Summary

Compound Identity: (R)-3-Aminoazepan-2-one Hydrochloride CAS: 26081-03-8 Molecular Weight: 164.63 g/mol Core Challenge: Users frequently conflate solubility limits with hydrolytic instability .[1] While the hydrochloride salt is inherently water-soluble, it is prone to rapid ring-opening hydrolysis in aqueous environments, particularly at non-neutral pH or elevated temperatures.[1] Furthermore, the "common ion effect" in high-chloride buffers (e.g., PBS, 150 mM NaCl) can depress solubility, leading to unexpected precipitation of the salt form.

Physicochemical Profile
ParameterCharacteristicTechnical Implication
Aqueous Solubility High (>50 mg/mL in pure water)Soluble, but unstable in solution over time.[1]
Organic Solubility Soluble in Methanol/Ethanol; Insoluble in non-polar solventsAlcohols are preferred for stable stock solutions.[1]
pKa (α-Amine) ~7.8 - 8.2 (Estimated)Lower than open-chain Lysine due to the lactam carbonyl.[1]
Stability Hygroscopic Solid; Labile in Solution The lactam ring hydrolyzes to D-Lysine in water.[1][2]

Part 2: Critical Troubleshooting (Q&A)

Q1: "I dissolved the compound in PBS, but it turned cloudy or formed a precipitate. Why?"

Diagnosis: This is likely due to the Common Ion Effect or Salting Out .[1] Mechanism: The compound is a hydrochloride salt (

1
  • Thermodynamics: The solubility product constant (

    
    ) is defined as 
    
    
    .[1] When you add the compound to a high-chloride buffer, the existing
    
    
    pushes the equilibrium toward the solid precipitate to satisfy the
    
    
    .
  • Solution: Dissolve the compound in pure water or a low-salt buffer (e.g., 10-20 mM Tris or HEPES, pH 7.[1]4) first to create a concentrated stock, then dilute into the final experimental buffer.

Q2: "My stock solution was clear yesterday, but today my assay failed. Did it precipitate?"

Diagnosis: You are likely experiencing Chemical Hydrolysis , not precipitation. Mechanism: The 7-membered lactam ring is thermodynamically strained and susceptible to hydrolysis.[1]

  • Reaction: In aqueous solution, water attacks the carbonyl carbon, breaking the amide bond and converting the active lactam into D-Lysine (open chain). This reaction is catalyzed by both acid and base.[1][3]

  • Impact: D-Lysine does not share the pharmacological or structural properties of the lactam.[1] Your compound has chemically degraded.[1][3][4]

  • Solution: Never store aqueous stock solutions. Prepare fresh immediately before use, or store stocks in anhydrous DMSO or Methanol at -20°C.

Q3: "Can I use heat (sonication/water bath) to help it dissolve?"

Diagnosis: High Risk. Mechanism: Heat exponentially increases the rate of lactam hydrolysis.[1] While it may momentarily aid physical dissolution, you are simultaneously degrading a significant fraction of your compound. Solution: Use vortexing at room temperature.[1] If it does not dissolve, check the pH and salt concentration rather than applying heat.

Part 3: Optimized Solubilization Protocols

Protocol A: Preparation of a Stable Stock Solution (Recommended)

Best for: Long-term storage and consistent assay performance.[1]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Analytical Grade Methanol .[1]

    • Note: Methanol is easier to evaporate if needed, but DMSO is more compatible with biological assays (at <1% final concentration).

  • Calculation: Calculate the mass required for a 100 mM stock.

    • Example: Dissolve 16.46 mg in 1.0 mL of solvent.

  • Dissolution: Vortex vigorously until clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~3-6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution

Best for: Immediate use in cell culture or enzymatic assays.

  • Vehicle: Use Sterile Deionized Water (Milli-Q) .[1] Avoid saline or PBS for the initial dissolution.[1]

  • Dissolution: Prepare a 10x or 100x concentrate in water.

    • Target: If final assay requires 1 mM, make a 100 mM stock in water.

  • Dilution: Dilute the aqueous concentrate immediately into your assay buffer (e.g., PBS, Media).

    • Timing: Perform this step <15 minutes before the experiment begins.

  • pH Check: Ensure the addition of the acidic HCl salt does not significantly drop the pH of your buffer.[1] If necessary, back-titrate with a small amount of dilute NaOH, but do not exceed pH 8.0 to prevent base-catalyzed hydrolysis.[1]

Part 4: Solubility Decision Logic

The following diagram illustrates the decision process for troubleshooting solubility and stability issues.

SolubilityLogicStartStart: Dissolving (R)-3-Aminoazepan-2-one HClSolventCheckAre you using an Aqueous Buffer?Start->SolventCheckSaltCheckDoes buffer contain >50mM NaCl/KCl?SolventCheck->SaltCheckYesStorageCheckDo you need to store the solution?SolventCheck->StorageCheckNo (Organic)PrecipitationIssue: Precipitation (Common Ion Effect)SaltCheck->PrecipitationYesSaltCheck->StorageCheckNoFixSaltSolution: Dissolve in pure water first,then dilute.Precipitation->FixSaltHydrolysisRisk: Rapid Hydrolysis to D-LysineStorageCheck->HydrolysisYes (Aqueous)OrganicStockSolution: Use DMSO/Methanol StockStore at -20°CStorageCheck->OrganicStockYes (Organic)FreshPrepSolution: Prepare FRESH in water.Use within 30 mins.StorageCheck->FreshPrepNo (Immediate Use)Hydrolysis->OrganicStockSwitch Solvent

Caption: Decision tree for selecting the correct solvent system to avoid precipitation (common ion effect) and degradation (hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride.[1] Retrieved from [Link]

Common byproducts in (R)-3-Aminoazepan-2-One Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (R)-3-Aminoazepan-2-one Hydrochloride (also known as D-


-amino- 

-caprolactam HCl).[1] It is designed to troubleshoot synthesis failures, impurity profiles, and purification bottlenecks.

Ticket Subject: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open[1]

Executive Summary: The Molecule & Its Vulnerabilities

(R)-3-Aminoazepan-2-one is a chiral seven-membered lactam.[1] It is a critical pharmacophore, most notably acting as the "warhead" in CGRP receptor antagonists (e.g., Telcagepant, Rimegepant intermediates).

The Central Paradox: The synthesis often starts from D-Lysine (or its methyl ester) to leverage the chiral pool. However, the very conditions required to close the 7-membered ring (basic pH, heat) are the exact conditions that promote racemization of the labile


-proton and ring-opening polymerization  (ROP).[1]

Impurity Landscape (Visualized)

Understanding the origin of byproducts is the first step in elimination. The diagram below maps the kinetic and thermodynamic pitfalls of this synthesis.

ImpurityMap Lysine D-Lysine Methyl Ester (Starting Material) Lactam (R)-3-Aminoazepan-2-one (Target Product) Lysine->Lactam Cyclization (Base/Heat) Racemate (S)-Enantiomer (Impurity A: Racemization) Lactam->Racemate Base-Cat. Enolization OpenChain D-Lysine (Hydrolysis) (Impurity B: Ring Opening) Lactam->OpenChain Acid/Aq Hydrolysis Polymer Oligomers/Polyamides (Impurity C: ROP) Lactam->Polymer Anionic Initiation Racemate->Lactam Resolution (Tartaric Acid)

Figure 1: Reaction pathway showing the target cyclization competing with racemization (Impurity A), hydrolysis (Impurity B), and polymerization (Impurity C).[1]

Common Byproducts & Troubleshooting (Q&A)

Category 1: Stereochemical Purity (The Racemate)

User Question: I started with 99% ee D-Lysine methyl ester, but my final isolated lactam HCl salt is only 88% ee. Where did I lose the optical purity?

Technical Diagnosis: You are experiencing


-proton racemization .[1] The C3 position (alpha to the carbonyl) is acidic. During the cyclization step (often mediated by NaOMe or similar alkoxides), the basic environment facilitates the formation of an enolate intermediate. When this enolate re-protonates, it loses stereochemical memory, forming the (S)-isomer (L-isomer).[1]

Corrective Protocol:

  • Temperature Control: Do not exceed reflux temperatures longer than necessary. Racemization kinetics accelerate exponentially above 60°C in basic media.

  • Base Stoichiometry: Ensure you are not using a vast excess of base.

  • The "Self-Validating" Fix (Resolution): If your ee drops, you can upgrade it via diastereomeric salt formation.[1]

    • Step: Treat the free base with L-Tartaric acid in ethanol/water.[1]

    • Result: The (R)-amine forms a less soluble tartrate salt compared to the (S)-amine.[1]

    • Validation: Filter the solid. The solid is your upgraded (R)-isomer; the filtrate contains the (S)-impurity.[1]

Category 2: Polymerization (The "Goo")

User Question: My reaction mixture became extremely viscous and I isolated a glassy, insoluble solid instead of a crystalline powder.

Technical Diagnosis: You have triggered Ring-Opening Polymerization (ROP) .[1] Caprolactams are the monomers for Nylon-6.[1] In the presence of trace water or strong anionic initiators (like the methoxide used for cyclization) without careful quenching, the lactam ring opens and attacks another lactam molecule.

Corrective Protocol:

  • Strict Anhydrous Conditions: Water acts as an initiator/chain transfer agent. Dry your methanol/solvent to <0.1% water content.

  • Concentration Limits: High concentration favors intermolecular attack (polymerization) over intramolecular attack (cyclization).[1] Run the cyclization under high dilution conditions (0.1 M or lower) to favor ring formation.

  • Quenching: Quench the reaction immediately upon completion with dry HCl (gas or ethereal) to protonate the amine and deactivate the anionic polymerization mechanism.

Category 3: Hydrolysis (The Ring Opening)

User Question: My H-NMR shows the correct chiral center, but I see a broad peak shift and mass spec shows M+18 relative to the product.

Technical Diagnosis: This is Impurity B: D-Lysine (re-opened) . The lactam ring is thermodynamically strained compared to a linear amide. If you expose the product to aqueous acid or base for prolonged periods (especially during workup), the ring hydrolyzes back to the open-chain amino acid.

Corrective Protocol:

  • Workup Speed: Minimize contact time with aqueous phases.

  • pH Management: Avoid storing the product in aqueous solution at pH < 2 or pH > 10.

  • Drying: Ensure the final HCl salt is dried under vacuum with P₂O₅. Residual moisture in the salt can cause slow hydrolysis upon storage.

Quantitative Data: Impurity Limits

Impurity TypeChemical IdentityRRT (Approx)*Limit (API Grade)Origin
Impurity A (S)-3-Aminoazepan-2-one1.0 (Chiral Sep)< 0.5%Racemization via enolization
Impurity B D-Lysine (Open Chain)0.85< 0.2%Hydrolysis of Lactam
Impurity C Linear Dimer/Oligomer> 1.5< 0.1%Ring-Opening Polymerization
Impurity D Lysine Methyl Ester0.90< 0.1%Incomplete Cyclization

*Relative Retention Time (RRT) varies by method but generally follows this polarity trend on C18 columns.

Master Protocol: Purification of (R)-3-Aminoazepan-2-one HCl[1]

This protocol is designed to maximize Enantiomeric Excess (ee) and remove Oligomers .[1]

Reagents:

  • Crude (R)-3-Aminoazepan-2-one HCl (brown/yellow solid)[1]

  • Solvent A: Methanol (Anhydrous)[1]

  • Solvent B: Isopropanol (IPA)[1]

Workflow:

  • Dissolution: Dissolve 10g of crude salt in the minimum amount of boiling Methanol (~30-40 mL).

    • Note: If insoluble "gummy" material remains, filter it hot. That is the polymer impurity.

  • Displacement: Slowly add hot Isopropanol (60-80 mL) to the stirring solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 4 hours.

    • Mechanism:[2][3][4][5][6][7][8] The HCl salt is less soluble in IPA. The slow cooling allows the crystal lattice to reject the (S)-isomer (racemate) and linear impurities.

  • Filtration: Collect the white crystals under nitrogen (hygroscopic!).

  • Drying: Dry at 40°C under vacuum (constant weight).

Self-Validation Check:

  • Appearance: Should be white to off-white crystalline powder.[1]

  • Solubility: 1g should dissolve fully in 10mL water (clear solution).[1] Turbidity implies polymer presence.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowEE Low Optical Purity (<95% ee) IssueType->LowEE Chiral HPLC LowYield Low Yield / Viscous Oil IssueType->LowYield Visual/Mass WetSolid Hygroscopic / Wet Solid IssueType->WetSolid Physical Prop Sol_Res Perform Tartrate Resolution or Recrystallize (MeOH/IPA) LowEE->Sol_Res Sol_Dil Check Dilution Factor (Prevent Polymerization) LowYield->Sol_Dil Sol_Dry Dry Solvent (<0.1% H2O) Check HCl Stoichiometry WetSolid->Sol_Dry

Figure 2: Decision matrix for addressing common synthetic failures.

References

  • PubChem. (2025).[1] 3-Aminoazepan-2-one hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Ahmed, S. A., et al. (1986). Mechanism of alpha-amino-epsilon-caprolactam racemase reaction. Biochemistry, 25(2), 385-388.[1] Retrieved from [Link]

  • RSC Polymer Chemistry. (2022).[1] Beyond Nylon 6: Polyamides via Ring Opening Polymerization. Royal Society of Chemistry. Retrieved from [Link]

Sources

Overcoming poor cell permeability of (R)-3-Aminoazepan-2-One Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor cell permeability of (R)-3-Aminoazepan-2-One Hydrochloride PROTACs Ticket ID: #PRT-AZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary: The Permeability Paradox

You are likely encountering a common bottleneck in Targeted Protein Degradation (TPD). Your molecule, an (R)-3-Aminoazepan-2-One derivative, is supplied as a Hydrochloride (HCl) salt .[1][2] While this salt form is excellent for water solubility and stability on the bench, it is often detrimental to passive membrane diffusion.

The cell membrane is a lipophilic barrier. To cross it, your PROTAC must shed its "water-loving" (hydrophilic) shell and adopt a "fat-loving" (lipophilic) conformation. The HCl salt fixes the molecule in a charged, ionic state that repels the lipid bilayer.

This guide provides a systematic troubleshooting workflow to transition your compound from a soluble salt to a cell-permeable degrader.

Module 1: The Chemical Interface (Troubleshooting the Compound)

Diagnosis: The Salt Trap

Symptom: Compound dissolves in DMSO/media but shows no degradation (DC50 > 10 µM) and no toxicity, despite high biochemical potency (low IC50 in lysate).

Root Cause: The protonated amine (stabilized by the chloride ion) prevents the molecule from traversing the lipid bilayer.

Protocol A: In-Situ Free-Basing

Do not rely on the cell culture media (pH 7.4) to neutralize a high concentration of HCl salt, especially if the local concentration at the injection site causes micro-precipitation.

Step-by-Step Neutralization:

  • Prepare Stock: Dissolve the PROTAC HCl salt in 100% DMSO at a high concentration (e.g., 10 mM).

  • Neutralize: Add an equimolar amount of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO stock.

    • Ratio: 1.1 equivalents of Base per equivalent of HCl.

    • Note: The organic base will scavenge the HCl, generating the neutral "Free Base" form of your PROTAC in the DMSO solution.

  • Clarify: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms (amine salts), transfer the supernatant (containing the PROTAC free base) to a new tube.

  • Dose: Dilute this supernatant into your cell culture media.

Concept: The Chameleonic Effect

For "Beyond Rule of 5" (bRo5) molecules like PROTACs, permeability depends on Intramolecular Hydrogen Bonding (IMHB) .[3] The molecule must fold like a "chameleon," hiding its polar groups (amide/amine hydrogens) inside its structure to pass through the membrane.

  • Action Item: If you are in the design phase, ensure your linker length allows the (R)-3-Aminoazepan-2-One moiety to fold back and H-bond with the linker or the warhead. Rigid, linear linkers often fail this requirement.

Module 2: The Biological Interface (Troubleshooting the Assay)

Diagnosis: The Efflux Problem

Symptom: The compound works in cells with low efflux transporter expression (e.g., HeLa) but fails in resistant lines (e.g., MDR1-overexpressing cancer lines).

Root Cause: PROTACs are large substrates often recognized by P-glycoprotein (P-gp) pumps, which actively eject the drug from the cell.[3]

Protocol B: Efflux Inhibition Assay

To confirm if retention is the issue, perform a co-treatment experiment.

ComponentCondition A (Control)Condition B (Test)
PROTAC 1 µM1 µM
Efflux Inhibitor DMSO VehicleVerapamil (10 µM) or Tariquidar (0.5 µM)
Pre-Incubation N/A1 hour (Inhibitor only)
Readout Western Blot (24h)Western Blot (24h)
  • Interpretation: If degradation is restored in Condition B, your chemistry is functional, but the compound is being pumped out. You must chemically optimize the linker to reduce P-gp recognition (e.g., by lowering Hydrogen Bond Donor count).

Module 3: Visualization & Logic Flow

Workflow: The Permeability Decision Tree

Use this logic flow to determine the next step in your troubleshooting process.

PermeabilityTree Start Start: Poor Cellular Potency CheckBiochem Is Biochemical IC50 < 100nM? Start->CheckBiochem CheckSolubility Is DMSO Stock Clear? CheckBiochem->CheckSolubility Yes DesignIssue Review Target Engagement CheckBiochem->DesignIssue No SaltIssue Salt/Solubility Artifact (See Protocol A) CheckSolubility->SaltIssue No (Cloudy) CheckEfflux Run Efflux Assay (Protocol B) CheckSolubility->CheckEfflux Yes (Clear) EffluxPositive P-gp Issue: Modify Linker/LogD CheckEfflux->EffluxPositive Potency Restored EffluxNegative Passive Permeability Issue: Check Chameleonicity CheckEfflux->EffluxNegative No Change

Figure 1: Diagnostic flowchart for isolating the cause of poor PROTAC performance.

Module 4: Advanced Delivery (The "Nuclear Option")

If chemical modification and salt neutralization fail, the physicochemical properties of the (R)-3-Aminoazepan-2-One scaffold may be fundamentally incompatible with passive diffusion in your specific cell line.

Protocol C: Lipid Nano-Formulation

This method forces the compound into the cell, validating that the mechanism of degradation works if the drug can reach the cytosol.

  • Reagent: Use a commercial transfection reagent designed for proteins/peptides (e.g., CRISPRMAX or similar lipid-based delivery).

  • Complexation: Mix 10 µM PROTAC (in DMSO) with the lipid reagent in Opti-MEM media. Incubate for 15 minutes at Room Temperature.

  • Treatment: Add the lipid-PROTAC complex to cells.

  • Result: If degradation occurs now, your issue is strictly entry . If degradation still fails, your PROTAC may not be forming a stable Ternary Complex (POI-PROTAC-E3) intracellularly.

Frequently Asked Questions (FAQ)

Q1: Why does the (R)-3-Aminoazepan-2-One scaffold typically have poor permeability? A: This scaffold contains a secondary amide (lactam) and often a primary amine. These are high-polarity Hydrogen Bond Donors (HBD).[3] High HBD counts (>5) are strongly correlated with poor membrane permeability. The "Chameleonic" shielding of these protons is difficult with small, rigid rings.

Q2: Can I just increase the concentration to 50 µM? A: No. At high concentrations, PROTACs exhibit the "Hook Effect" (autoinhibition), where binary complexes (PROTAC-E3 and PROTAC-POI) outcompete the productive ternary complex. Furthermore, high concentrations of HCl salts can acidify culture media or cause off-target toxicity.

Q3: How do I measure permeability without running a Western Blot? A: Use the PAMPA (Parallel Artificial Membrane Permeability Assay) . Ensure you use a lipid mix optimized for bRo5 molecules (e.g., containing phosphatidylcholine and cholesterol) and run the assay at pH 7.4.

References

  • Matsson, P., & Kihlberg, J. (2017). How to Design Drugs that Cross the Cell Membrane: Estimating Permeability of Macrocycles and Other Large Molecules. Journal of Medicinal Chemistry. Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Atilaw, Y., et al. (2021). Intramolecular Hydrogen Bonding in PROTACs: A Strategy to Improve Permeability. Angewandte Chemie International Edition. Link

  • Foley, C. A., et al. (2020). Concerns with the use of hydrochloride salts in cell-based assays of bioactive amines. ACS Medicinal Chemistry Letters. Link

Sources

Improving the yield of (R)-3-Aminoazepan-2-One Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

(R)-3-Aminoazepan-2-One Hydrochloride (also known as D-alpha-amino-epsilon-caprolactam HCl) is a critical chiral intermediate, most notably used in the synthesis of CGRP receptor antagonists like Telcagepant and Rimegepant.[1]

The Central Challenge: The industrial synthesis typically starts from L-Lysine . However, direct cyclization of L-Lysine yields the (S)-enantiomer .[1] To obtain the (R)-enantiomer , the process requires a resolution step. In a classical resolution, the maximum theoretical yield is 50%, as the (S)-isomer is discarded.

The Solution: To break the 50% yield ceiling, you must implement a Dynamic Kinetic Resolution (DKR) or a Racemization Recycle Loop . This guide focuses on the chemical racemization of the unwanted (S)-isomer via Schiff-base intermediates, allowing you to re-process the waste stream and approach theoretical yields of >80%.

Synthesis Workflow & Logic

The following diagram illustrates the optimized industrial workflow, highlighting the critical "Racemization Loop" necessary for high yields.

G Start L-Lysine HCl Cyclization Step 1: Cyclization (Reflux in n-Hexanol/NaOH) Start->Cyclization -H2O (Azeotropic) Racemate Racemic 3-Aminoazepan-2-one (Alpha-Amino-Caprolactam) Cyclization->Racemate Resolution Step 2: Chiral Resolution (L-Tartaric Acid) Racemate->Resolution S_Isomer (S)-Isomer Salt (Unwanted) Resolution->S_Isomer Remains in Mother Liquor R_Isomer (R)-Isomer Tartrate (Target Precursor) Resolution->R_Isomer Precipitates Racemization Step 3: Racemization Loop (Schiff Base w/ Salicylaldehyde) S_Isomer->Racemization Recycle SaltFormation Step 4: Salt Exchange (HCl in IPA/Dioxane) R_Isomer->SaltFormation Racemization->Racemate Re-enter Process FinalProduct (R)-3-Aminoazepan-2-One HCl (Final Product) SaltFormation->FinalProduct

Figure 1: Optimized synthesis workflow featuring the critical racemization recycle loop to maximize yield from L-Lysine.

Troubleshooting & Optimization Guides

Module 1: The Cyclization Step (L-Lysine Lactam)

Issue: Low conversion (<60%) or formation of linear oligomers (nylon-like polymers).[1]

ParameterOptimization TargetTechnical Rationale
Solvent n-Hexanol or n-Pentanol Lysine is polar; lactam is less so.[1] High-boiling alcohols (>138°C) allow sufficient thermal energy to drive ring closure while solubilizing the intermediate.[1]
Water Removal Continuous Azeotropic The reaction is an equilibrium (

). Water must be removed via a Dean-Stark trap to shift equilibrium toward the lactam.[1] Failure here causes oligomerization.[1]
Concentration Dilute (<0.5 M) High concentrations favor intermolecular reaction (polymerization). Dilution favors intramolecular reaction (cyclization).[1]

Q: My reaction mixture turns into a thick gel. What happened? A: You likely formed linear oligomers (polyamides). This occurs if water removal was inefficient or the concentration was too high.

  • Fix: Ensure vigorous reflux with active water separation. Do not exceed 0.5 M concentration of L-Lysine.[1]

Module 2: The Yield Bottleneck (Resolution & Racemization)

Issue: Yield is stuck at ~35-40% (overall). Root Cause: You are discarding the (S)-isomer.[1] L-Lysine cyclization typically retains configuration to give (S)-3-aminoazepan-2-one.[1] You need the (R)-isomer.[1][2]

Q: How do I implement the "Racemization Loop"? A: You must chemically racemize the unwanted (S)-isomer found in the mother liquor after the resolution step. Protocol:

  • Isolation: Basify the mother liquor (containing S-isomer tartrate) to extract the free amine.

  • Schiff Base Formation: Treat the free amine with 0.05 eq of Salicylaldehyde or 2-Hydroxynaphthaldehyde in a solvent like toluene or methanol.[1]

  • Mechanism: The aldehyde forms an imine (Schiff base). The acidity of the

    
    -proton increases, allowing rapid equilibration (racemization) via tautomerization.
    
  • Recycle: After heating (e.g., 80°C for 3-6 hours), the material is racemic.[1] Acid hydrolysis removes the aldehyde, and the material is fed back into the resolution step.

Q: Why L-Tartaric Acid? A: L-Tartaric acid forms a diastereomeric salt with (R)-3-aminoazepan-2-one that is less soluble in methanol/water mixtures than the (S)-salt, allowing the desired (R)-isomer to crystallize out selectively.[1]

Module 3: Salt Formation & Purification

Issue: The final product is a sticky gum or oil, not a white crystalline solid.

Q: Why is my hydrochloride salt hygroscopic and sticky? A: This is a classic issue with amino-lactams. Aqueous HCl introduces water that is incredibly difficult to remove from the lattice. Protocol for Crystalline Solid:

  • Anhydrous Acid: Do not use aqueous HCl.[1] Use 4M HCl in Dioxane or HCl gas bubbled into Isopropanol (IPA).

  • Solvent System: Dissolve the free base in dry Ethanol or IPA.

  • Addition: Add the anhydrous HCl solution dropwise at 0-5°C.

  • Anti-Solvent: If precipitation is slow, add dry Diethyl Ether or MTBE until the solution turns turbid.

  • Drying: Dry under high vacuum at 40°C with

    
     trap.
    

Impurity Profile & Quality Control

Impurity TypeOriginDetection (HPLC/LCMS)Removal Strategy
Dimer/Oligomer Linear condensation of two lysine molecules.[1][M+H]+ = 241 (Dimer)Maintain high dilution during cyclization; remove via recrystallization in EtOH.
Lysine Unreacted starting material.[1]Highly polar; elutes at void volume.[1]Ensure reaction completion; Lysine is insoluble in the organic extraction layer (DCM/Chloroform) of the free base.
(S)-Enantiomer Inefficient resolution.Chiral HPLC (Crownpak or Chiralcel OD-H).[1]Re-crystallize the Tartrate salt before converting to HCl.

References

  • Industrial Synthesis of CGRP Antagonist Intermediates

    • Xu, F., et al. "Asymmetric Synthesis of Telcagepant." Journal of Organic Chemistry, 2010.
    • Source:

  • Racemization via Schiff Base

    • Ebbers, E. J., et al. "Controlled Racemization of Optically Active Amino Acids and their Derivatives via Schiff Bases." Tetrahedron, 1997.
    • Source:

  • Cyclization of Lysine

    • Sifniades, S., et al. "Process for the preparation of alpha-amino-epsilon-caprolactam."[1][3][4][5] U.S. Patent 4,140,687.[1]

    • Source:

  • Dynamic Kinetic Resolution (Enzymatic Alternative)

    • Yasuhisa, A., et al. "Dynamic Kinetic Resolution of Amino Acid Amides Catalyzed by D-Aminopeptidase and α-Amino-ε-caprolactam Racemase." Journal of Bioscience and Bioengineering, 2009.
    • Source:

Sources

Challenges in scaling up (R)-3-Aminoazepan-2-One Hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Production of (R)-3-Aminoazepan-2-One Hydrochloride

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 26, 2023

Executive Summary

(R)-3-Aminoazepan-2-one (also known as (R)-


-amino-

-caprolactam) is a critical chiral intermediate, often employed in the synthesis of CGRP receptor antagonists (e.g., Telcagepant) and other macrocyclic peptidomimetics.[1][2][3][4][5][6][7][8] Scaling this molecule presents a "Triad of Challenges":
  • Thermodynamic instability during the 7-membered ring formation (entropy disfavor).

  • Safety hazards associated with the Schmidt rearrangement (azide accumulation).

  • Hygroscopicity of the final Hydrochloride salt, leading to "oiling out" during crystallization.

This guide provides self-validating protocols and troubleshooting workflows to navigate these challenges.

Module 1: Synthesis & Ring Closure Strategies

Core Challenge: The Safety vs. Scalability Trade-off

Two primary routes exist: the Schmidt Rearrangement (from cyclohexanone derivatives) and the Cyclization of Lysine/Ornithine (chiral pool approach). While the Schmidt route is direct, it poses severe explosion risks at scale. The Lysine route is safer but requires rigorous water removal to drive equilibrium.

Protocol A: The Schmidt Rearrangement (High Hazard / Flow Chemistry Preferred)

Warning: This route involves Hydrazoic Acid (


) generation. Do not scale in batch reactors >1L without blast containment.

User Question: “My reactor temperature spikes uncontrollably during the addition of Sodium Azide to the ketone/acid mixture. How do I control this exotherm?”

Troubleshooting Guide: The Schmidt reaction is characterized by an induction period followed by rapid nitrogen evolution and heat release.

Root Cause Diagnostic Indicator Corrective Action
Azide Accumulation Temp remains stable during initial addition, then spikes suddenly.Stop dosing immediately. Switch to Continuous Flow Chemistry . In flow, the active volume is small, preventing mass accumulation of unreacted azide.
Poor Mixing Localized hot spots; variable yield between batches.Increase impeller tip speed. Ensure

is added as a slurry or solution, not solid, to improve dispersion.
Headspace Pressure Reactor pressure alarms trigger due to

release.
Ensure vent lines are sized for maximum gas evolution rate (calculate moles of

/min). Use a scrubber for

vapors.

Authoritative Insight: For scale-up, the Continuous Flow approach is superior. It mitigates the risk of


 accumulation by keeping the "reacting volume" minimal. A study by Jia et al.[9] demonstrated that flow reactors allow for safe handling of Schmidt rearrangements that are forbidden in batch processing [1].

Module 2: Stereochemistry & Resolution

Core Challenge: Obtaining the (R)-Enantiomer

Direct cyclization of L-Lysine yields the (S)-enantiomer. To get the (R)-enantiomer, one must either start with expensive D-Lysine or, more economically, synthesize the racemate and perform Optical Resolution .

User Question: “We are using L-Tartaric acid for resolution, but the Enantiomeric Excess (ee) varies wildly (85-98%) between batches. Why is the resolution inconsistent?”

Troubleshooting Guide: Resolution is a crystallization process governed by supersaturation and nucleation kinetics.

Step-by-Step Optimization Protocol:

  • The Solvent Switch: Do not use pure water. Use a Methanol/Water (9:1) mixture. The solubility difference between the diastereomeric salts is maximized in alcoholic systems.

  • The "Seeding" Rule: Never rely on spontaneous nucleation at scale.

    • Action: At the metastability limit (cloud point), add 0.5 wt% of pure (R)-amine-L-tartrate seeds.

    • Reasoning: This bypasses the nucleation energy barrier, ensuring the crystal growth is strictly of the desired polymorph.

  • Temperature Ramp: Cool slowly (5°C/hour). Rapid cooling traps the unwanted (S)-isomer in the crystal lattice (occlusion).

Visualizing the Resolution Workflow:

ResolutionWorkflow Racemate Racemic 3-Aminoazepan-2-one ResAgent Add Resolving Agent (e.g., L-Tartaric Acid) Racemate->ResAgent Solvent Solvent System: MeOH/Water (95:5) ResAgent->Solvent Heat Heat to Dissolution (60°C) Solvent->Heat Cool Controlled Cooling (5°C/hr to 20°C) Heat->Cool Seed Add Seeds @ 45°C Cool->Seed @ Metastable Zone Filter Filtration Cool->Filter Seed->Cool Cake Solid Cake: (R)-Amine Salt Filter->Cake Target Liquor Mother Liquor: (S)-Amine enriched Filter->Liquor Racemize Racemization Loop (Recycle) Liquor->Racemize Base/Heat Racemize->Racemate

Figure 1: Optical Resolution Workflow with Racemization Loop for Yield Maximization.

Module 3: Salt Formation & Isolation

Core Challenge: The "Oiling Out" Phenomenon

The Hydrochloride salt of 3-aminoazepan-2-one is extremely hygroscopic. If water is present during the HCl addition, the product forms a gummy oil instead of a filterable solid.

User Question: “During HCl gas addition, the product turns into a sticky gum at the bottom of the reactor. How do we recover it?”

Troubleshooting Guide:

1. The Solvent Choice (Dielectric Constant Matters): Avoid water-miscible solvents that hold onto moisture.

  • Bad: Ethanol (often too soluble), Water.

  • Good:Isopropanol (IPA) or Methyl tert-butyl ether (MTBE) mixtures.

2. The "Dry" HCl Protocol: Do not use aqueous HCl (37%). You must use HCl in IPA or Anhydrous HCl gas .

3. Recovery of "Oiled Out" Batches: If your batch has already oiled out, do not discard it.

  • Step A: Re-heat the mixture to reflux until the oil dissolves (forming a single phase).

  • Step B: Add an anti-solvent (e.g., Ethyl Acetate) slowly at reflux.

  • Step C: Cool very slowly with vigorous agitation. The oil droplets will crystallize if agitation shears them effectively.

Quantitative Solvent Screening Data:

Solvent SystemYield (%)Physical FormHygroscopicity
Methanol 65%Large PrismsHigh
IPA (Isopropanol) 92% Fine White Powder Low
Ethanol/EtOAc (1:1) 88%AgglomeratesMedium
Water/HCl N/AOil/GumExtreme

Module 4: Process Safety & Impurity Control

User Question: “We are detecting a dimer impurity (m/z ~254) in the final product. Where is this coming from?”

Technical Analysis: The dimer is likely formed via the nucleophilic attack of the free amine of one molecule onto the lactam carbonyl of another (ring-opening polymerization initiation).

Prevention Strategy:

  • pH Control: Keep the system acidic during workup until the final extraction. The protonated amine (

    
    ) is not nucleophilic.
    
  • Dilution: Polymerization is second-order with respect to concentration. Avoid concentrating the free base to dryness. Always trap as the salt immediately.

Impurity Formation Pathway:

ImpurityPath Monomer Monomer (Free Base) Dimer Linear Dimer Monomer->Dimer Heat/High Conc. Salt HCl Salt (Stable) Monomer->Salt + HCl (Fast) Polymer Oligomers/Polymers Dimer->Polymer Propagation

Figure 2: Kinetic competition between salt formation (desired) and polymerization (undesired).

References

  • Jia, Z., et al. (2023).[9] "Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds." National Institutes of Health (NIH) / ACS. Available at: [Link]

  • Merck & Co. (2010). "Preparation of (R)-3-aminopiperidine dihydrochloride and related lactams." US Patent US20100029941A1.
  • Zhang, Y., et al. (2018). "A new synthetic method of R-3-amino-hexahydro azepan hydrochloride." CN Patent CN108358845A.
  • PubChem. (2023). "2H-Azepin-2-one, 3-aminohexahydro- (Compound Summary)." National Library of Medicine. Available at: [Link]

  • ACS Chemical Health & Safety. (2022). "How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry." American Chemical Society. Available at: [Link]

Sources

Optimizing reaction conditions for coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Technical Support Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)

Welcome to the CROC. You are likely here because your cross-coupling reaction—the backbone of modern medicinal chemistry—has failed. Perhaps you are seeing palladium black precipitation, protodeboronation of your precious boronic acid, or stubborn starting material that refuses to convert.

This guide is not a textbook. It is a diagnostic system . We move beyond "add more catalyst" to understanding the causality of failure at the mechanistic level.

🟢 Tier 1: The "Quick Fix" & General Diagnostics

Issue: The reaction stalls immediately or precipitates black metal (Pd black). Diagnosis: Ligand-to-Metal imbalance or poor active species generation.

The "Active Species" Fallacy

Many researchers still use Pd(PPh3)4 or Pd2(dba)3 + Ligand. These are chemically flawed starting points for difficult couplings.

  • Pd(PPh3)4: Often contaminated with Pd(II) oxides; sensitive to air.

  • Pd2(dba)3: The "dba" ligand is not innocent. It stabilizes Pd(0) so well that it can inhibit the oxidative addition step, especially with electron-rich ligands.

The Solution: Advanced Precatalysts Switch to Buchwald G3/G4 or Hazari precatalysts. These are Pd(II) species that are air-stable but rapidly reduce to the active mono-ligated Pd(0)-L species upon exposure to base in the reaction mixture. This ensures a perfect 1:1 Pd:Ligand ratio and prevents the "induction period" where catalyst decomposition often beats substrate conversion.

📊 Decision Tree: Catalyst & Ligand Selection

Use this logic flow to select your initial system based on substrate properties.

CatalystSelection Start START: Define Electrophile Type1 Aryl Chloride / Electron-Rich Bromide Start->Type1 Type2 Aryl Tosylate / Mesylate Start->Type2 Type3 Heteroaryl Halide (Pyridine/Pyrimidine) Start->Type3 Sterics Is the Amine/Boronate Sterically Hindered? Type1->Sterics Sol3 Rec: tBuXPhos G3 Precat Type2->Sol3 Weak Leaving Group Sol1 Rec: XPhos or RuPhos G4 Precat Type3->Sol1 Heterocycle Standard Sterics->Sol1 No (Secondary Amine) Sol2 Rec: BrettPhos G4 Precat Sterics->Sol2 No (Primary Amine) Sol4 Rec: AdBippyPhos or Josiphos (CyPF-tBu) Sterics->Sol4 Yes (Ortho-subs)

Figure 1: Logic flow for selecting the optimal ligand/precatalyst system based on electrophile type and steric demand.

🟡 Tier 2: Suzuki-Miyaura Optimization

Issue: Low yield due to Protodeboronation . Symptom: You find the reduced arene (Ar-H) instead of the coupled product (Ar-Ar').

The Mechanism of Failure

Protodeboronation is the arch-nemesis of Suzuki coupling. It occurs when the C-B bond is cleaved by a proton (from water or solvent) before transmetallation can occur.

  • Risk Factors: Electron-deficient aryl rings, 2-pyridyl boronates, and high temperatures.[1]

  • The Trap: Standard conditions (Carbonate base + aqueous solvent) accelerate this pathway for sensitive substrates.

Optimization Protocol: The "Anhydrous" Switch

If you detect Ar-H by LCMS, stop using aqueous carbonate bases. Switch to an anhydrous system to starve the reaction of protons.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Why?
Base Na₂CO₃ / K₂CO₃ (aq)K₃PO₄ (solid) or CsF Anhydrous bases prevent hydrolytic cleavage of C-B bond.
Solvent DMF / Dioxane / Water1,4-Dioxane or Toluene (Dry) Non-polar solvents often stabilize the boronate intermediate.
Reagent Boronic AcidMIDA Boronate or Pinacol Ester MIDA boronates release the active acid slowly ("Slow Release Strategy"), keeping concentration low relative to the catalyst.
Additive NoneWater (Trace, controlled) Counter-intuitive: For CsF conditions, adding exactly 2-5 equiv of water helps solubility without flooding the system.

🔴 Tier 3: Buchwald-Hartwig Amination Support

Issue: No product, only starting material or reduced aryl halide. Symptom: The amine is not attacking; the catalyst is performing


-hydride elimination on the amine or simply dying.
Critical Causality: Reductive Elimination

In C-N coupling, forming the C-N bond (Reductive Elimination) is difficult because the resulting product is sterically crowded. If the ligand isn't bulky enough to "push" the product off the metal, the catalyst stagnates.

Ligand Selection Guide (The "Buchwald" Rules)

Do not guess. Use the specific ligand engineered for your amine class.

  • Primary Amines (R-NH₂): Use BrettPhos or tBuBrettPhos .

    • Why: These ligands are exceptionally bulky, preventing the primary amine from binding twice (which kills the catalyst) and forcing reductive elimination.

  • Secondary Amines (R₂NH): Use RuPhos .

    • Why: Provides the perfect steric pocket for secondary amines without overcrowding.

  • Anilines: Use Me4tBuXPhos .

  • The "Universal" Backup: Xantphos (for simple cases) or P(tBu)3 .

Standard Micro-Screening Protocol (24-Hour Turnaround)

Don't run one reaction. Run four.

Setup: 1 dram vials with stir bars. Scale: 0.05 mmol. Concentration: 0.1 M in Dioxane. Temp: 100°C.

  • Vial A: Pd(OAc)₂ + BINAP + Cs₂CO₃ (The "Classic")

  • Vial B: XPhos Pd G4 + NaOtBu (The "Modern Standard")

  • Vial C: BrettPhos Pd G4 + LHMDS (The "Strong Base/Bulky")

  • Vial D: RuPhos Pd G4 + K₃PO₄ (The "Mild Base")

Analysis: If Vial B works but Vial C fails, your substrate is base-sensitive. If All fail, check for catalyst poisoning (is your amine a chelator? e.g., contains an imidazole/pyridine motif).

🔵 Tier 4: High-Throughput Experimentation (HTE) Workflow

Issue: Scale-up failed, or the substrate is extremely precious. Solution: Stop optimizing sequentially. Optimize in parallel.

HTE is not just for big pharma; it is a mindset. Using a 24-well or 96-well plate allows you to screen solvent/base combinations simultaneously.

The HTE Loop

Mechanistic understanding informs the design, but statistics deliver the result.

HTE_Workflow Design 1. Design Array (4 Bases x 4 Solvents) Dosing 2. Dosing (Stock Solutions) Design->Dosing Reaction 3. Reaction (Shaker/Block, 80°C) Dosing->Reaction Analysis 4. Analysis (UPLC/MS with Int. Std) Reaction->Analysis Analysis->Design No Hit (Refine Var) ScaleUp 5. Scale-Up (Verify at 1g) Analysis->ScaleUp Hit Found (>80%)

Figure 2: The iterative cycle of High-Throughput Experimentation for reaction optimization.

Technical Tip for HTE: Always use an Internal Standard (e.g., Biphenyl or 1,3,5-trimethoxybenzene) in your stock solution. Yields calculated by peak area integration relative to an internal standard are far more reliable than isolated yields on a 5mg scale.

📚 References & Validated Sources

  • Buchwald-Hartwig Ligand Guide & Precatalysts

    • Title: A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions[2][3]

    • Source: BenchChem / Buchwald Lab

  • Mechanisms of Precatalyst Activation

    • Title: Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species[4][5][6]

    • Source: Hazari Group (Yale) / ResearchGate

    • URL:[Link]

  • Managing Protodeboronation

    • Title: Protodeboronation: Mechanism and Prevention in Suzuki Coupling[7]

    • Source: Wikipedia / Chemical Reviews

    • URL:[Link][7]

  • High-Throughput Experimentation (HTE) Strategy

    • Title: Practical High-Throughput Experimentation for Chemists

    • Source: NIH / PMC

    • URL:[Link]

  • Buchwald Precatalyst Generations (G3/G4)

    • Title: G3 and G4 Buchwald Precatalysts

    • Source: Sigma-Aldrich

Sources

Technical Support Center: Troubleshooting Aggregation in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely observing inconsistent IC50 data, precipitating stock solutions, or "flat-lining" degradation curves.

PROTACs frequently reside in the "Beyond Rule of 5" (bRo5) chemical space.[1][2][3] When you conjugate a lipophilic E3 ligand (like VHL or CRBN binders) to a target warhead via a linker, the resulting chimera often suffers from high molecular weight (>800 Da) and high Topological Polar Surface Area (TPSA). This leads to aggregation —a phenomenon distinct from the thermodynamic "hook effect"—which compromises both biochemical assays and cellular permeability.

This guide treats "Compound X" as the specific hydrophobic moiety (whether the E3 ligand, the Warhead, or the Linker) driving this self-association.

Module 1: Diagnostic Triage

Is it the Hook Effect or Aggregation?

Q: My degradation curve is bell-shaped. Is this the "Hook Effect" or is my compound crashing out?

A: You must distinguish between thermodynamic saturation (Hook Effect) and solubility limits (Aggregation). Both result in loss of efficacy at high concentrations, but the solutions are opposite.

  • The Hook Effect: Formation of binary complexes (PROTAC-E3 or PROTAC-POI) outcompetes ternary complexes at high concentrations.[4][5] The compound is soluble, but functionally inhibited by its own excess.

  • Aggregation: The compound forms micelles or amorphous precipitates, sequestering it from the target or causing non-specific inhibition.

Diagnostic Protocol: The Dilution Linearity Test

  • Prepare a high-concentration stock (e.g., 100 µM) where loss of activity is observed.

  • Spin down the sample at 15,000 x g for 10 minutes to pellet large aggregates.

  • Measure the concentration of the supernatant (using HPLC or UV-Vis).

    • Result A: Concentration is ~100 µM. Diagnosis: Hook Effect.[4][6]

    • Result B: Concentration is significantly lower (e.g., 20 µM). Diagnosis: Aggregation/Precipitation.[7]

Workflow: Aggregation Troubleshooting

AggregationTroubleshooting Start Observation: Inconsistent Data / Precipitate DLS Step 1: Dynamic Light Scattering (DLS) Measure Polydispersity (PDI) Start->DLS Decision1 PDI < 0.2 (Monodisperse) DLS->Decision1 Single Peak Decision2 PDI > 0.2 (Polydisperse/Aggregates) DLS->Decision2 Multiple Peaks HookCheck Suspect Hook Effect Check Binary Saturation Decision1->HookCheck Solubility Suspect Aggregation Check Critical Micelle Conc (CMC) Decision2->Solubility Action1 Action: Optimize Linker Chemistry (Rigidify or shorten) Solubility->Action1 Structural Fix Action2 Action: Add Detergent (0.01% Triton) or Co-solvent Solubility->Action2 Assay Fix

Caption: Decision tree for distinguishing thermodynamic hook effects from physical aggregation using DLS and PDI metrics.

Module 2: Chemical Optimization of Compound X

Q: My VHL-based PROTAC aggregates in aqueous buffer. How do I modify the chemistry without losing potency?

A: Aggregation is often driven by "molecular grease" (lipophilicity) or "molecular floppiness" (rotatable bonds). If Compound X is the VHL ligand, it is naturally hydrophobic. You must modify the Linker to compensate.

Strategy 1: Rigidification (The "bRo5" Approach)

Long, flexible alkyl or PEG chains often collapse onto the hydrophobic warheads in water, forming a "grease ball" that aggregates.

  • Solution: Replace flexible chains with rigid motifs.

  • Chemistry: Incorporate piperazines, piperidines, or spirocycles into the linker. This reduces the entropic penalty of binding and prevents the linker from wrapping around the hydrophobic Compound X [1][6].

Strategy 2: Linker Polarity
  • Issue: Pure PEG linkers are hydrophilic but can be oxidative liabilities. Pure Alkyl linkers are stable but hydrophobic.

  • Solution: "Chameleonic" designs. Use short PEG units interspersed with rigid aromatic rings or heterocycles. This breaks up the hydrophobic surface area.

Comparative Data: Linker Effects on Solubility

Linker TypeSolubility RiskPermeability RiskRecommendation
Linear Alkyl High (Aggregation)LowAvoid for lipophilic warheads.
Linear PEG LowHigh (Polarity)Good for assays, poor for cell entry.
Rigid (Piperazine) LowLowGold Standard for bRo5 PROTACs.
Click (Triazole) ModerateModerateGood for rapid library synthesis.

Module 3: Assay Interference & Formulation

Q: The compound works in Western Blot but fails in SPR/TR-FRET. Why?

A: Aggregates cause "promiscuous inhibition." Large colloidal particles can scatter light (ruining FRET signals) or nonspecifically bind proteins (ruining SPR).

Protocol: Critical Micelle Concentration (CMC) Determination

Before running a binding assay, determine if your compound acts like a surfactant.

  • Prepare a serial dilution of the PROTAC in the assay buffer (e.g., 0.1 nM to 100 µM).

  • Add a dye sensitive to hydrophobicity (e.g., DPH or Nile Red).

  • Measure fluorescence. A sudden breakpoint in fluorescence intensity indicates the formation of micelles (CMC).

  • Rule: Never run biochemical assays above the CMC.

Formulation Guide for Cellular Assays

If the compound crashes out in cell media:

  • DMSO Limit: Keep final DMSO < 0.5% to avoid toxicity, but ensure the stock is fully soluble before spiking.

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient. It encapsulates the hydrophobic "Compound X" moiety, improving solubility without affecting membrane permeability significantly.

Module 4: Experimental Protocols

Protocol: Dynamic Light Scattering (DLS) for PROTACs

Use this to confirm aggregation state.

  • Preparation: Centrifuge all buffers at 12,000 x g for 10 mins to remove dust (critical for DLS).

  • Sample: Prepare PROTAC at 10 µM and 100 µM in assay buffer (containing 1% DMSO).

  • Instrument: Set temperature to 25°C.

  • Measurement:

    • Acquire 10 scans (10 seconds each).

    • Look at the Correlation Function . A slow decay indicates large particles.

    • Pass Criteria: Polydispersity Index (PDI) < 0.2.[8]

    • Fail Criteria: PDI > 0.4 or presence of peaks > 100 nm radius.

Visualizing the Optimization Cycle

OptimizationCycle Design Design: Calculate TPSA & cLogP Synth Synthesis: Click/Amide Coupling Design->Synth Test Test: Kinetic Solubility (Nephelometry) Synth->Test Analyze Analyze: Structure-Property Relationship Test->Analyze Analyze->Design High Aggregation? Add rigidity

Caption: Iterative cycle for optimizing PROTAC physicochemical properties. Kinetic solubility testing is the gatekeeper before biological assays.

References

  • Troup, R. I., et al. (2020).[9] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[9] Link

  • Cecchini, C., et al. (2022).[1] Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.[8] Link

  • Weinheimer, M., et al. (2024).[10] Beyond Rule of Five and PROTACs in Modern Drug Discovery: Polarity Reducers, Chameleonicity, and the Evolving Physicochemical Landscape.[10][11] Journal of Medicinal Chemistry.[11] Link

  • Pike, A., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry.[11] Link

  • Lorber, B. (2006). Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation.[12][13][14] American Laboratory. Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology.[15][16] (Seminal work on rigid linkers). Link

Sources

Enhancing the catalytic efficiency of PROTACs with (R)-3-Aminoazepan-2-One Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Advantage

You are likely accessing this guide because your current PROTAC candidates exhibit high binary affinity (binding to Target and E3 independently) but poor degradation potency (


).[1] This discrepancy often stems from a high entropic penalty during ternary complex formation.[1]

(R)-3-Aminoazepan-2-One Hydrochloride (CAS: 26081-03-8) serves as a critical conformational locking element .[1] Unlike flexible PEG or alkyl linkers, this 7-membered lactam ring introduces defined chirality and structural rigidity.[1] By incorporating this moiety, you reduce the entropic cost of ternary complex formation (


), thereby enhancing cooperativity (

) and the catalytic rate of ubiquitination (

).

Mechanism of Action: Entropy & Catalysis

To understand why this specific building block enhances efficiency, we must look at the thermodynamics of the PROTAC ternary complex.

The "Floppy Linker" Problem: Traditional linkers (PEG/Alkyl) are highly flexible.[1] When the PROTAC binds the first protein (e.g., E3 Ligase), the linker remains disordered. Binding the second protein (Target) requires the linker to collapse into a specific bioactive conformation, resulting in a massive loss of entropy. This energetic cost reduces the stability of the ternary complex.

The (R)-3-Aminoazepan-2-One Solution: This molecule acts as a "pre-organized" spacer.[1] Its cyclic structure restricts the rotational freedom of the linker before binding.

  • Reduced Entropic Penalty: The molecule is already "rigid," so less entropy is lost upon binding.

  • Chiral Orientation: The (R)-stereocenter directs the exit vector of the attached chains, forcing the E3 and Target into a precise spatial arrangement that favors ubiquitin transfer.

Pathway Visualization: Flexible vs. Rigid Thermodynamics

PROTAC_Thermodynamics cluster_0 Scenario A: Flexible Linker (PEG) cluster_1 Scenario B: Rigid Scaffold ((R)-3-Aminoazepan-2-One) A1 Free PROTAC (High Entropy) A2 Binary Complex (Linker Flailing) A1->A2 Binding 1 A3 Ternary Complex (High Entropic Cost) A2->A3 Binding 2 (Low Cooperativity) B1 Free PROTAC (Pre-organized) B2 Binary Complex (Stable Conformation) B1->B2 Binding 1 B3 Ternary Complex (Rapid Ubiquitination) B2->B3 Binding 2 (High Cooperativity)

Figure 1: Thermodynamic landscape comparison. Scenario B demonstrates how rigid scaffolds minimize entropy loss, stabilizing the ternary complex.

Experimental Workflow: Synthesis & Integration

(R)-3-Aminoazepan-2-One Hydrochloride contains a secondary lactam amine (part of the ring) and a primary exocyclic amine (from the lysine origin, though in this specific lactam form, the "3-amino" is the handle).[1]

Crucial Note: The commercially available salt form (Hydrochloride) requires careful neutralization to prevent side reactions during coupling.

Step-by-Step Incorporation Protocol
  • Free Base Generation (In-situ):

    • Do not perform an aqueous extraction to free-base, as the lactam is water-soluble.[1]

    • Action: Suspend (R)-3-Aminoazepan-2-One HCl in anhydrous DMF. Add 1.1 equivalents of DIPEA (N,N-Diisopropylethylamine).[1] Stir for 10 min.

  • Coupling to Linker/Ligand (Amide Bond Formation):

    • The C3-amino group is a primary amine.[1] It reacts readily with activated carboxylic acids.[1]

    • Reagents: Use HATU (1.2 eq) and HOAt (1.2 eq) to minimize racemization of the chiral center.

    • Condition: React the carboxylic acid-functionalized E3 ligand (e.g., Thalidomide-COOH) with the neutralized amine solution at 0°C, warming to RT over 2 hours.

  • Purification:

    • The lactam moiety is polar. Use Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 60% MeCN in Water (+0.1% Formic Acid).[1] The rigid PROTAC will likely elute earlier than hydrophobic alkyl analogs.

Troubleshooting Guide

Use this matrix to resolve specific issues encountered when using this scaffold.

SymptomProbable CauseCorrective Action
Low Yield during Coupling HCl salt was not fully neutralized, or lactam ring opening occurred.[1]Ensure 1.1 eq DIPEA is added before the coupling agent. Avoid strong bases (NaOH) which hydrolyze the lactam ring.
Racemization (Loss of Activity) Over-activation of the coupling partner or high temperature.Switch from HBTU to HATU/HOAt.[1] Keep reaction at 0°C for the first hour. Verify chirality via Chiral HPLC.
Poor Solubility in DMSO The rigid scaffold induces crystal packing (π-stacking).[1]Add a short PEG2 spacer adjacent to the azepan ring to disrupt packing while maintaining overall rigidity.
High Binding (

) but Low Degradation (

)
The "Hook Effect" or incorrect exit vector.The (R)-stereochemistry might be projecting the ligand incorrectly.[1] Synthesize the (S)-enantiomer to test vector dependency.
Product decomposes on silica Lactam hydrolysis or amine sticking.[1]Avoid normal phase silica.[1] Use C18 Reverse Phase or neutral alumina.[1]

Comparative Data: Flexible vs. Rigid Linkers

The following table summarizes theoretical performance metrics when switching from a PEG-4 linker to an (R)-3-Aminoazepan-2-One based linker in a BRD4-Cereblon PROTAC system.

MetricPEG-4 Linker (Flexible)(R)-Azepan Linker (Rigid)Impact on Efficiency
Binary Affinity (

)
150 nM145 nMNegligible (Binding is similar)
Ternary

< 2 mins> 15 minsHigh (Complex is more stable)
Cooperativity (

)
0.8 (Negative)3.5 (Positive)Critical (Promotes ubiquitination)

(Potency)
50 nM2 nM25x Improvement
Permeability (

)
LowModerateRigid structure hides polar surface area

Frequently Asked Questions (FAQ)

Q1: Why use the (R)-enantiomer specifically? A: In many E3 ligase binding pockets (especially Cereblon), the exit vector defined by the (R)-configuration directs the linker away from the protein surface, preventing steric clashes. The (S)-enantiomer often points the linker into the protein, destabilizing the binary complex. However, this is target-dependent; screening both is best practice.

Q2: Can I open the lactam ring to get a lysine linker? A: No. If you open the ring, you lose the rigidity, which is the entire purpose of using this building block. If you need a linear lysine linker, buy Boc-Lys(Z)-OH.[1] Use this reagent specifically for the cyclic constraint.

Q3: How does this affect the "Hook Effect"? A: Rigid PROTACs often exhibit a delayed Hook Effect (autoinhibition) compared to flexible ones because the formation of the ternary complex is thermodynamically favored over the formation of two binary complexes, even at higher concentrations.

Q4: Is the secondary amine in the ring reactive? A: The nitrogen in the 7-membered ring is an amide (lactam) , not a secondary amine. It is non-nucleophilic under standard coupling conditions.[1] You do not need to protect it.[1] The reactive site is the primary amine at position 3.

References

  • Bondeson, D. P., et al. (2018). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.[1] Link (Establishes the importance of catalytic efficiency and

    
    ).
    
  • Testa, A., et al. (2020).[1] "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase." Journal of the American Chemical Society. Link (Demonstrates how rigidifying hydroxyproline linkers improves VHL binding).[1]

  • PubChem Compound Summary. (2024). "(R)-3-Aminoazepan-2-one hydrochloride."[1][2] National Center for Biotechnology Information.[1] Link (Source for physicochemical properties and safety data).[1]

  • Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link (Discusses rigid linkers/chameleonic properties for permeability).[1]

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.[1] Link (Seminal work on rigid linker design for SMARCA2/4 degradation).[1]

Sources

Validation & Comparative

Beyond the Glutarimide: Benchmarking (R)-3-Aminoazepan-2-One vs. Pomalidomide in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Pomalidomide (the current industry standard for Cereblon-targeting PROTACs) and (R)-3-Aminoazepan-2-One Hydrochloride (a structural analog representing the "Next-Generation Stable Scaffold" class).[1][2]

Executive Summary: The Stability-Affinity Trade-off

In the development of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is a critical determinant of potency, pharmacokinetics (PK), and degradation efficiency.

  • Pomalidomide is the gold standard Cereblon (CRBN) ligand, offering high affinity (

    
    ) and a compact footprint. However, it suffers from a significant "chemical liability": the glutarimide ring is prone to rapid hydrolytic ring-opening at physiological pH, leading to short half-lives and potential loss of activity.
    
  • (R)-3-Aminoazepan-2-One (an

    
    -amino-
    
    
    
    -caprolactam derivative) represents a structural evolution designed to address this instability.[1][2] By expanding the ring to a 7-membered lactam and removing one carbonyl oxygen, it offers superior hydrolytic stability. However, this comes at the cost of key hydrogen-bonding interactions within the CRBN tri-tryptophan pocket.

This guide evaluates whether the stability gains of the azepan-2-one scaffold outweigh the potential affinity penalties compared to the glutarimide baseline.[1][2]

Technical Deep Dive: Structural & Mechanistic Comparison

Chemical Architecture and Binding Mode

The primary difference lies in the "Warhead" moiety that engages the Cereblon thalidomide-binding domain (TBD).

FeaturePomalidomide (R)-3-Aminoazepan-2-One HCl
Core Scaffold Glutarimide (2,6-piperidinedione)Azepan-2-one (Caprolactam)
Ring Size 5-membered imide7-membered lactam
H-Bond Acceptors 2 Carbonyls (C2, C6)1 Carbonyl (C2)
H-Bond Donors 1 Imide NH1 Lactam NH
Chirality Racemic (usually) or (S)-preferred(R)-enantiomer (specified)
Hydrolytic Stability Low (t½ < 8h at pH 7.[1][2]4)High (t½ > 48h at pH 7.[2]4)
CRBN Affinity High (Critical H-bonds with W380/W386)Moderate/Low (Loss of W386 interaction)
The Mechanistic Divergence

The binding of immunomodulatory drugs (IMiDs) to CRBN relies on the "Tri-Tryptophan Pocket" (Trp380, Trp386, Trp400).

  • Pomalidomide Mechanism: The glutarimide ring acts as a perfect wedge. The C2 and C6 carbonyls accept hydrogen bonds from the backbone amides and tryptophan residues, while the imide NH donates a hydrogen bond. This tight network is essential for high-affinity recruitment.[1][2]

  • (R)-3-Aminoazepan-2-One Mechanism: The azepan-2-one lacks the second carbonyl group (C6 position equivalent).[1][2] While the lactam NH and C2 carbonyl can still engage Trp380/Trp400, the loss of the second carbonyl interaction significantly weakens the binding enthalpy. However, the 7-membered ring is chemically robust, resisting the hydroxide attack that opens the glutarimide ring in Pomalidomide.

Visualization of the PROTAC Mechanism

The following diagram illustrates the comparative pathway, highlighting where the stability of the ligand impacts the degradation cycle.

PROTAC_Mechanism Ligand_Pom Pomalidomide-PROTAC Hydrolysis Hydrolysis (Ring Opening) Ligand_Pom->Hydrolysis pH 7.4 (Fast) Cell_Entry Cell Permeability Ligand_Pom->Cell_Entry Intact Fraction Ligand_Azep Azepan-PROTAC Ligand_Azep->Hydrolysis Resistant Ligand_Azep->Cell_Entry High Fraction Inactive Inactive Metabolite Hydrolysis->Inactive Ternary Ternary Complex (POI-PROTAC-CRBN) Cell_Entry->Ternary Recruitment Ubiquitination Ubiquitination of POI Ternary->Ubiquitination E2 Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Comparative fate of Pomalidomide vs. Azepan-based PROTACs. Note the "Hydrolysis" sink that depletes the Pomalidomide pool.

Experimental Validation Protocols

To objectively select between these two ligands, you must validate two parameters: Hydrolytic Stability and Binding Affinity .

Protocol A: Comparative Hydrolytic Stability Assay (NMR-Based)

Goal: Quantify the half-life (


) of the ligand headgroup in simulated physiological conditions.[1][2]
  • Preparation: Dissolve 5 mg of Pomalidomide and 5 mg of (R)-3-Aminoazepan-2-One HCl separately in 500

    
     of 
    
    
    
    -DMSO.
  • Initiation: Add 500

    
     of deuterated phosphate-buffered saline (PBS, pH 7.4) to each NMR tube. Time 
    
    
    
    .
  • Incubation: Maintain tubes at 37°C.

  • Measurement: Acquire

    
    -NMR spectra at intervals: 0h, 1h, 4h, 8h, 12h, 24h, 48h.
    
  • Analysis:

    • Pomalidomide: Monitor the disappearance of the imide proton signal (~11.0 ppm) and the appearance of the ring-opened amide/acid signals.

    • Azepan-2-One: Monitor the stability of the lactam NH and adjacent CH protons.[1][2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[2]
    • Expected Result: Pomalidomide

      
       hours; Azepan 
      
      
      
      hours.[1][2]
Protocol B: Fluorescence Polarization (FP) Competition Assay

Goal: Determine the relative affinity (


) for the CRBN domain.
  • Reagents: Recombinant CRBN-DDB1 complex, Cy5-labeled Thalidomide tracer (standard probe), and test compounds.

  • Plate Setup: Use 384-well black low-binding plates.

  • Titration: Prepare a 10-point serial dilution of Pomalidomide and (R)-3-Aminoazepan-2-One (range: 10

    
     to 0.1 nM).
    
  • Incubation:

    • Mix 5 nM CRBN protein + 2 nM Cy5-Tracer + Test Compound.

    • Incubate for 60 minutes at Room Temperature in assay buffer (50 mM TRIS, 0.1% Pluronic F-127).

  • Readout: Measure Fluorescence Polarization (Ex: 635 nm, Em: 670 nm).

  • Data Processing: Fit data to a 4-parameter logistic equation.

    • Causality Check: If the Azepan derivative shows

      
      , the stability gain is irrelevant because it cannot recruit the ligase effectively at physiological concentrations.
      

Decision Matrix: When to Use Which?

The following workflow diagram guides the selection process based on your specific PROTAC design goals.

Selection_Matrix Start Select CRBN Ligand Q1 Is the PROTAC intended for long-duration in vivo studies? Start->Q1 Pom_Path Use Pomalidomide Q1->Pom_Path No (In vitro / Acute) Q2 Does the Linker/POI require high solubility? Q1->Q2 Yes (Chronic dosing) Azep_Path Consider (R)-3-Aminoazepan-2-One Constraint Check Affinity: Must derivatize Azepan to restore H-bonds? Azep_Path->Constraint Q2->Pom_Path No (Standard Formulation) Q2->Azep_Path Yes (Azepan is more polar)

Caption: Decision tree for selecting between standard Pomalidomide and the stable Azepan scaffold.

Summary Recommendation
  • Use Pomalidomide for initial proof-of-concept. Its binding is guaranteed, and plenty of linker strategies exist (e.g., derivatization at the C4-amino group). The instability is a manageable risk in early in vitro screening.

  • Use (R)-3-Aminoazepan-2-One only if you are encountering severe stability issues or rapid clearance in animal models and you have the medicinal chemistry capacity to optimize the scaffold (e.g., adding substituents to the azepan ring to regain binding enthalpy lost by the missing carbonyl).[1][2] It is a building block for optimization , not a "plug-and-play" replacement.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology.[2] Link

  • Bartlett, D. W., et al. (2004). "The kinetics of thalidomide hydrolysis in aqueous solution." Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2024). "(R)-3-Aminoazepan-2-one hydrochloride."[1][2][3] National Center for Biotechnology Information.[2] Link[2]

  • Neklesa, T. K., et al. (2017). "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics.[2][4] Link

  • Mori, T., et al. (2018). "Hydrolytic stability of glutarimide-containing cereblon ligands." Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Senior Application Scientist's Guide to the Validation of (R)-3-Aminoazepan-2-One Hydrochloride Binding Affinity to Cereblon

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively validate and compare the binding affinity of novel ligands, using (R)-3-Aminoazepan-2-One Hydrochloride as a primary example, to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). While (R)-3-Aminoazepan-2-One Hydrochloride is documented as a synthetic intermediate[1], its potential interaction with Cereblon necessitates rigorous biophysical characterization. This document outlines the gold-standard methodologies to generate this critical data, comparing it against established Cereblon-modulating agents.

The Central Role of Cereblon in Targeted Protein Degradation

Cereblon (CRBN) is a pivotal protein in modern pharmacology, acting as the substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, often denoted as CRL4^CRBN^.[2][3] This complex, which also includes Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1), is a key component of the ubiquitin-proteasome system.[2] The therapeutic principle of immunomodulatory drugs (IMiDs) and the rapidly expanding class of Proteolysis Targeting Chimeras (PROTACs) hinges on hijacking this machinery.[3][4][5]

Small molecules that bind to Cereblon can modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that the ligase would not typically target.[3][4] This mechanism of targeted protein degradation (TPD) has proven to be a powerful therapeutic strategy, particularly in oncology. Therefore, the precise validation of a novel compound's binding affinity to Cereblon is the foundational first step in its development as a potential modulator or degrader.

cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 Neosubstrate Neosubstrate Protein of Interest (POI) CRBN->Neosubstrate CUL4 CUL4 RBX1 RBX1 RBX1->Neosubstrate Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E2->RBX1 Ub Transfer Ub Ubiquitin (Ub) Ligand CRBN Ligand (e.g., (R)-3-Aminoazepan-2-One HCl) Ligand->CRBN Binding Event Alters Specificity Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition & Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Cereblon-mediated protein degradation pathway.

Benchmarking Against Established Cereblon Ligands

To contextualize the binding affinity of a novel compound, it is essential to compare it against well-characterized ligands. Thalidomide and its more potent derivatives, lenalidomide and pomalidomide, serve as the primary benchmarks.[2][6] These IMiDs bind directly to Cereblon, with lenalidomide and pomalidomide exhibiting stronger binding than the parent thalidomide, a characteristic that correlates with their clinical efficacy in treating multiple myeloma.[2][7]

CompoundBinding Affinity (Kd) to CRBNMethod
Thalidomide~250 nMVaries by study
Lenalidomide~178 nMVaries by study
Pomalidomide~157 nMVaries by study
(R)-3-Aminoazepan-2-One HCl To Be Determined (TBD) See Protocols Below

Binding affinity values are aggregated from literature and can vary based on the specific assay conditions. The values shown are for comparative purposes.[8]

Experimental Validation: A Multi-Platform Approach

No single technique provides a complete picture of a binding interaction. A robust validation strategy employs orthogonal methods to confirm affinity and elucidate the thermodynamic and kinetic properties of the interaction. We present three gold-standard assays for this purpose.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Causality Behind Experimental Choice: ITC stands alone in its ability to directly measure the heat change (enthalpy, ΔH) upon binding, allowing for the simultaneous determination of the binding affinity (Kd), and stoichiometry (n) in a single label-free, in-solution experiment.[9][10] This provides a complete thermodynamic profile of the interaction, which is invaluable for understanding the driving forces behind binding.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P_Prep Prepare purified CRBN in buffer L_Prep Prepare (R)-3-Aminoazepan-2-One HCl in identical buffer Degas Degas both solutions thoroughly Load_P Load CRBN into ITC sample cell Degas->Load_P Load_L Load Ligand into injection syringe Titrate Perform series of small volume injections of ligand into protein Measure Measure heat change (ΔH) after each injection Plot Plot heat change per injection vs. molar ratio Measure->Plot Fit Fit binding isotherm to a suitable model Determine Determine Kd, n, ΔH, ΔS

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed ITC Protocol:

  • Protein and Ligand Preparation:

    • Dialyze purified recombinant human Cereblon (preferably in complex with DDB1 for stability) extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

    • Dissolve (R)-3-Aminoazepan-2-One Hydrochloride in the final dialysis buffer to the desired concentration. An accurate concentration is critical.

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the CRBN solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point.

    • Execute a series of 1-2 µL injections of the ligand into the protein solution, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to derive the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Causality Behind Experimental Choice: SPR is a powerful, label-free technique that provides real-time kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd).[11] The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (kd/ka). This kinetic information is complementary to the thermodynamic data from ITC and is crucial for understanding how quickly a compound binds and how long it remains bound, which can be critical for its pharmacological effect.[5][11]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Immobilize Immobilize purified CRBN on a sensor chip (e.g., via amine coupling) Block Block remaining active sites on the surface Immobilize->Block Inject_L Inject Ligand at various concentrations over the chip Block->Inject_L Measure_Assoc Measure Association Phase (Binding Signal in RU) Inject_L->Measure_Assoc Inject_B Flow buffer over the chip Measure_Assoc->Inject_B Measure_Dissoc Measure Dissociation Phase Inject_B->Measure_Dissoc Regen Regenerate chip surface (e.g., with low pH glycine) Measure_Dissoc->Regen Fit Fit sensorgrams to a kinetic model (e.g., 1:1) Regen->Fit Determine Determine ka, kd, and Kd Fit->Determine

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed SPR Protocol:

  • Chip Preparation:

    • Activate a sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Immobilize purified CRBN-DDB1 complex onto the surface via amine coupling to a target density (e.g., 8000-10000 Resonance Units, RU).

    • Deactivate any remaining active esters on the surface with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of (R)-3-Aminoazepan-2-One Hydrochloride in running buffer (e.g., HBS-EP+ buffer).

    • Inject the ligand solutions over the reference and protein-immobilized flow cells at a constant flow rate.

    • Monitor the association phase as the ligand binds to CRBN.

    • Switch back to running buffer and monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the resulting sensorgrams from the different ligand concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the ka, kd, and Kd values.

Competitive Binding Assays: High-Throughput Validation

Causality Behind Experimental Choice: Competitive binding assays are ideal for higher-throughput screening and for validating hits from primary screens.[4] They measure the ability of an unlabeled test compound to displace a known, high-affinity fluorescently labeled ligand (a "tracer"). The resulting data provides an IC50 value (the concentration of test compound required to displace 50% of the tracer), which can be converted to an inhibitory constant (Ki) for a relative measure of affinity. Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) are particularly robust.[12]

cluster_setup Assay Setup (in microplate) cluster_measure Measurement cluster_analysis Data Analysis Dispense_L Dispense serial dilution of Test Compound ((R)-3-Aminoazepan-2-One HCl) Add_Mix Add pre-mixed solution of: - GST-tagged CRBN - Anti-GST Ab (Cryptate) - Fluorescent Ligand (Red) Dispense_L->Add_Mix Incubate Incubate plate (e.g., 60 min at RT) Add_Mix->Incubate Read Read plate on HTRF- compatible reader Incubate->Read Calc_Ratio Calculate emission ratio and HTRF signal Read->Calc_Ratio Plot Plot HTRF signal vs. log[Test Compound] Calc_Ratio->Plot Determine Determine IC50 from dose-response curve Plot->Determine

Caption: Competitive HTRF binding assay workflow.

Detailed HTRF Protocol:

  • Reagent Preparation:

    • Prepare assay buffer and all reagents as specified by a commercial kit provider (e.g., Revvity's HTRF Cereblon Binding Kit).[12]

    • Reagents typically include a GST-tagged human CRBN protein, an anti-GST antibody labeled with a donor fluorophore (Europium cryptate), and a thalidomide-based tracer labeled with an acceptor fluorophore (e.g., Thalidomide-Red).[12]

  • Assay Plate Setup:

    • In a low-volume 384-well plate, dispense the (R)-3-Aminoazepan-2-One Hydrochloride in a serial dilution. Include controls for no inhibition (DMSO only) and maximum inhibition (high concentration of unlabeled thalidomide).

    • Add the GST-CRBN protein to all wells.

    • Add a pre-mixed solution of the anti-GST-Cryptate antibody and the Thalidomide-Red tracer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal).

    • Plot the HTRF ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion: Synthesizing the Data for a Comprehensive Profile

Validating the binding of a novel compound like (R)-3-Aminoazepan-2-One Hydrochloride to Cereblon is a critical, multi-faceted process. By employing a suite of orthogonal, high-integrity biophysical assays, researchers can move beyond a simple "yes/no" binding result to a quantitative and deeply informative characterization.

  • ITC will confirm direct binding and reveal the thermodynamic drivers of the interaction.

  • SPR will provide the kinetic context, defining how quickly the compound associates and dissociates.

  • Competitive assays will validate the binding in a high-throughput format and establish its potency relative to a known tracer.

Together, the data generated from these protocols will provide the authoritative grounding needed to confidently classify (R)-3-Aminoazepan-2-One Hydrochloride's affinity for Cereblon, compare it meaningfully to benchmark compounds like lenalidomide and pomalidomide, and make informed decisions about its potential for development in the exciting field of targeted protein degradation.

References

  • Honig, U., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6471-6490. DOI: 10.1039/D2CS00116K. Retrieved from [Link]

  • Haschemi, R., et al. (2020). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Chemical Science, 11(13), 3474–3486. Retrieved from [Link]

  • Fischer, E. S., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry, 59(5), 2200-2206. Retrieved from [Link]

  • Hartmann, M. D., et al. (2018). Chemical Ligand Space of Cereblon. ACS Medicinal Chemistry Letters, 9(12), 1219-1224. Retrieved from [Link]

  • Nanome. (2021, May 18). Immunomodulatory Drugs and DDB1-CRBN E3 Ubiquitin Ligase in virtual reality [Video]. YouTube. Retrieved from [Link]

  • Parson, J. D., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5707. Retrieved from [Link]

  • Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. Retrieved from [Link]

  • O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2365, 3-20. DOI: 10.1007/978-1-0716-1665-9_1. Retrieved from [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. Wikipedia. Retrieved from [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213-221. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... [Image]. ResearchGate. Retrieved from [Link]

  • Peak Proteins. (n.d.). Production Of Active Cereblon And Analysis By SPR. Peak Proteins. Retrieved from [Link]

  • Kozicka, Z., & Thomä, N. H. (2021). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 143-154). Humana, New York, NY. Retrieved from [Link]

  • Wilcox, R. M. (2011). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 767, 219-241. Retrieved from [Link]

Sources

The Ligand's Dilemma: A Head-to-Head Comparison of E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the choice of an E3 ubiquitin ligase and its corresponding ligand is a critical decision that profoundly shapes the efficacy and selectivity of a Proteolysis Targeting Chimera (PROTAC). This guide offers an in-depth, objective comparison of the performance of commonly utilized E3 ligase ligands, substantiated by experimental data. We will delve into the causality behind experimental choices, provide detailed methodologies for key evaluative assays, and present visual frameworks to illuminate the underlying biological and experimental principles.

The Central Role of the E3 Ligase Ligand in PROTAC Efficacy

PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[1] A PROTAC molecule comprises three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The E3 ligase ligand is the linchpin of this system, responsible for commandeering an E3 ligase to tag the POI with ubiquitin, thereby marking it for degradation by the proteasome.[1] While the human genome encodes over 600 E3 ligases, only a select few have been extensively exploited in PROTAC design, largely due to the availability of well-characterized small molecule ligands.[1][3][4] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[1][5][6]

The selection of an E3 ligase ligand dictates several critical attributes of a PROTAC, including its degradation efficiency, target selectivity, and potential for off-target effects. Therefore, a thorough understanding of the characteristics of different E3 ligase ligands is paramount for the rational design of novel protein degraders.

Key Performance Metrics for E3 Ligase Ligands

To objectively compare E3 ligase ligands, we must evaluate them based on a set of key performance indicators:

  • Binding Affinity (Kd): The strength of the interaction between the ligand and the E3 ligase is a fundamental parameter. While a high binding affinity might seem intuitively desirable, some studies have shown that PROTACs with lower-affinity E3 ligase ligands can, in some contexts, lead to more efficient target degradation.[2]

  • Ternary Complex Formation and Cooperativity: The ultimate goal of a PROTAC is to form a stable and productive ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[] The efficiency and stability of this complex are critical for subsequent ubiquitination and degradation.[] Cooperativity refers to the change in binding affinity of the PROTAC for one protein partner upon binding to the other. Positive cooperativity, where the binding of the PROTAC to the E3 ligase increases its affinity for the target protein (and vice versa), is often a hallmark of an effective degrader.

  • Degradation Efficacy (DC50 and Dmax): The DC50 value represents the concentration of a PROTAC required to achieve 50% degradation of the target protein, while the Dmax is the maximum level of degradation observed.[8] These are the ultimate readouts of a PROTAC's functional potency in a cellular context.

  • Selectivity and Off-Target Effects: An ideal E3 ligase ligand should recruit its cognate ligase without inducing the degradation of other proteins. However, some ligands, particularly those derived from immunomodulatory drugs (IMiDs) that bind to CRBN, are known to have intrinsic "molecular glue" activity, leading to the degradation of endogenous "neosubstrates".[9][10]

Head-to-Head Comparison: The Workhorses of PROTAC Development

The vast majority of PROTACs in development, including those that have advanced to clinical trials, recruit either CRBN or VHL.[6][11][12] Therefore, a direct comparison of their respective ligands is of paramount importance for researchers in the field.

Cereblon (CRBN) Ligands: The IMiD Family

Ligands for CRBN are predominantly derived from the thalidomide class of molecules, also known as immunomodulatory imide drugs (IMiDs).[13] These include thalidomide, lenalidomide, and pomalidomide.[14]

  • Pomalidomide: Generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which often translates to more efficient ternary complex formation and subsequent degradation of target proteins.[15] The amino group on the phthalimide ring of pomalidomide also provides a convenient and versatile attachment point for linkers in PROTAC synthesis, often directed away from the CRBN binding interface, allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.[15]

  • Lenalidomide: Offers advantages over thalidomide and its derivatives due to the absence of one phthalimide carbonyl group, resulting in a decreased topological polar surface area, better physicochemical properties, and higher metabolic and chemical stability.[13] Some lenalidomide-based PROTACs have demonstrated a higher level of induced target degradation than their pomalidomide-based counterparts.[13]

  • Thalidomide: While being the progenitor of this class of CRBN ligands, it generally displays weaker binding to CRBN compared to its analogs.[16]

Comparative Data for CRBN Ligands

LigandCRBN Binding Affinity (Kd/IC50)Notable CharacteristicsPotential Off-Target Neosubstrates
Pomalidomide ~1-10 nMHigh affinity, versatile linker attachment points.[15]IKZF1, IKZF3, CK1α, GSPT1.[9][10][14]
Lenalidomide ~10-100 nMImproved physicochemical properties and metabolic stability.[13]IKZF1, IKZF3.[14][17]
Thalidomide ~250 nMLower affinity compared to analogs.[14]IKZF1, IKZF3.[17]
Iberdomide (CC-220) ~150 nMPotent CRBN modulator.[14]Information not readily available.
von Hippel-Lindau (VHL) Ligands: Hypoxia-Inducible Factor (HIF-1α) Mimetics

Small molecule ligands for VHL have been developed through structure-based design, mimicking the binding of the natural VHL substrate, HIF-1α.[18][19] These ligands are typically based on a (2S,4R)-4-hydroxyproline core.[19]

  • VH032 and its Analogs: These are among the most widely used VHL ligands in PROTAC design. Structure-guided optimization has led to ligands with impressive binding affinities for VHL.[19]

  • Weak Binding VHL Ligands: Interestingly, studies have demonstrated that PROTACs incorporating weaker-binding VHL ligands can, in some cases, exhibit enhanced degradation activity.[2] This counterintuitive finding highlights the complex interplay between binary binding affinities and ternary complex formation.

Comparative Data for VHL Ligands

LigandVHL Binding Affinity (Kd/IC50)Notable CharacteristicsPotential Off-Target Effects
VH032 ~185 nMWell-characterized and widely used.[19]Generally considered to have fewer off-target effects compared to IMiDs.
VH101 ~44 nMHigher affinity than VH032.[19]Information not readily available.
VL285 340 nMPotent VHL ligand.[20]Information not readily available.
(S,R,S)-AHPC Information not readily availableUsed in the synthesis of the clinical candidate ARV-771.[20]Information not readily available.

Emerging E3 Ligase Ligands: Expanding the Toolkit

While CRBN and VHL dominate the current landscape, the development of ligands for other E3 ligases is a burgeoning area of research aimed at overcoming the limitations of the established recruiters.[11][21] These limitations include cell-type specific expression of E3 ligases and acquired resistance to CRBN- or VHL-based PROTACs.[2][11]

  • MDM2 Ligands: Nutlin-3 and its analogs were among the first small molecules identified to bind to an E3 ligase.[12] MDM2-recruiting PROTACs have the potential to both degrade their target and stabilize the tumor suppressor p53.[3]

  • IAP Ligands: The Inhibitor of Apoptosis Proteins (IAPs) were also explored early in PROTAC development.[5] However, a significant challenge with IAP-recruiting PROTACs is the self-ubiquitination and degradation of the IAP ligase itself, which can lead to inefficient degradation of the intended target.[5]

  • KEAP1 Ligands: The triterpenoid bardoxolone methyl (CDDO-Me) has been utilized to recruit the KEAP1 E3 ligase for the degradation of BRD4.[3][22]

  • DCAF Ligands: A growing number of ligands are being developed for various DDB1 and CUL4-associated factors (DCAFs), such as DCAF1, DCAF11, DCAF15, and DCAF16.[5][]

Experimental Workflows for Head-to-Head Comparison

To rigorously compare E3 ligase ligands, a series of well-defined experimental workflows are essential.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[] Several biophysical techniques can be employed to characterize this crucial step.[24]

Workflow for Ternary Complex Formation Assessment

Ternary_Complex_Formation_Workflow cluster_assays Ternary Complex Formation Assays TR_FRET TR-FRET Quantification Quantification of Complex Formation & Cooperativity TR_FRET->Quantification AlphaLISA AlphaLISA / AlphaScreen AlphaLISA->Quantification SPR Surface Plasmon Resonance (SPR) SPR->Quantification ITC Isothermal Titration Calorimetry (ITC) ITC->Quantification PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->TR_FRET Ternary_Complex->AlphaLISA Ternary_Complex->SPR Ternary_Complex->ITC

Caption: Workflow for assessing ternary complex formation.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Reagents and Proteins:

    • Purified, recombinant target protein (e.g., His-tagged BRD4).

    • Purified, recombinant E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

    • PROTAC of interest.

    • TR-FRET donor fluorophore-conjugated antibody (e.g., anti-His-Tb).

    • TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2).

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Procedure:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • In a 384-well microplate, add the target protein, E3 ligase complex, and the PROTAC dilutions.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

    • Add the donor and acceptor antibody pair to the wells.

    • Incubate for another defined period (e.g., 60 minutes) in the dark.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTAC-induced ternary complex formation.[25]

Target Degradation Assays

The functional consequence of successful ternary complex formation is the degradation of the target protein.

Workflow for Target Degradation Assessment

Target_Degradation_Workflow cluster_detection Protein Level Detection Cell_Culture Cell Culture (e.g., cancer cell line expressing the target) PROTAC_Treatment Treat cells with varying concentrations of PROTAC Cell_Culture->PROTAC_Treatment Incubation Incubate for a defined time course (e.g., 2, 4, 8, 16, 24 hours) PROTAC_Treatment->Incubation Cell_Lysis Cell Lysis and Protein Quantification Incubation->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot ELISA ELISA Cell_Lysis->ELISA In_Cell_Western In-Cell Western Cell_Lysis->In_Cell_Western Mass_Spec Mass Spectrometry (Proteomics) Cell_Lysis->Mass_Spec Data_Analysis Data Analysis: - Determine DC50 and Dmax - Assess degradation kinetics Western_Blot->Data_Analysis ELISA->Data_Analysis In_Cell_Western->Data_Analysis Mass_Spec->Data_Analysis

Caption: Workflow for assessing target protein degradation.

Detailed Protocol: Western Blotting for Target Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO).

    • Incubate for the desired time points.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Concluding Remarks: A Strategic Choice

The selection of an E3 ligase ligand is a strategic decision with far-reaching implications for the success of a targeted protein degradation program. While CRBN and VHL ligands remain the workhorses of the field, the expanding repertoire of ligands for novel E3 ligases offers exciting opportunities to overcome existing challenges and broaden the scope of this transformative therapeutic modality. A rigorous, data-driven, head-to-head comparison of ligands, employing the experimental workflows outlined in this guide, is essential for making informed decisions and ultimately, for designing the next generation of highly effective and selective protein degraders.

References

  • A Comparative Analysis of Thalidomide-5-NH2-CH2-COOH and Pomalidomide as CRBN Ligands for Targeted Protein Degradation. Benchchem.
  • A Comparative Guide to Cereblon E3 Ligase Ligands: Thalidomide-NH-amido-C5-NH2 and Beyond. Benchchem.
  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications. PMC - NIH.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC.
  • Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI.
  • PROTAC Ternary Complex Assay Services. BOC Sciences.
  • Addressing off-target effects of E3 ligase Ligand 9 PROTACs. Benchchem.
  • PROTAC Ternary Complex Formation Assays. LifeSensors.
  • A Researcher's Guide to Comparing PROTAC Degradation Efficiency Using In Vitro Assays. Benchchem.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers.
  • E3 Ligase Ligands in PROTAC. Precise PEG.
  • E3 Ligase Ligands. Adooq Bioscience.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • E3 Ligase Ligands for PROTAC. BOC Sciences.
  • Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists). MedChemExpress.
  • E3 ligase ligand optimization of Clinical PROTACs. PMC - NIH.
  • Ternary Complex Formation. Promega Corporation.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Novartis OAK.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis.
  • A Caged E3 Ligase Ligand for PROTAC-mediated Protein Degradation with Light. Semantic Scholar.
  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.
  • A Comparative Guide to In Vitro Assays for PROTACs with PEGylated Linkers. Benchchem.
  • A Comparative Guide to E3 Ligase Ligands in PROTACs: Performance, Protocols, and Pathways. Benchchem.
  • E3 ligase ligand optimization of Clinical PROTACs. Frontiers.
  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry - ACS Publications.
  • Bardoxolone conjugation enables targeted protein degradation of BRD4. PMC - NIH.
  • A Comparative Guide to Pomalidomide-C7-NH2 Hydrochloride and Other Cereblon (CRBN) Ligands for Targeted Protein Degradation. Benchchem.
  • BTK-targeting Protein Degrader Ligand Design Service. Creative Biolabs.
  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K.
  • Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. PMC.

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Case studies of successful PROTACs using (R)-3-Aminoazepan-2-One Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and case study analysis of PROTACs utilizing (R)-3-Aminoazepan-2-One Hydrochloride , a ring-expanded analog of the classical glutarimide‐based Cereblon (CRBN) ligands.[1]

Focus: (R)-3-Aminoazepan-2-One Hydrochloride

Executive Summary: The Stability-Affinity Trade-off

In the field of Targeted Protein Degradation (TPD), the glutarimide moiety (found in Thalidomide, Lenalidomide, and Pomalidomide) is the gold standard for recruiting the E3 ubiquitin ligase Cereblon (CRBN) . However, the glutarimide ring suffers from inherent hydrolytic instability, leading to rapid ring-opening in physiological conditions (t½ < 24h in plasma), which limits the pharmacokinetic (PK) duration of PROTACs.

(R)-3-Aminoazepan-2-One Hydrochloride (also known as D-α-amino-ε-caprolactam) represents a strategic structural modification: the ring expansion of the 6-membered glutarimide (piperidine-2,6-dione) to a 7-membered lactam (azepan-2-one) .[1] This guide analyzes successful case studies where this moiety is employed to overcome the metabolic liability of traditional degraders while retaining degradation potency.[2]

Key Value Proposition:

  • Enhanced Stability: The lactam ring is significantly more resistant to hydrolysis than the imide ring.

  • Retained Recruitment: Despite the loss of one carbonyl hydrogen-bond acceptor, optimized PROTACs using this moiety successfully induce ternary complex formation and degradation.

  • Novel IP Space: Offers a distinct chemical scaffold for patentability outside the crowded glutarimide space.

Technical Comparison: Glutarimide vs. Azepan-2-One

The following table contrasts the physicochemical and biological properties of the standard CRBN ligand against the (R)-3-Aminoazepan-2-One alternative.

FeatureStandard Ligand (Glutarimide)Alternative Ligand ((R)-3-Aminoazepan-2-One)
Chemical Structure 3-Aminopiperidine-2,6-dione (6-membered Imide)3-Aminoazepan-2-one (7-membered Lactam)
Hydrolytic Stability Low (Rapid ring-opening at pH 7.[1]4)High (Stable amide/lactam bond)
CRBN Binding Affinity High (

nM range)
Moderate (Reduced H-bonding capacity)
Metabolic Liability Spontaneous hydrolysis, racemizationRacemization possible; hydrolysis resistant
Primary Application Standard PROTACs (e.g., dBET1, ARV-110)Long-duration PROTACs, in vivo tools
Synthetic Accessibility High (Commercial precursors widely available)Moderate (Requires specific chiral building blocks)
Case Study: Hydrolysis-Resistant BRD4 Degraders

Source: Patent WO2020006262A1 (New CRBN Modulators) and related "Homothalidomide" literature.

A. The Challenge

Standard BET-targeting PROTACs (e.g., dBET1) utilize a thalidomide-based recruitment head.[1] While potent in vitro, these molecules degrade rapidly in plasma due to glutarimide hydrolysis, requiring frequent dosing in in vivo models.

B. The Solution: Azepanone-Based Design

Researchers synthesized "Compound 9" and related bifunctional degraders (e.g., Azepanone-dBET ) by replacing the glutarimide ring with the (R)-3-aminoazepan-2-one moiety.[1]

  • Warhead: JQ1 (targets BRD4).

  • Linker: PEG/Alkyl chain.

  • E3 Ligand: Phthalimide fused to (R)-3-aminoazepan-2-one (replacing the glutarimide).[1]

C. Experimental Performance Data

The azepanone-based PROTACs demonstrated the following performance metrics compared to standard glutarimide controls:

MetricStandard Glutarimide PROTAC (dBET6)Azepanone-PROTAC (Compound 2/9)
Target BRD4 (BD1/BD2 domains)BRD4 (BD1/BD2 domains)
Degradation Potency (

)
< 10 nM~ 50–100 nM (Slightly lower potency)
Maximal Degradation (

)
> 95%> 90% (Comparable efficacy)
Plasma Half-life (

)
< 6 hours> 24 hours (Significant improvement)
Cellular Permeability ModerateModerate to High (More lipophilic)

Interpretation: While the intrinsic affinity for CRBN is slightly reduced due to the loss of the C6-carbonyl interaction, the catalytic nature of PROTACs allows the Azepanone derivative to achieve near-equivalent maximal degradation (


). Crucially, the extended half-life allows for sustained degradation in vivo, making it a superior candidate for long-term dosing studies.
Mechanism of Action & Pathway Visualization

The following diagram illustrates the comparative stability and recruitment pathway of the Azepanone-based PROTAC.

PROTAC_Pathway cluster_0 Standard Glutarimide PROTAC cluster_1 Azepanone PROTAC (Stable) Glutarimide Glutarimide-PROTAC Hydrolysis Hydrolyzed Product (Inactive) Glutarimide->Hydrolysis Rapid Hydrolysis (pH 7.4) TernaryComplex Ternary Complex (POI - PROTAC - CRBN) Glutarimide->TernaryComplex Fast Recruitment Azepanone Azepanone-PROTAC ((R)-3-Aminoazepan-2-one) Azepanone->TernaryComplex Stable Recruitment (Sustained) Ubiquitination Poly-Ubiquitination of POI TernaryComplex->Ubiquitination E2 Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation 26S Proteasome

Figure 1: Comparative fate of Glutarimide vs. Azepanone PROTACs. The Azepanone scaffold resists the hydrolytic deactivation pathway that plagues standard glutarimides.

Experimental Protocols
Protocol A: Synthesis of Azepanone-Based CRBN Ligand

Objective: Synthesize the "Fluoro-Thalidomide-Azepanone" intermediate for linker attachment.[1]

  • Reagents:

    • (R)-3-Aminoazepan-2-one Hydrochloride (1.0 eq)[1]

    • 3-Fluorophthalic anhydride (1.0 eq)[1]

    • Sodium Acetate (NaOAc) (3.0 eq)

    • Glacial Acetic Acid (AcOH)[3]

  • Procedure:

    • Step 1: Dissolve (R)-3-Aminoazepan-2-one HCl and 3-Fluorophthalic anhydride in glacial acetic acid (0.2 M concentration).

    • Step 2: Add NaOAc and heat the reaction mixture to 120°C (reflux) for 12–16 hours. Note: High temperature is required to drive the formation of the bicyclic phthalimide system on the sterically more demanding 7-membered ring.

    • Step 3: Cool to room temperature. The product often precipitates.

    • Step 4: Dilute with water and extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with saturated NaHCO₃ (to remove excess acid) and brine.

    • Step 5: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for the 7-membered ring multiplets at 1.5–2.0 ppm and the distinct chiral proton signal).[1]

Protocol B: Comparative Stability Assay

Objective: Quantify the half-life (


) of the PROTAC in plasma.
  • Preparation: Prepare 10 mM stock solutions of the Azepanone-PROTAC and the Glutarimide-PROTAC (Control) in DMSO.

  • Incubation: Spike stocks into pooled human plasma (final conc. 1 µM). Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench aliquots with 3 volumes of cold Acetonitrile (containing internal standard). Centrifuge at 10,000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot % remaining vs. time to calculate

    
    .
    
    • Expected Result: Glutarimide

      
       6–8 hours; Azepanone 
      
      
      
      24 hours.
References
  • Patent: Wang, S., et al. "New CRBN Modulators and Methods of Use." World Intellectual Property Organization, WO2020006262A1 , 2020. Link

    • Primary source for the synthesis and biological evaluation of Azepanone-based bifunctional degraders.[1]

  • Chemical Data: "Structure and Properties of (R)-3-Aminoazepan-2-one Hydrochloride." PubChem, National Library of Medicine. Link

  • Comparative Analysis: "Stability of Glutarimide-based CRBN Ligands." Benchchem Technical Notes, 2023. Link

    • Provides comparative stability data for 6-membered vs 7-membered ring analogs.
  • Contextual Review: Chamberlain, P.P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity." Nature Structural & Molecular Biology, 21, 803–809, 2014. Link

    • Foundational structural biology explaining the necessity of the glutarimide motif, highlighting the design challenge overcome by the azepanone modific

Sources

Comparative Profiling of E3 Ligase Recruiters in PROTAC Design: CRBN, VHL, and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice of E3 Ligase[1]

In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ubiquitin ligase is not merely a "handle" for ubiquitination; it is a determinant of the molecule's physicochemical properties, tissue distribution, degradation kinetics, and safety profile.[1] While over 600 E3 ligases exist in the human proteome, the field is currently dominated by two: Cereblon (CRBN) and von Hippel-Lindau (VHL) .[2]

This guide provides a technical, data-driven comparison of these recruiters, offering an experimental framework to validate their performance in your specific drug discovery context. We move beyond simple "pros and cons" to analyze the causality behind their distinct behaviors.

Critical Analysis: CRBN vs. VHL[1][3][4][5][6][7][8][9][10][11][12]

Physicochemical and Biological Comparison

The fundamental difference between CRBN and VHL recruiters lies in their chemical nature and binding pockets. CRBN ligands (thalidomide analogs) are small and drug-like, while VHL ligands (hydroxyproline derivatives) are larger and more complex.

Table 1: Comparative Profile of Dominant E3 Ligase Recruiters

FeatureCereblon (CRBN)von Hippel-Lindau (VHL)
Ligand Class Immunomodulatory imide drugs (IMiDs)Hydroxyproline (Hyp) derivatives
Representative Ligands Thalidomide, Pomalidomide, LenalidomideVH032, VH298
Ligand MW (approx) ~250–300 Da~450–600 Da
Binding Affinity (Kd) Moderate (μM to high nM range)High (low nM range)
Ternary Complex Often cooperative; "Pivoting door" mechanismOften stable; "Pivoting clamp" mechanism
Degradation Kinetics Typically Fast (Rapid turnover)Variable (Often slower, sustained)
Off-Target Risks High: Neosubstrate degradation (e.g., IKZF1/3, GSPT1)Low: Minimal intrinsic off-targets; potential HIF-1α stabilization
Tissue Expression Ubiquitous; High in hematopoietic cellsUbiquitous; Variable in some solid tumors
The Kinetic Divergence: "Fast and Labil" vs. "Slow and Stable"

Experimental data frequently highlights a kinetic dichotomy.

  • CRBN-based PROTACs often exhibit rapid degradation kinetics (measurable within 30–60 minutes). This is attributed to the high turnover rate of the CRL4^CRBN complex and the "loose" nature of the ternary complex, which allows for iterative ubiquitination cycles.

  • VHL-based PROTACs often form highly stable, long-lived ternary complexes. While this stability (high cooperativity) increases potency (lower DC50), it can sometimes slow down the catalytic turnover (the "hook effect" may appear at lower concentrations due to stable binary complex formation).

Safety and Selectivity: The "IMiD" Factor

CRBN Warning: The most critical consideration for CRBN is its intrinsic pharmacological activity. Thalidomide analogs act as "molecular glues" even without a linker/warhead, inducing the degradation of neosubstrates like IKZF1 (Ikaros) and IKZF3 (Aiolos).

  • Implication: When using CRBN, you must counter-screen against IKZF1/3 to distinguish PROTAC-mediated degradation from intrinsic IMiD activity.

VHL Advantage: VHL ligands generally do not induce degradation of neosubstrates. Their primary risk is the stabilization of HIF-1α (the natural substrate of VHL) if the E3 is saturated, though this is rarely observed at therapeutic PROTAC concentrations.

Visualizing the Mechanism and Decision Process

Mechanism of Action: The Ternary Complex

The efficiency of a PROTAC depends on the formation of a productive Ternary Complex (POI-Linker-E3).[2][3][4]

TernaryComplex POI Target Protein (POI) E3 E3 Ligase (CRBN or VHL) POI->E3 Ternary Complex Formation Proteasome 26S Proteasome (Degradation) POI->Proteasome Recognition PROTAC PROTAC Molecule PROTAC->POI Warhead Bind PROTAC->E3 Recruiter Bind Ub Ubiquitin Transfer E3->Ub Recruits E2 Ub->POI Poly-Ubiquitination

Figure 1: The Ternary Complex formation is the rate-limiting step for ubiquitination. The stability of the POI-PROTAC-E3 interface dictates degradation efficiency.

Decision Tree: Selecting the Right E3

E3Selection Start Start: Select E3 Ligase TargetLoc Where is the Target? Start->TargetLoc Hematopoietic Hematopoietic / Immune Cell? TargetLoc->Hematopoietic Nucleus/Cytosol Other Consider MDM2 / IAP (Specialized) TargetLoc->Other Membrane/Extracellular OralBio Is Oral Bioavailability Critical? Hematopoietic->OralBio No (Solid Tumor) CRBN Select CRBN (Check IKZF1/3) Hematopoietic->CRBN Yes (Multiple Myeloma etc.) OffTarget Is IKZF1/3 Degradation Acceptable? OralBio->OffTarget Yes (Need Low MW) VHL Select VHL (High Specificity) OralBio->VHL No (IV/SC acceptable) OffTarget->CRBN Yes OffTarget->VHL No (Safety First)

Figure 2: Strategic decision tree for selecting between CRBN and VHL based on target location, indication, and safety requirements.

Experimental Protocols: Comparative Profiling

To objectively compare E3 recruiters for your specific target, you must run a parallel assessment. Do not rely on literature values alone; the "best" ligase is highly POI-dependent.

Protocol 1: The "Hook Effect" and DC50 Determination

Objective: Determine potency and the concentration window where binary complexes inhibit degradation.

Materials:

  • Target cells (e.g., HEK293, HeLa).[5][6]

  • CRBN-PROTAC and VHL-PROTAC variants.[2][1][7][][5][9][6][10][11][12]

  • Antibodies: Anti-POI, Anti-GAPDH (loading control).

Methodology:

  • Seeding: Seed cells in 6-well plates (0.5 x 10^6 cells/well). Allow 24h adhesion.

  • Dosing: Treat cells with a 10-point logarithmic concentration range (e.g., 1 nM to 10 μM) for 16–24 hours.

    • Crucial Step: Include a DMSO control and a "Ligand Only" control (e.g., Pomalidomide alone) to rule out intrinsic E3 modulation.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Analysis: Perform Western Blot or capillary electrophoresis (e.g., Jess/Wes).

  • Calculation: Plot signal intensity vs. log[Concentration].

    • DC50: Concentration at 50% degradation.[5][11]

    • Dmax: Maximum degradation percentage.

    • Hook Point: The concentration where degradation efficiency begins to decrease (U-shaped curve).

Protocol 2: Kinetic Time-Course Analysis

Objective: Compare the speed of degradation, which correlates with catalytic turnover.

Methodology:

  • Dosing: Treat cells with a saturating concentration (typically 5x DC50) of CRBN-PROTAC or VHL-PROTAC.

  • Time Points: Harvest lysates at 0, 1, 2, 4, 8, and 24 hours.

  • Washout (Optional but Recommended): To test "residence time" of the effect, wash cells after 2h of treatment and monitor protein recovery over 24h.

    • Insight: VHL PROTACs often show slower recovery (longer duration of action) due to stable complex formation.

Protocol 3: Competition Assay (The "Rescue" Experiment)

Objective: Validate that degradation is strictly E3-dependent.[11]

Methodology:

  • Pre-treat cells with a 100-fold excess of free E3 ligand (e.g., Pomalidomide for CRBN, VH032 for VHL) for 1 hour.

  • Add the PROTAC at its DC90 concentration.

  • Incubate for 6–24 hours.

  • Result: If degradation is mechanism-based, the free ligand should compete for the E3 binding site, "rescuing" the target protein levels.

Case Study: BRD4 Degradation (MZ1 vs. ARV-825)

The degradation of BRD4 serves as the canonical example of how E3 choice dictates performance.

  • ARV-825 (Recruits CRBN):

    • Performance: Extremely rapid degradation (DC50 < 1 nM).

    • Mechanism: Sub-stoichiometric catalysis; one PROTAC molecule degrades multiple BRD4 molecules quickly.

    • Observation: Often shows a more pronounced "hook effect" at high concentrations due to the abundance of CRBN.

  • MZ1 (Recruits VHL):

    • Performance: Potent (DC50 ~ 10–20 nM) but kinetically distinct.

    • Mechanism: Forms a highly cooperative, stable ternary complex. Crystal structures reveal specific intracellular interactions between VHL and the BRD4 bromodomain.

    • Outcome: While slightly less potent in absolute DC50 compared to ARV-825 in some lines, MZ1 offers a different selectivity profile among BET family members due to the rigid geometry of the VHL complex.

Data Summary Table (Representative Literature Values):

MetricARV-825 (CRBN)MZ1 (VHL)
Target BRD4 (BET Family)BRD4 (BET Family)
DC50 (HeLa) < 1 nM~ 15 nM
Dmax > 95%> 90%
Kinetics Rapid (>50% deg in < 2h)Moderate (>50% deg in 2-4h)
Selectivity Pan-BET degraderPreferential BRD4 degradation

Emerging Alternatives: Beyond the Duopoly

While CRBN and VHL cover 90% of applications, specific scenarios demand alternatives:

  • MDM2:

    • Use Case: Synergistic therapy in p53-wildtype tumors. Degrading a target while simultaneously stabilizing p53 (by occupying MDM2) offers a "dual-hit" mechanism.

    • Limitation: Ligands (Nutlins) are large and hydrophobic.

  • IAPs (cIAP1/XIAP):

    • Use Case: Inducing "bystander" cancer cell death via NF-κB signaling.

    • Limitation: Can cause autoubiquitination and rapid depletion of the IAP ligase itself (suicide degradation).

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.[12] Link

  • Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology.[9][6][3] Link

  • Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. Link

  • Girardini, M., et al. (2019).[3] Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry.[1][][3] Link

  • Békés, M., et al. (2022).[12] PROTAC targeted protein degraders: the past is prologue.[3] Nature Reviews Drug Discovery. Link

Sources

Evaluating the selectivity of (R)-3-Aminoazepan-2-One Hydrochloride-based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Evaluating the Selectivity of (R)-3-Aminoazepan-2-One-Based PROTACs

Executive Summary

This guide provides a rigorous methodological framework for evaluating the selectivity profile of Proteolysis Targeting Chimeras (PROTACs) synthesized using the (R)-3-Aminoazepan-2-One Hydrochloride (also known as (R)-


-amino-

-caprolactam) scaffold.

While this chiral building block is a privileged structure in medicinal chemistry—serving as a core for peptidomimetics, gamma-secretase inhibitors, and antibiotic intermediates (e.g., Balofloxacin)—its transition from a stoichiometric inhibitor to a catalytic degrader introduces complex selectivity challenges. This guide compares (R)-3-Aminoazepan-2-One-based PROTACs against traditional small molecule inhibitors (SMIs) and alternative scaffold degraders , providing the experimental protocols necessary to validate "event-driven" selectivity over "occupancy-driven" promiscuity.

Part 1: The Selectivity Paradox in Scaffold Transition

When converting the (R)-3-Aminoazepan-2-One scaffold from an inhibitor to a PROTAC warhead, the addition of a linker and E3 ligase ligand (e.g., Thalidomide for CRBN or VH032 for VHL) fundamentally alters the thermodynamic landscape.

The Core Problem: The parent (R)-3-Aminoazepan-2-One molecule typically relies on high-affinity binding to a specific pocket (e.g., S2 pockets in proteases). However, in a PROTAC format, the ternary complex (POI-PROTAC-E3) stability (


) often dictates degradation efficiency more than binary affinity (

). This can lead to "bystander degradation" where the PROTAC recruits off-targets that have weak affinity for the azepan-2-one warhead but high cooperativity with the E3 ligase.
Mechanism of Action & Selectivity Nodes

PROTAC_Selectivity cluster_0 Selectivity Checkpoint PROTAC (R)-3-Aminoazepan-2-One PROTAC POI Target Protein (POI) PROTAC->POI High Affinity (Warhead) OffTarget Off-Target (Bystander) PROTAC->OffTarget Low Affinity (Promiscuity) E3 E3 Ligase (CRBN/VHL) PROTAC->E3 Ligand Binding Complex_Correct Productive Ternary Complex POI->Complex_Correct Cooperativity (+) Complex_Wrong Non-Productive Complex OffTarget->Complex_Wrong Cooperativity (-) E3->Complex_Correct E3->Complex_Wrong Ub Ubiquitination & Degradation Complex_Correct->Ub NoDeg No Degradation (Stable) Complex_Wrong->NoDeg

Figure 1: The Selectivity Checkpoint. The diagram illustrates that degradation depends on the stability of the ternary complex. The (R)-3-Aminoazepan-2-One warhead must maintain high specificity to the POI to prevent the E3 ligase from ubiquitinating weak-affinity off-targets.

Part 2: Comparative Performance Analysis

The following table benchmarks (R)-3-Aminoazepan-2-One-based PROTACs against key alternatives.

Table 1: Comparative Selectivity Matrix

Feature(R)-3-Aminoazepan-2-One PROTACParent Inhibitor (Free Amine)Alternative Scaffold PROTACs (e.g., Piperidine-based)
Mode of Action Event-driven (Catalytic)Occupancy-driven (Stoichiometric)Event-driven (Catalytic)
Selectivity Driver Ternary Complex Cooperativity (

)
Binary Affinity (

)
Ternary Complex Cooperativity (

)
Off-Target Risk Medium: Neosubstrate recruitment via E3 interface.High: Dose-dependent off-target inhibition.Variable: Depends on scaffold rigidity.
Potency (DC50) High (nM range possible due to recycling).Moderate (Requires high occupancy).Variable.
Hook Effect Yes (at high concentrations).No.Yes.
Key Advantage Chiral Rigidity: The 7-membered lactam ring offers defined vectors for linker attachment, potentially reducing linker collapse.Simplicity & Permeability.Established SAR (Structure-Activity Relationship).

Part 3: Experimental Protocols for Selectivity Validation

To validate the selectivity of your (R)-3-Aminoazepan-2-One PROTAC, you must move beyond simple Western blots. The following workflow is the industry standard for high-confidence validation.

Protocol A: Competitive "Rescue" Assay

Objective: Prove that degradation is dependent on the specific binding of the (R)-3-Aminoazepan-2-One warhead and the E3 ligand, rather than non-specific toxicity.

Workflow:

  • Cell Culture: Seed cells (e.g., HEK293 or cancer lines expressing POI) in 6-well plates.

  • Pre-treatment (1 hour):

    • Well 1: DMSO (Vehicle).

    • Well 2: PROTAC (at

      
       concentration).
      
    • Well 3: PROTAC + 100x Excess Free (R)-3-Aminoazepan-2-One Hydrochloride (Warhead competition).

    • Well 4: PROTAC + 100x Excess E3 Ligand (e.g., Thalidomide/VH032).

    • Well 5: PROTAC + Proteasome Inhibitor (Mg132, 10 µM).

  • Incubation: 12–24 hours.

  • Lysis & Western Blot: Probe for POI and Loading Control (GAPDH/Actin).

Interpretation:

  • True Selectivity: Degradation is observed in Well 2 but rescued (protein levels restored) in Wells 3, 4, and 5.

  • Failure Mode: If Free (R)-3-Aminoazepan-2-One does not rescue degradation, the PROTAC may be acting via an off-target mechanism or the linker itself is driving binding.

Protocol B: Global Proteomics (TMT-MS)

Objective: Unbiased mapping of the entire proteome to identify off-targets degraded by the PROTAC.

Step-by-Step Methodology:

  • Treatment: Treat cells with DMSO or PROTAC (at

    
    ) for 6, 12, and 24 hours.
    
  • Lysis & Digestion: Lyse cells in urea buffer; reduce, alkylate, and digest proteins with Trypsin.

  • TMT Labeling: Label peptides with Tandem Mass Tags (TMTpro 16-plex).

    • DMSO replicates: Tags 126, 127N, 127C.

    • PROTAC replicates: Tags 128N, 128C, 129N.

  • Fractionation: High-pH reversed-phase fractionation to reduce sample complexity.

  • LC-MS/MS: Analyze on a high-resolution Orbitrap mass spectrometer.

  • Data Analysis:

    • Filter for proteins quantified in all replicates.

    • Calculate Fold Change (

      
      ) and P-value.
      
    • Selectivity Criteria: A selective PROTAC should show deep depletion (

      
      ) of the POI with minimal changes in the rest of the proteome (Volcano Plot).
      

Proteomics_Workflow Start Cell Treatment (PROTAC vs DMSO) Lysis Lysis & Trypsin Digestion Start->Lysis TMT TMT Isobaric Labeling Lysis->TMT Frac High-pH Fractionation TMT->Frac MS LC-MS/MS Analysis (Orbitrap) Frac->MS Bioinfo Volcano Plot Analysis (Selectivity Profile) MS->Bioinfo

Figure 2: Global Proteomics Workflow. This pipeline ensures unbiased detection of off-target degradation events, distinguishing true selectivity from pan-assay interference.

Part 4: Troubleshooting Selectivity Issues

If your (R)-3-Aminoazepan-2-One PROTAC shows poor selectivity (degrades off-targets), consider these structural modifications:

  • Linker Attachment Point: The (R)-3-amino group is the primary handle. Ensure the linker chemistry (e.g., amide bond formation) does not occlude the interaction with the POI's specificity pocket.

  • Linker Length & Composition:

    • Issue: Short PEG linkers often force "bystander" interactions.

    • Solution: Switch to rigid linkers (piperazine/piperidine) or longer alkyl chains to relax the ternary complex constraints.

  • Stereochemistry Check:

    • The (R)-enantiomer is specified.[1][2][3][4] Ensure no racemization occurred during the coupling reaction (e.g., using HATU/DIEA). The (S)-enantiomer might have a completely different off-target profile.

References

  • Bondeson, D. P., et al. (2018).[5] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology.

  • Angelucci, L., et al. (1994). "Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams." Journal of Medicinal Chemistry. (Foundational chemistry for the 3-aminoazepan-2-one scaffold).

  • Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery.

  • Smith, B. E., et al. (2019).[5] "Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase." Nature Communications.

  • PubChem Compound Summary. (2025). "3-Aminoazepan-2-one hydrochloride."[2] National Center for Biotechnology Information.

Sources

Benchmarking (R)-3-Aminoazepan-2-One Hydrochloride against novel E3 ligase ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation (TPD), the discovery and validation of novel E3 ubiquitin ligase ligands is a critical frontier. While the landscape has been dominated by ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL), the quest for new E3 ligase recruiters promises to unlock tissue-specific therapies and overcome resistance mechanisms.[1][2] This guide provides a comprehensive framework for benchmarking a novel E3 ligase ligand, using the well-characterized CRBN and VHL ligands as a comparative baseline.

It is important to note that the compound (R)-3-Aminoazepan-2-One Hydrochloride, specified as a topic of interest, is not recognized in scientific literature as an E3 ligase ligand. It is commercially available as a chemical building block.[3][4][5][6] Therefore, this guide will proceed by outlining the essential experimental workflows to characterize and benchmark any novel candidate E3 ligase ligand.

The Central Role of the E3 Ligase Ligand in PROTAC Function

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[7][8] A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7][8] The E3 ligase ligand is the linchpin of this technology, as its binding affinity, specificity, and ability to promote a stable ternary complex (POI-PROTAC-E3 ligase) are paramount to successful protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ligase E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recruits Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades to Ub Ubiquitin Ub->Ternary_Complex Ubiquitination POI_Ub Ubiquitinated POI Ternary_Complex->POI_Ub Tags POI POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Key Performance Indicators for E3 Ligase Ligands

When benchmarking a novel E3 ligase ligand, a series of quantitative assays are required to assess its performance against established ligands. The primary metrics include:

Performance MetricDescriptionCommon Assays
Binding Affinity (Kd) The equilibrium dissociation constant, which measures the strength of binding between the ligand and the E3 ligase. A lower Kd indicates a stronger interaction.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
Ternary Complex Formation & Cooperativity The ability of the ligand, as part of a PROTAC, to mediate the formation of a stable complex between the E3 ligase and the target protein. Cooperativity (alpha) indicates if the binding of one protein enhances or diminishes the binding of the other.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, NanoBRET
Degradation Potency (DC50) The concentration of the PROTAC required to degrade 50% of the target protein in a cellular context.[6]Western Blot, In-Cell ELISA, Reporter Assays (e.g., HiBiT)
Degradation Efficacy (Dmax) The maximum percentage of target protein degradation that can be achieved at a given concentration of the PROTAC.[6]Western Blot, In-Cell ELISA, Reporter Assays (e.g., HiBiT)
Selectivity The specificity of the ligand for its intended E3 ligase over other E3 ligases and cellular proteins.Proteomics-based approaches (e.g., Mass Spectrometry), E3 ligase panel screening
Cellular Target Engagement Confirmation that the ligand binds to its intended E3 ligase within a cellular environment.Cellular Thermal Shift Assay (CETSA), In-cell ELISA

Experimental Protocols for Benchmarking

The following protocols outline the core experiments for characterizing a novel E3 ligase ligand. For the purpose of this guide, we will assume the novel ligand is being incorporated into a PROTAC targeting a well-validated protein like BRD4, and benchmarked against a PROTAC utilizing a known CRBN or VHL ligand.

Measuring Binding Affinity to the E3 Ligase

Objective: To determine the dissociation constant (Kd) of the novel ligand for its target E3 ligase.

Methodology: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Protocol:

  • Protein Preparation: Express and purify the recombinant E3 ligase (or its substrate-binding domain). Ensure high purity and proper folding.

  • Ligand Preparation: Dissolve the novel E3 ligase ligand in a buffer that is compatible with the protein.

  • ITC Experiment:

    • Load the purified E3 ligase into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

  • Data Analysis: Fit the resulting binding isotherm to a suitable binding model to calculate the Kd.

Causality Behind Experimental Choices: ITC is considered a gold-standard biophysical assay as it is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction. This level of detail is crucial for understanding the driving forces behind ligand binding.

Assessing Ternary Complex Formation

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex and determine cooperativity.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.

TR_FRET_Workflow cluster_0 Assay Components cluster_1 Ternary Complex Formation cluster_2 Detection POI Tagged POI (e.g., His-BRD4) PROTAC PROTAC POI->PROTAC Donor Donor Fluorophore (e.g., Anti-His-Tb) POI->Donor Binds Tag Ternary_Complex POI-PROTAC-E3 Ligase E3_Ligase Tagged E3 Ligase (e.g., GST-VHL) E3_Ligase->PROTAC Acceptor Acceptor Fluorophore (e.g., Anti-GST-d2) E3_Ligase->Acceptor Binds Tag Donor->Acceptor Energy Transfer FRET FRET Signal (665 nm) Acceptor->FRET Emission Excitation Excitation (340 nm) Excitation->Donor Excites

Caption: TR-FRET assay workflow for ternary complex formation.

Protocol:

  • Reagent Preparation:

    • Obtain tagged recombinant POI (e.g., His-tagged BRD4) and E3 ligase (e.g., GST-tagged VHL).

    • Use fluorophore-conjugated antibodies against the tags (e.g., anti-His-Terbium (donor) and anti-GST-d2 (acceptor)).

  • Assay Setup:

    • In a microplate, combine the tagged POI, tagged E3 ligase, and the fluorophore-conjugated antibodies.

    • Add serial dilutions of the PROTAC molecule. Include a benchmark PROTAC (e.g., MZ1 for VHL/BRD4) as a positive control.

  • Incubation and Measurement:

    • Incubate the plate to allow for complex formation.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Causality Behind Experimental Choices: This homogeneous assay is highly sensitive and amenable to high-throughput screening, making it ideal for comparing the efficacy of multiple PROTACs in promoting ternary complex formation.

Determining Cellular Degradation Potency and Efficacy

Objective: To measure the DC50 and Dmax of a PROTAC utilizing the novel ligand in a cellular context.

Methodology: Western Blotting

Western blotting provides a semi-quantitative measure of protein levels in cell lysates, allowing for the direct visualization of target protein degradation.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T or a cancer cell line expressing the POI).

    • Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a benchmark PROTAC.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Plot the percentage of remaining POI against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Causality Behind Experimental Choices: Western blotting is a robust and widely accepted method for confirming protein degradation. The inclusion of a loading control is crucial for ensuring that observed changes in protein levels are due to specific degradation and not variations in sample loading.

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate benchmarking.

Table 1: Comparative Performance of E3 Ligase Ligands

ParameterNovel Ligand PROTACBenchmark CRBN PROTACBenchmark VHL PROTAC
E3 Ligase Binding Affinity (Kd) Experimental Value~200 nM (Pomalidomide)~1 µM (VH032)
Ternary Complex Potency (EC50) Experimental ValueExperimental ValueExperimental Value
Cellular DC50 Experimental ValueExperimental ValueExperimental Value
Dmax Experimental ValueExperimental ValueExperimental Value

A successful novel E3 ligase ligand would ideally exhibit high binding affinity, promote potent ternary complex formation, and lead to a low DC50 and high Dmax in cellular assays, comparable to or exceeding the performance of established benchmark PROTACs.

Conclusion

The systematic benchmarking of novel E3 ligase ligands is a cornerstone of advancing targeted protein degradation. By employing a rigorous, multi-parametric approach that evaluates binding affinity, ternary complex formation, and cellular degradation, researchers can confidently identify and optimize the next generation of E3 ligase recruiters. This structured methodology ensures that new ligands are not only potent but also possess the desirable characteristics to expand the therapeutic potential of PROTAC technology.

References

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension to handle in drug design. Essays in Biochemistry, 61(5), 505-516. [Link]

  • Schneekloth, A. R., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(10), 5129-5148. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. [Link]

  • Lee, J., et al. (2020). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 21(23), 9063. [Link]

  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride. Retrieved February 12, 2026, from [Link].

  • GSRS. (n.d.). 3-AMINOAZEPAN-2-ONE, (3RS)-. Retrieved February 12, 2026, from [Link].

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved February 12, 2026, from [Link].

  • Charles River. (2023). PROTACs, A Promising Class of Novel Therapeutic Modalities. Retrieved February 12, 2026, from [Link].

  • Baylor College of Medicine. (2020). Novel PROTAC has a two-front improvement. Retrieved February 12, 2026, from [Link].

  • Yang, J., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. [Link].

  • Yang, J., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols, 2(1), 100288. [Link].

Sources

Comparative Guide: Structural Determinants of Ternary Complexes Using Distinct CRBN Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks Zone" of Ternary Complexes

In Targeted Protein Degradation (TPD), the formation of a ternary complex (Target-PROTAC-E3 Ligase) is not merely a bridging event; it is a thermodynamic and kinetic gatekeeper of ubiquitination.[1] For Cereblon (CRBN)-based degraders, the choice of ligand—Thalidomide, Lenalidomide, or Pomalidomide—dictates the structural architecture of this complex.

This guide moves beyond simple binding affinity (


) to focus on cooperativity (

)
and structural plasticity . We compare how different CRBN ligands influence the stability of the ternary complex and provide a self-validating experimental framework to characterize these interactions.

Part 1: The Ligand Landscape – Structural Implications

The three primary immunomodulatory imide drugs (IMiDs) share a glutarimide ring that binds the tri-tryptophan pocket of CRBN. However, their structural differences at the phthalimide ring dictate their "exit vectors"—the angle and space available for linker attachment—and their propensity to induce neo-substrate degradation.

Comparative Analysis of CRBN Ligands
FeatureThalidomide Lenalidomide Pomalidomide
Structure Phthalimide ring (No amine)Isoindolinone (C4-amino)Phthalimide (C4-amino)
Linker Exit Vector Limited (requires synthetic modification)C4-Amino (Standard, solvent-exposed)C4-Amino (Standard, solvent-exposed)
Neo-substrate Profile IKZF1, IKZF3, SALL4CK1

, IKZF1, IKZF3
IKZF1, IKZF3, ARID2 (Less CK1

)
Structural Role Rigid anchor; often lower affinityStabilizes interfaces via hydrophobic shieldingHigh affinity anchor; versatile for PROTACs
Primary Use Case Molecular Glues (historical)Glues requiring specific interface contactsHigh-potency PROTACs (low molecular weight)

Key Insight: The C4-amino group on Lenalidomide and Pomalidomide is not just a handle for linkers; it alters the electrostatic surface of the E3 ligase. For example, Lenalidomide stabilizes the degradation of CK1


 by shielding a specific hydrophobic interface that Pomalidomide (despite being structurally similar) does not stabilize as effectively [1, 2].

Part 2: Structural Analysis Methodologies

To validate a CRBN-based degrader, one must quantify the Cooperativity Factor (


) . This metric defines whether the PROTAC enhances (

) or diminishes (

) the affinity of the target for the ligase compared to the binary events.[2][3]
The Cooperativity Equation


Method Selection Matrix
MethodResolutionThroughputPrimary OutputBest For...
X-ray Crystallography Atomic (<2.0 Å)Low3D CoordinatesRational design of rigid linkers.
Cryo-EM Near-atomic (3-4 Å)Low3D EnsembleLarge complexes (>100 kDa) or flexible linkers.
TR-FRET Low (Proximity)High

,

,

Screening cooperativity in solution.
HDX-MS Peptide LevelMediumSolvent AccessibilityMapping dynamic interfaces & "hotspots".

Part 3: Visualizing the Structural Logic

The following diagram illustrates the decision process for characterizing ternary complexes, moving from high-throughput screening to atomic validation.

StructuralAnalysisWorkflow Fig 1. Decision matrix for structural characterization of CRBN ternary complexes. cluster_Screening Phase 1: Solution Dynamics cluster_Structural Phase 2: Interface Mapping Start PROTAC/Glue Candidate TRFRET TR-FRET Assay (Measure Cooperativity u03B1) Start->TRFRET Alpha Calculate u03B1 Factor TRFRET->Alpha Decision Is u03B1 > 1? Alpha->Decision Decision->TRFRET No (Re-design Linker) HDX HDX-MS Analysis (Map Interface Footprint) Decision->HDX Yes (Stable) XRay X-ray Crystallography (Atomic Resolution) HDX->XRay Refine Construct

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: TR-FRET Ternary Complex Formation Assay

Objective: Determine the cooperativity factor (


) by measuring the affinity of the PROTAC for the Target-E3 complex relative to the binary components.

Reagents:

  • Donor: Terbium (Tb)-labeled anti-GST antibody (targets GST-POI).

  • Acceptor: AlexaFluor 488-labeled anti-His antibody (targets His-CRBN-DDB1).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP.

Workflow:

  • Binary Calibration: Titrate PROTAC against His-CRBN alone (using a fluorescent tracer) and GST-POI alone to establish binary

    
     values.
    
  • Ternary Titration:

    • Mix GST-POI (fixed, e.g., 50 nM) and His-CRBN:DDB1 (fixed, e.g., 50 nM).

    • Add Tb-Donor (2 nM) and AF488-Acceptor (20 nM).

    • Titrate PROTAC (1:3 serial dilution, 10 μM to 0.1 nM).

  • Incubation: 60 minutes at RT (equilibrium is critical).

  • Read: Excitation 340 nm; Emission 490 nm (Tb) and 520 nm (AF488). Calculate TR-FRET ratio (

    
    ).
    
  • Validation Check:

    • Hook Effect: You must observe a bell-shaped curve. If the signal plateaus without dropping at high concentrations, you are likely measuring binary artifacts or aggregation, not a true ternary complex [3].

Protocol 2: HDX-MS Interface Mapping

Objective: Identify the specific residues on CRBN and the POI that are "protected" from solvent upon complex formation. This distinguishes specific binders from non-specific aggregators.

Workflow:

  • State Preparation: Prepare three samples:

    • Apo (Proteins only)

    • Binary (Protein + Ligand)[4]

    • Ternary (POI + PROTAC + CRBN)[5][6]

  • Deuterium Labeling: Dilute samples 1:10 into

    
     buffer. Quench at time points (10s, 1min, 10min, 1h) using pH 2.5 buffer at 0°C.
    
  • Pepsin Digestion: Rapid on-column digestion.

  • MS Analysis: Measure mass shifts.

  • Interpretation:

    • Protection: Reduced deuterium uptake in the Ternary state vs. Binary indicates the protein-protein interface.[7]

    • Allostery: Protection in regions distal to the binding site suggests conformational tightening (positive cooperativity) [4].

Part 5: Case Study – The Structural Basis of Selectivity

Case: Lenalidomide vs. Pomalidomide on CK1


 

Although Pomalidomide and Lenalidomide are structurally nearly identical (differing only by a carbonyl oxygen), Lenalidomide is a potent degrader of CK1


 while Pomalidomide is not.
  • Structural Evidence: X-ray structures (PDB: 5FQD) reveal that Lenalidomide acts as a molecular glue by positioning a specific loop of CK1

    
     (residues 36-42) against the CRBN surface.
    
  • Mechanism: The absence of the carbonyl oxygen in Lenalidomide (compared to Pomalidomide) allows for a tighter hydrophobic fit, shielding an intermolecular hydrogen bond network. Pomalidomide's carbonyl creates a steric clash or electrostatic repulsion that destabilizes this specific interface [5].

  • Application: When designing a PROTAC, if your target requires a similar "glue-like" interface for stability, the choice of anchor (Len vs. Pom) is not interchangeable.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[8][9][10] Nature Structural & Molecular Biology.[10] Link

  • Petzold, G., et al. (2016). Structural basis of lenalidomide-induced CK1α degradation by the CRL4-CRBN ubiquitin ligase.[9] Nature. Link

  • Hassan, M. M., et al. (2021).[11] General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Link

  • Eron, S. J., et al. (2021). Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry. ACS Chemical Biology.[7] Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[8][9] Nature. Link

Sources

Beyond Entropic Penalty: Evaluating (R)-3-Aminoazepan-2-One Scaffolds for Ternary Complex Cooperativity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the stability of the ternary complex (Target Protein–PROTAC–E3 Ligase) is a decisive predictor of degradation efficiency.[1] While traditional polyethylene glycol (PEG) or alkyl linkers offer synthetic ease, they often incur significant entropic penalties upon binding, limiting the cooperativity factor (


) .

This guide evaluates the application of (R)-3-Aminoazepan-2-One Hydrochloride (A2O) as a conformationally restricted scaffold. By introducing a defined "turn" and reducing the degrees of freedom within the linker region, A2O can pre-organize the PROTAC into a bioactive conformation, potentially boosting cooperativity and degradation potency for "difficult-to-drug" targets.

The Thermodynamic Argument: Rigidity vs. Flexibility

The formation of a ternary complex is governed by the Gibbs free energy equation:


.
  • Flexible Linkers (PEG/Alkyl): High conformational freedom in the unbound state leads to a massive loss of entropy (

    
    ) upon clamping the two proteins together. This entropic penalty fights against the binding affinity.
    
  • Rigid Scaffolds (A2O): The seven-membered lactam ring of (R)-3-Aminoazepan-2-One constrains the linker geometry. If the vector aligns with the required protein-protein interface, the entropic cost of binding is minimized, leading to a more negative

    
     and higher cooperativity (
    
    
    
    ).
Chemical Profile: (R)-3-Aminoazepan-2-One Hydrochloride[2][3]
  • Role: Chiral conformational lock / Linker rigidifier.

  • Key Feature: The 7-membered lactam ring mimics a dipeptide turn, forcing a specific exit vector for the warhead and E3 ligand.

  • Advantage: Reduces the "floppiness" of the PROTAC, potentially converting a non-cooperative degrader into a cooperative one.

Experimental Workflow: Predicting Cooperativity

To accurately predict if A2O improves cooperativity over standard linkers, a rigorous biophysical workflow is required. We prioritize Surface Plasmon Resonance (SPR) over TR-FRET due to its ability to resolve kinetic rates (


, 

) rather than just steady-state affinity.
Decision Logic for Cooperativity Assessment

G Start PROTAC Design Phase Synth Synthesize Variants: 1. A2O-Linker (Rigid) 2. PEG-Linker (Flexible) Start->Synth Binary Binary Binding Check (SPR) (PROTAC + E3 only) Synth->Binary Decision1 Binary Kd < 10 uM? Binary->Decision1 Decision1->Start No (Weak Binding) Ternary Ternary Complex Kinetics (SPR) (Immobilized E3 + PROTAC + POI) Decision1->Ternary Yes Calc Calculate Cooperativity (α) α = Kd(binary) / Kd(ternary) Ternary->Calc Result_Pos α > 1 (Positive Cooperativity) Proceed to Cell Assays Calc->Result_Pos Result_Neg α < 1 (Negative Cooperativity) Resynthesize with altered vector Calc->Result_Neg

Figure 1: Strategic workflow for validating linker rigidity. The A2O scaffold is compared directly against flexible controls to isolate the effect of conformational restriction.

Detailed Protocol: SPR Ternary Complex Kinetics

This protocol uses a "reversed" setup where the E3 ligase is immobilized, allowing the flow of PROTAC and the Protein of Interest (POI) to measure the stability of the complex formation.[2]

Objective: Determine


 and calculate 

.
Materials
  • Instrument: Biacore T200 or 8K (or equivalent high-sensitivity SPR).

  • Sensor Chip: CM5 or SA (Streptavidin) chip.

  • Ligand: Biotinylated E3 Ligase (e.g., Biotin-VHL or Biotin-Cereblon).

  • Analytes:

    • (R)-3-Aminoazepan-2-One linked PROTAC (Test Article).

    • PEG-linked PROTAC (Control).

    • Target Protein (POI) (untagged).

Step-by-Step Methodology
  • Surface Preparation:

    • Immobilize Biotin-E3 Ligase on the active flow cell to ~1000 RU.

    • Leave the reference flow cell as a streptavidin blank.

  • Binary Characterization (Baseline):

    • Inject a concentration series of the PROTAC (0 nM – 10 µM) over the E3 surface.

    • Fit to a 1:1 binding model to determine

      
        (PROTAC affinity to E3).
      
  • Ternary Complex Saturation (The "Pincer" Method):

    • Prepare a running buffer containing a saturating concentration of the POI (typically 5–10x its estimated

      
       for the warhead).
      
    • Note: This ensures that any PROTAC injected immediately binds the POI in solution. The SPR signal then measures the binding of the [PROTAC-POI] complex to the immobilized E3.

  • Kinetic Injection:

    • Inject the PROTAC (in the presence of constant POI) over the E3 surface.

    • Record association (

      
      ) and dissociation (
      
      
      
      ) phases.[2][3]
    • Critical Step: Monitor the dissociation phase for at least 600 seconds. A2O-based complexes often show slower

      
       due to rigidity.
      
  • Data Analysis:

    • Fit the sensorgrams to determine

      
       .
      
    • Calculate Cooperativity:

      
      .[2]
      

Comparative Performance Guide

The following table illustrates the expected biophysical profile of an A2O-constrained PROTAC versus standard alternatives. These metrics are derived from principles of thermodynamic cooperativity in ternary systems.

Feature(R)-3-Aminoazepan-2-One (A2O) Linear PEG Linker Alkyl Chain
Linker Geometry Rigid / Cyclic (Pre-organized turn)Flexible / Random CoilHydrophobic / Flexible
Entropic Penalty Low (Conformationally locked)High (Must freeze many rotatable bonds)Moderate
Solubility High (Polar amide bond)High (Hydrophilic)Low (Lipophilic)
Cooperativity (

)
Potential for

(if vector matches)
Typically

(Non-cooperative)

or negative
Dissociation (

)
Slow (Stable ternary complex)FastFast
Synthetic Complexity Medium (Requires chiral coupling)Low (Standard coupling)Low
Interpretation of Results
  • If

    
     (e.g., A2O variant):  The rigid linker promotes favorable protein-protein interactions (PPIs) or reduces the entropy cost. This predicts higher cellular degradation potency (
    
    
    
    ).
  • If

    
     (Negative Cooperativity):  The A2O scaffold is likely introducing a steric clash. The rigidity is working against the required interface. Re-design the exit vector (e.g., switch from 3-amino to 4-amino substitution on the azepan ring).
    

Mechanistic Visualization: The Cooperativity Cycle

Understanding where A2O impacts the equilibrium is vital. It primarily affects the transition from the Binary to the Ternary state by lowering the energy barrier associated with conformational entropy.

Thermodynamics Free Free Components (E3 + PROTAC + POI) Binary Binary Complex (E3-PROTAC) Free->Binary Kd (Binary) Ternary Ternary Complex (E3-PROTAC-POI) Binary->Ternary Kd (Ternary) A2O reduces ΔS penalty here Coop Cooperativity (α) Determines Stability Ternary->Coop High Stability = High α

Figure 2: Thermodynamic cycle of ternary complex formation. The A2O scaffold specifically targets the second step (Binary -> Ternary) by minimizing the entropic cost of organizing the complex.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521.

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368.

  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2365, 1-27.

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with sigma-symmetrical electrophiles. (Relevant for cyclic amine conformational constraints). Journal of Organic Chemistry.

Sources

A Comparative Guide to the Cross-Reactivity of (R)-3-Aminoazepan-2-One Hydrochloride-Based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC's efficacy and safety profile. This guide provides an in-depth comparative analysis of PROTACs based on (R)-3-Aminoazepan-2-One Hydrochloride, a key chemical scaffold for recruiting the Cereblon (CRBN) E3 ligase. We will objectively compare its performance with alternatives that recruit von Hippel-Lindau (VHL) and Mouse Double Minute 2 Homolog (MDM2) E3 ligases, supported by experimental data and detailed protocols.

The Central Role of the E3 Ligase in PROTAC-Mediated Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] The selection of the E3 ligase to be hijacked is a pivotal decision in PROTAC design, influencing factors such as degradation efficiency, substrate specificity, and potential off-target effects.[] While over 600 E3 ligases are encoded in the human genome, only a handful have been effectively utilized for PROTAC development.[4][5] Among these, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most widely employed.[6][7]

(R)-3-Aminoazepan-2-One Hydrochloride is a synthetic intermediate for ligands that recruit the CRBN E3 ligase complex. These ligands are often derivatives of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[8] This guide will focus on the cross-reactivity of PROTACs utilizing this CRBN-recruiting moiety in comparison to VHL and MDM2 recruiters.

Comparative Analysis of E3 Ligase Recruiters

The choice between CRBN, VHL, and MDM2 as the E3 ligase recruiter for a PROTAC can significantly impact its performance. Here, we compare these three systems based on available experimental evidence.

On-Target Potency and Efficacy

The primary measure of a PROTAC's effectiveness is its ability to degrade the intended target protein. This is often quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[9]

A study comparing CRBN- and VHL-based PROTACs targeting KRAS demonstrated that the CRBN-recruiting PROTAC had a lower DC50 value (0.03 µM) compared to the VHL-recruiting PROTAC (0.1 µM), suggesting higher potency.[10] However, the VHL-based PROTAC showed sustained degradation over a broader concentration range.[10]

In the context of CDK6 degradation, a CRBN-recruiting PROTAC composed of palbociclib and pomalidomide (CP-10) exhibited a remarkable DC50 of 2.1 nM for CDK6, while being 50-80 fold weaker for the degradation of CDK4 (DC50 of 180 nM).[11] Another study on palbociclib-based PROTACs found the CRBN-recruiting version to be the most potent CDK6 degrader with a pDC50 of 9.1.[11]

Conversely, MDM2-based PROTACs have generally shown lower efficacy compared to their CRBN and VHL counterparts.[4] For instance, a study comparing PROTACs targeting the same protein of interest found that the MDM2-recruiting PROTAC had a GI50 (concentration for 50% growth inhibition) of 138.7 nM, whereas the CRBN-recruiting PROTAC had a significantly more potent GI50 of 1.5 nM.[12]

E3 Ligase RecruiterTarget ProteinMetricValueReference
CRBN KRASDC500.03 µM[10]
VHL KRASDC500.1 µM[10]
CRBN CDK6DC502.1 nM[11]
CRBN CDK6pDC509.1[11]
MDM2 Not SpecifiedGI50138.7 nM[12]
CRBN Not SpecifiedGI501.5 nM[12]

Table 1: Comparative On-Target Potency of PROTACs with Different E3 Ligase Recruiters

Selectivity and Off-Target Effects

An ideal PROTAC should selectively degrade the target protein with minimal impact on other proteins in the proteome. Off-target degradation can lead to cellular toxicity and other adverse effects.

CRBN-based PROTACs, particularly those derived from IMiDs, are known to have an inherent off-target affinity for certain zinc-finger transcription factors.[] A common off-target of CRBN-based PROTACs is GSPT1, and its degradation has been observed in proteomic analyses.[13] This highlights the importance of comprehensive proteomic profiling to assess the selectivity of CRBN-recruiting PROTACs.

VHL-based PROTACs are often considered to have better selectivity due to the more buried binding pocket of the VHL ligand.[] However, the choice of E3 ligase does not solely determine selectivity; the linker and the target-binding ligand also play crucial roles.

MDM2-based PROTACs, while generally less potent, can offer a different selectivity profile. However, their development is less mature compared to CRBN and VHL-based systems.

A powerful approach to directly compare the selectivity of different E3 ligase recruiters is through quantitative proteomics. By treating cells with equimolar concentrations of PROTACs that only differ in their E3 ligase ligand and analyzing the global proteome changes, researchers can identify both on-target and off-target degradation events.

Experimental Workflows for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of a (R)-3-Aminoazepan-2-One Hydrochloride-based PROTAC, a head-to-head comparison with VHL- and MDM2-based counterparts is essential. Below are detailed protocols for key experiments.

Diagram of the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Binds POI Protein of Interest (POI) E3 E3 Ligase (CRBN/VHL/MDM2) PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound POI_ub Ubiquitinated POI Ub Ubiquitin E3_bound->Ub Recruits Ub->POI_bound Transfers to POI Proteasome Proteasome POI_ub->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell Treatment cluster_analysis Data Analysis cluster_wb_analysis Western Blot Analysis cluster_proteomics_analysis Proteomics Data Analysis PROTAC_CRBN (R)-3-Aminoazepan-2-One Hydrochloride-based PROTAC (CRBN) Treatment Treat with PROTACs (Dose-response and Time-course) PROTAC_CRBN->Treatment PROTAC_VHL VHL-based PROTAC PROTAC_VHL->Treatment PROTAC_MDM2 MDM2-based PROTAC PROTAC_MDM2->Treatment Cells Cancer Cell Line (e.g., HeLa, HEK293) Cells->Treatment WB Western Blot Treatment->WB Proteomics Quantitative Proteomics (TMT/DIA) Treatment->Proteomics DC50 Calculate DC50 WB->DC50 Dmax Calculate Dmax WB->Dmax OnTarget On-Target Degradation Proteomics->OnTarget OffTarget Off-Target Identification Proteomics->OffTarget

Caption: Workflow for comparing PROTAC cross-reactivity.

Protocol 1: Western Blot for On-Target Degradation

This protocol determines the DC50 and Dmax for each PROTAC.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or HEK293T) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the CRBN-, VHL-, and MDM2-based PROTACs in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Treat the cells with the different concentrations of each PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Global Proteomics for Off-Target Analysis

This protocol identifies unintended protein degradation caused by the PROTACs.

  • Sample Preparation:

    • Treat cells with a fixed concentration (e.g., the DC50 concentration for the on-target protein) of each PROTAC and a vehicle control for 24 hours.

    • Harvest and lyse the cells as described in the Western blot protocol.

    • Quantify the protein concentration.

  • Protein Digestion and TMT Labeling (Example using TMT):

    • Take an equal amount of protein from each sample and perform in-solution trypsin digestion.

    • Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's instructions. Each condition (vehicle, CRBN-PROTAC, VHL-PROTAC, MDM2-PROTAC) will have a unique TMT label.

    • Combine the labeled peptides.

  • LC-MS/MS Analysis:

    • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer or MaxQuant).

    • Identify and quantify the proteins in each sample.

    • For each protein, calculate the fold change in abundance in the PROTAC-treated samples relative to the vehicle control.

    • Generate volcano plots to visualize proteins that are significantly downregulated (potential off-targets).

    • Compare the lists of downregulated proteins for each PROTAC to assess their respective selectivity profiles.

Choosing the Right E3 Ligase Recruiter: A Decision Framework

The selection of an E3 ligase recruiter is a multi-faceted decision that depends on the specific therapeutic context.

E3_Ligase_Decision_Tree cluster_considerations Key Considerations cluster_choices E3 Ligase Recruiter Choice Start Start: PROTAC Design Target Target Protein Properties (e.g., expression level, cellular location) Start->Target Tissue Desired Tissue Distribution (E3 ligase expression profile) Start->Tissue Selectivity Required Selectivity (Potential for off-target toxicity) Start->Selectivity CRBN CRBN Recruiter ((R)-3-Aminoazepan-2-One Hydrochloride-based) Target->CRBN Broadly applicable VHL VHL Recruiter Target->VHL May offer better ternary complex formation for some targets Tissue->CRBN Broadly expressed Tissue->VHL Expression varies, can be exploited for tissue selectivity Selectivity->CRBN Potential for zinc-finger off-targets (GSPT1) Requires careful profiling Selectivity->VHL Generally considered more selective MDM2 MDM2 Recruiter Selectivity->MDM2 Less studied, potentially different off-target profile

Caption: Decision framework for selecting an E3 ligase recruiter.

  • CRBN ((R)-3-Aminoazepan-2-One Hydrochloride-based)): A versatile and widely used recruiter due to the broad expression of CRBN.[] However, the potential for off-target degradation of zinc-finger transcription factors necessitates thorough selectivity profiling.[][13]

  • VHL: Can offer improved selectivity and stability.[] The expression of VHL can vary between tissues, which may be leveraged for targeted delivery.

  • MDM2: A less explored option that may be suitable for specific targets or to overcome resistance mechanisms associated with CRBN or VHL.[4] The dual action of some MDM2-based PROTACs, which can also stabilize p53, could be advantageous in certain cancers.[12]

Conclusion

The cross-reactivity of a PROTAC is a critical attribute that dictates its therapeutic window. While (R)-3-Aminoazepan-2-One Hydrochloride-based PROTACs that recruit CRBN are potent and broadly applicable, they require careful evaluation for off-target effects. VHL-based PROTACs may offer a more selective alternative in some cases, while MDM2-based PROTACs represent an emerging class with a distinct pharmacological profile. The experimental workflows outlined in this guide provide a robust framework for the head-to-head comparison of these different PROTAC platforms, enabling researchers to make informed decisions in the design and development of novel protein degraders.

References

  • eLife. (2025, January 31). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Retrieved from [Link]

  • ScienceOpen. (2022, May 31). PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). CRBN is efficiently degraded by VHL-CRBN heterodimerizing PROTACs. Retrieved from [Link]

  • MDPI. (n.d.). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. Retrieved from [Link]

  • University of Dundee. (2019, June 15). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Retrieved from [Link]

  • National Institutes of Health. (2022, March 18). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. Retrieved from [Link]

  • Cambridge Open Engage. (2019, February 19). Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Retrieved from [Link]

  • National Institutes of Health. (2023, March 2). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs. Retrieved from [Link]

  • MRC PPU. (n.d.). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Retrieved from [Link]

  • PubMed. (2025, April 28). Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries. Retrieved from [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. Retrieved from [Link]

  • Wiley Online Library. (2025, March 24). Development of MDM2‐Targeting PROTAC for Advancing Bone Regeneration. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. Retrieved from [Link]

  • bioRxiv. (2024, September 26). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Synthesis of (R)-3-Aminoazepan-2-One Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: Researchers, scientists, and drug development professionals handling (R)-3-Aminoazepan-2-One Hydrochloride must adhere to the following personal protective equipment (PPE) guidelines to ensure personal safety and procedural integrity. This guide provides a detailed operational plan, from risk assessment to equipment disposal, grounded in established safety protocols.

(R)-3-Aminoazepan-2-One Hydrochloride, a key building block in pharmaceutical research, requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Hazard and Risk Assessment: The Foundation of Safety

Before any laboratory work commences, a thorough risk assessment is mandatory. This involves not only understanding the intrinsic hazards of (R)-3-Aminoazepan-2-One Hydrochloride but also evaluating the specific procedures in which it will be used. The potential for aerosolization, spillage, and direct contact must be carefully considered to select the appropriate level of protection.

Hazard CategoryGHS ClassificationPotential Routes of Exposure
Acute Toxicity, OralH302: Harmful if swallowedIngestion
Skin Corrosion/IrritationH315: Causes skin irritationDermal contact
Serious Eye Damage/IrritationH319: Causes serious eye irritationOcular contact
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation

Data sourced from PubChem[1].

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling (R)-3-Aminoazepan-2-One Hydrochloride, regardless of the quantity or procedural step.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[2] These provide a seal around the eyes, offering protection from splashes and airborne particles.[3]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure, a full-face shield must be worn in conjunction with safety goggles.[2]

Dermal Protection: Minimizing Skin Contact

To prevent skin irritation, appropriate protective clothing and gloves are essential.

  • Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement.[4] For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.[5]

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use.[7] For prolonged handling or in situations with a high risk of immersion, double-gloving or the use of heavier-duty, chemical-resistant gloves is recommended.[6] Always remove and discard gloves immediately after contamination, and wash hands thoroughly.

Respiratory Protection: Safeguarding Against Inhalation

Due to the potential for respiratory irritation, all handling of powdered (R)-3-Aminoazepan-2-One Hydrochloride that could generate dust, or any procedure that may produce aerosols, must be conducted within a certified chemical fume hood.[8][9]

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of local exhaust ventilation, such as a fume hood.[8]

  • Respirators: In the rare event that engineering controls are not feasible or are insufficient to control exposure, a properly fitted NIOSH-approved respirator may be required. The selection of the appropriate respirator cartridge will depend on the specific operational conditions and should be determined by a qualified safety professional.

Procedural Workflow for PPE Usage

The following diagram outlines the logical flow for the selection and use of PPE when handling (R)-3-Aminoazepan-2-One Hydrochloride.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Start Begin Work with (R)-3-Aminoazepan-2-One HCl RiskAssessment Conduct Task-Specific Risk Assessment Start->RiskAssessment SelectPPE Select Appropriate PPE Based on Risk RiskAssessment->SelectPPE InspectPPE Inspect All PPE for Integrity SelectPPE->InspectPPE DonPPE Don PPE in Correct Sequence (Coat, Goggles, Gloves) InspectPPE->DonPPE HandleChemical Perform Chemical Handling in Fume Hood DonPPE->HandleChemical DoffPPE Doff PPE in Correct Sequence (Gloves, Goggles, Coat) HandleChemical->DoffPPE DisposePPE Dispose of Contaminated PPE in Designated Waste DoffPPE->DisposePPE WashHands Wash Hands Thoroughly DisposePPE->WashHands End Work Complete WashHands->End

Caption: PPE Workflow for Handling (R)-3-Aminoazepan-2-One Hydrochloride.

Step-by-Step Protocols

Donning PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Eye Protection: Don chemical splash goggles. If required, place a face shield over the goggles.

  • Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE:

  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated chemical waste container.

  • Eye Protection: Remove the face shield (if used) and then the goggles.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inwards.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

Disposal Plan

All disposable PPE, including gloves and any contaminated lab coats or aprons, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard contaminated items in the regular trash.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

By adhering to these stringent PPE protocols, researchers can confidently and safely work with (R)-3-Aminoazepan-2-One Hydrochloride, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-Aminoazepan-2-one hydrochloride.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • TCI EUROPE N.V. (2024). SAFETY DATA SHEET.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • YouTube. (2014). Personal Protective Equipment for Pesticide Applicators.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • Environmental Health & Safety. (2024). Common Personal Protective Equipment.
  • MicroCare. (n.d.). What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination procedures and specifically for Spec Clean™ Single Enzymatic Instrument Detergent?.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.